molecular formula C18H15F3N4O4 B1676844 Contezolid CAS No. 1112968-42-9

Contezolid

Katalognummer: B1676844
CAS-Nummer: 1112968-42-9
Molekulargewicht: 408.3 g/mol
InChI-Schlüssel: SULYVXZZUMRQAX-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MRX-I has been used in trials studying the treatment of Bacterial Infections.
CONTEZOLID is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
has antibacterial activity;  structure in first source

Eigenschaften

IUPAC Name

(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULYVXZZUMRQAX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112968-42-9
Record name Contezolid [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1112968429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRX-I
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CONTEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B669M62ELP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Contezolid's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Contezolid is a next-generation oxazolidinone antibiotic engineered to combat multidrug-resistant Gram-positive bacterial infections. Like other members of its class, its primary mechanism of action is the inhibition of bacterial protein synthesis. This compound binds to a specific site on the 23S ribosomal RNA (rRNA) of the 50S subunit, located at the peptidyl transferase center. This interaction uniquely obstructs the formation of the 70S initiation complex, a critical early step in protein synthesis, thereby preventing the translation process from beginning. This mode of action differs from many other classes of protein synthesis inhibitors that target the elongation phase. Structural studies reveal a distinct binding profile for this compound, which contributes to its potent activity. Clinical data has demonstrated its non-inferiority to linezolid in treating complicated skin and soft tissue infections, coupled with a significantly improved safety profile, particularly a lower incidence of hematologic adverse events like thrombocytopenia. This guide provides a detailed examination of this compound's molecular mechanism, supported by quantitative data, experimental methodologies, and structural insights.

Introduction

The rise of antimicrobial resistance, especially among Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant threat to global health.[1] The oxazolidinone class of synthetic antibiotics represents a crucial tool in the clinical management of these challenging infections.[2] Linezolid, the first clinically approved oxazolidinone, established the efficacy of this class but is associated with potential adverse effects, including myelosuppression, with long-term use.[3][4]

This compound (MRX-I) is a novel oxazolidinone developed to provide potent antibacterial activity while mitigating the toxicities associated with earlier compounds.[5][6] It has demonstrated robust efficacy against a wide spectrum of clinically important Gram-positive bacteria and has been approved for treating complicated skin and soft tissue infections.[5][7] Its improved safety profile, particularly the reduced potential for myelosuppression and monoamine oxidase inhibition, enhances its clinical utility.[5][8] This document provides a technical overview of the molecular mechanisms underpinning this compound's action on the bacterial ribosome.

Core Mechanism of Action

Target: The Bacterial 50S Ribosomal Subunit

The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[2][9] The 50S subunit contains the peptidyl transferase center (PTC), the enzymatic core responsible for catalyzing peptide bond formation.[2] this compound, like all oxazolidinones, exerts its antibacterial effect by specifically targeting the 50S ribosomal subunit.[3][10][11][12]

Binding Site at the Peptidyl Transferase Center (PTC)

This compound binds to the 23S rRNA component of the 50S subunit, at a distinct site within the PTC.[2][5][13] This binding pocket is located precisely where the aminoacyl (A)-site of the PTC is, which is the docking site for the incoming aminoacyl-tRNA (aa-tRNA) during protein synthesis elongation.[2][13][14] By occupying this critical space, this compound sterically hinders the correct positioning of the aa-tRNA, effectively jamming the ribosomal machinery.[13] The binding site of oxazolidinones overlaps with that of other antibiotics like chloramphenicol and lincomycin, yet their mechanisms of action are distinct.[3][12][15]

Structural studies have identified key interactions between this compound and the ribosome. The isoxazole substituent in this compound's structure appears to enhance its fit within a hydrophobic pocket of the PTC defined by nucleotides A2451 and C2452, which may contribute to its potent binding affinity.[8]

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit PTC Peptidyl Transferase Center (PTC) (23S rRNA) This compound This compound A_Site A-Site Pocket This compound->A_Site Binds to A_Site->PTC Located in tRNA Aminoacyl-tRNA tRNA->A_Site Blocked from entry

Caption: this compound binds to the A-site pocket within the PTC of the 50S ribosomal subunit.
Inhibition of Protein Synthesis Initiation

The most distinctive feature of the oxazolidinone mechanism is the inhibition of the initiation phase of protein synthesis.[16][17][18] This is a departure from many other ribosome-targeting antibiotics that inhibit the subsequent elongation steps.[18]

Bacterial protein synthesis begins with the formation of an initiation complex, which involves the 30S ribosomal subunit, mRNA, initiation factors (IFs), and a specialized initiator tRNA charged with N-formylmethionine (fMet-tRNA).[19][20] The 50S subunit then joins this complex to form the functional 70S ribosome, poised to begin translation.[21]

This compound disrupts this process by binding to the 50S subunit and preventing the formation of a functional 70S initiation complex.[5][21] Specifically, its presence interferes with the proper binding and positioning of the fMet-tRNA, thus preventing the formation of the crucial fMet-tRNA-ribosome-mRNA ternary complex.[8][19][20] Without the successful assembly of this complete initiation complex, the ribosome cannot proceed to the elongation phase, and protein synthesis is arrested before it can begin.[3]

cluster_normal Normal Protein Synthesis Initiation A 30S Subunit + mRNA + fMet-tRNA + IFs B 30S Initiation Complex A->B C 50S Subunit Joins B->C D Functional 70S Initiation Complex C->D Contezolid_50S This compound binds to 50S Subunit Block Formation of Functional 70S Complex Blocked C->Block Inhibition E Protein Elongation D->E Contezolid_50S->Block

Caption: this compound inhibits protein synthesis by preventing the formation of the 70S initiation complex.

Quantitative Analysis of Efficacy and Potency

The efficacy of this compound has been quantified through both in vitro susceptibility testing and large-scale clinical trials. The data highlights its potent activity against key resistant pathogens and its favorable clinical outcomes.

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) values demonstrate the concentration of an antibiotic required to inhibit the visible growth of a bacterium. This compound has shown potent activity against a wide range of Gram-positive clinical isolates.

OrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus (All)0.51.0
Methicillin-Resistant S. aureus (MRSA)0.51.0
Coagulase-Negative Staphylococcus0.250.5
Enterococcus spp. (All)0.51.0
Vancomycin-Resistant E. faecium (VRE)-≤1.0
Streptococcus spp.1.01.0
Mycobacterium tuberculosis (MDR/pre-XDR)1.016.0
Data sourced from multiple studies.[1][5][22]
Clinical Trial Efficacy and Safety

A pivotal Phase 3 multicenter, randomized, double-blind trial compared the efficacy and safety of oral this compound (800 mg twice daily) with oral linezolid (600 mg twice daily) in adults with complicated skin and soft tissue infections (cSSTI). The results established the non-inferiority of this compound to linezolid, with a superior safety profile.

ParameterThis compound (800 mg)Linezolid (600 mg)95% Confidence Interval
Efficacy
Clinical Cure Rate (Clinically Evaluable)93.0% (267/287)93.4% (282/302)-4.4% to 3.7%
Key Safety Outcomes
Leucopenia Incidence0.3%3.4%-
Thrombocytopenia Incidence0%2.3%-
Platelet Reduction >30% (Therapy >10 days)2.5%25.4%-
Data from Phase 3 clinical trials.[23][24]

Mechanisms of Resistance

While resistance to oxazolidinones remains relatively low, several mechanisms have been identified.[17] Understanding these is crucial for stewardship and future drug development.

  • Target Site Mutations: The most common mechanism is point mutations in the genes encoding 23S rRNA. The G2576U (or G2576T) mutation is the most frequently observed alteration that reduces the binding affinity of oxazolidinones to the ribosome.[17][25]

  • Ribosomal Methylation: A plasmid-mediated resistance mechanism involves the cfr (chloramphenicol-florfenicol resistance) gene.[25] This gene encodes an RNA methyltransferase that modifies an adenine nucleotide (A2503) at the drug-binding site. This methylation sterically hinders the binding of oxazolidinones, phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics (PhLOPSA phenotype).

  • Other Mechanisms: The optrA gene, which encodes an ABC-F transporter protein that confers resistance to oxazolidinones and phenicols, has also been identified, primarily in enterococci.[8]

Studies have indicated that this compound may have limited activity against strains carrying established linezolid-resistance genes like cfr and optrA.[7][8][26]

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on several key experimental techniques.

Ribosome Binding Assay

This assay directly measures the interaction between a labeled antibiotic and its ribosomal target.

Protocol:

  • Preparation: Isolate and purify 70S ribosomes and 50S subunits from a susceptible bacterial strain (e.g., E. coli or S. aureus).

  • Labeling: Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).

  • Incubation: Incubate a fixed concentration of purified 50S subunits with varying concentrations of labeled this compound in a suitable binding buffer.

  • Separation: Separate ribosome-bound this compound from unbound drug. This is commonly achieved by centrifugation through a sucrose cushion or by rapid filtration using nitrocellulose membranes, which retain ribosomes and bound ligands.

  • Quantification: Measure the radioactivity of the retained ribosome-contezolid complexes using liquid scintillation counting.

  • Analysis: Perform Scatchard analysis on the binding data to determine the dissociation constant (Kd), which quantifies the binding affinity. Competitive binding assays can also be performed by including unlabeled competitors (like linezolid or chloramphenicol) to confirm the binding site.[12][15]

Caption: Workflow for a typical ribosome binding assay.
Inhibition of Initiation Complex Formation Assay

This functional assay determines the effect of the antibiotic on the assembly of the translation initiation complex.

Protocol:

  • Components: Assemble the necessary components for in vitro translation initiation: purified 30S and 50S ribosomal subunits, mRNA (e.g., a synthetic oligoribonucleotide with a start codon), initiation factors (IF1, IF2, IF3), GTP, and radiolabeled initiator tRNA ([³H]fMet-tRNA).

  • Reaction Setup: Combine the 30S subunits, mRNA, IFs, and [³H]fMet-tRNA in reaction tubes. Add varying concentrations of this compound or a control vehicle.

  • Initiation: Start the reaction by adding the 50S subunits and GTP, and incubate under conditions that allow for 70S initiation complex formation.

  • Filtration: Terminate the reaction and filter the mixture through a nitrocellulose membrane. The large 70S initiation complex is retained on the filter, while smaller, unbound components pass through.

  • Measurement: Quantify the amount of [³H]fMet-tRNA retained on the filter using liquid scintillation counting.

  • Analysis: A reduction in radioactivity in the presence of this compound indicates inhibition of the formation of the fMet-tRNA-ribosome-mRNA ternary complex.[19][20][27]

Caption: Workflow for an initiation complex formation inhibition assay.
Cryo-Electron Microscopy (Cryo-EM)

This structural biology technique is used to visualize the antibiotic bound to its ribosomal target at near-atomic resolution.

Protocol:

  • Complex Formation: Incubate a high concentration of purified 50S ribosomal subunits (e.g., from MRSA) with a molar excess of this compound to ensure saturation of the binding site.

  • Vitrification: Apply a small volume of the ribosome-contezolid complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of non-crystalline (vitreous) ice.

  • Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosomal particles in different orientations are collected automatically.

  • Image Processing: Use specialized software to select images of individual particles, align them, and classify them to remove low-quality images.

  • 3D Reconstruction: Combine the classified 2D particle images to reconstruct a high-resolution 3D map of the this compound-bound 50S subunit.

  • Model Building: Fit the atomic coordinates of the ribosome and the chemical structure of this compound into the 3D density map to build a detailed atomic model of the interaction, revealing specific contact points between the drug and the 23S rRNA.[13]

Caption: High-level workflow for Cryo-EM structural analysis.

Conclusion

This compound represents a significant advancement in the oxazolidinone class of antibiotics. Its mechanism of action—binding to the A-site of the peptidyl transferase center on the 50S ribosomal subunit to specifically inhibit the formation of the functional 70S initiation complex—is both potent and distinct from many other antibiotic classes. This targeted disruption of the earliest stage of protein synthesis effectively halts bacterial proliferation. Supported by robust clinical data demonstrating high efficacy and a markedly improved safety profile compared to its predecessors, this compound provides a valuable therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive pathogens. Continued surveillance of resistance mechanisms and further structural studies will be vital for preserving the long-term utility of this important antibiotic class.

References

a detailed explanation of Contezolid's chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Contezolid

Introduction

This compound is a next-generation oxazolidinone antibiotic engineered for potent activity against a wide spectrum of multidrug-resistant Gram-positive bacteria. As a member of the oxazolidinone class, its core mechanism involves the inhibition of bacterial protein synthesis, a critical pathway for bacterial survival and proliferation.[1] Developed as a successor to linezolid, the first clinically approved oxazolidinone, this compound's chemical architecture has been meticulously optimized to enhance its efficacy, expand its activity against resistant strains, and, most notably, improve its safety profile by mitigating the risks of myelosuppression and monoamine oxidase (MAO) inhibition associated with earlier compounds in this class.[2]

This guide provides a detailed exploration of this compound's chemical structure, its structure-activity relationships (SAR), mechanism of action, and key physicochemical properties. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of antibacterial agent discovery and development.

Core Chemical Structure and Nomenclature

This compound's systematic IUPAC name is (5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one.[3] Its structure is built upon a central oxazolidin-2-one core, which is the defining feature of this antibiotic class.

The molecule can be deconstructed into three primary components, each contributing critically to its biological function and pharmacological profile:

  • A: The Oxazolidinone Core with (5S)-Stereochemistry: This five-membered heterocyclic ring is essential for binding to the bacterial ribosome. The specific (S)-configuration at the C5 position is crucial for antibacterial activity, ensuring the correct orientation of the side chain for optimal interaction with the ribosomal target.[4]

  • B: The N-Aryl Substituent: Attached to the nitrogen atom at the 3-position of the oxazolidinone ring is a complex aromatic system: a 2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl group. This moiety is a key innovation over previous oxazolidinones. The three fluorine atoms induce a non-coplanar relationship between the phenyl ring and the oxazolidinone ring, a structural feature linked to its improved safety profile.[4] The replacement of linezolid's morpholine group with a dihydropyridinone ring further contributes to reducing MAO inhibition.

  • C: The C5 Side Chain: Extending from the stereocenter at the 5-position is an isoxazol-3-ylaminomethyl side chain. This functional group plays a vital role in the molecule's potent antibacterial activity and its ability to circumvent certain common resistance mechanisms that can affect other protein synthesis inhibitors.[4]

Below is a diagram illustrating the key chemical components of the this compound molecule.

G cluster_this compound This compound Structure cluster_key Key Structural Components contezolid_img contezolid_img A A: Oxazolidinone Core (5S)-Stereochemistry B B: N-Aryl Substituent (Trifluorophenyl-dihydropyridinone) C C: C5 Side Chain (Isoxazolylaminomethyl) pA->A pB->B pC->C

Caption: Key functional components of the this compound molecule.

Physicochemical and Pharmacokinetic Properties

A summary of key identifiers and properties for this compound is presented in the table below. These data are fundamental for its characterization and formulation development.

PropertyValueReference(s)
IUPAC Name (5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one[3]
Molecular Formula C₁₈H₁₅F₃N₄O₄[3]
Molar Mass 408.33 g/mol [3]
CAS Number 1112968-42-9[3]
Appearance Solid-
Primary Metabolism Oxidative ring opening of the 2,3-dihydropyridin-4-one moiety[5]
Route of Elimination Primarily renal (urine), with a smaller fraction in feces[5]
Oral Bioavailability Rapidly absorbed, with peak plasma concentrations at ~2 hours post-dose[5]

Note: Detailed crystallographic data such as specific bond lengths and angles for this compound are not widely available in the public domain literature.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic (and in some cases, bactericidal) effect by targeting a highly conserved process in bacteria: protein synthesis. Its mechanism of action is consistent with other oxazolidinones but with high potency.

  • Binding to the 50S Ribosomal Subunit: The primary target of this compound is the bacterial ribosome. It specifically binds to the 50S subunit, which is the larger of the two ribosomal subunits.

  • Interaction with 23S rRNA: The binding site is located at the peptidyl transferase center (PTC) of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit.[6] The isoxazole side chain is believed to enhance this binding by fitting into a hydrophobic pocket within the PTC.[4]

  • Inhibition of the Initiation Complex: By occupying this site, this compound physically obstructs the formation of the functional 70S initiation complex. This complex, which consists of the 30S and 50S subunits, mRNA, and initiator tRNA (fMet-tRNA), is the essential starting point for the translation of proteins.

  • Cessation of Protein Synthesis: The prevention of initiation complex assembly effectively halts the production of all essential bacterial proteins, leading to the cessation of growth and replication.

The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.

G cluster_ribosome Bacterial Ribosome sub_50S 50S Subunit init_complex Functional 70S Initiation Complex sub_50S->init_complex sub_30S 30S Subunit sub_30S->init_complex mRNA mRNA mRNA->init_complex tRNA fMet-tRNA tRNA->init_complex protein_syn Protein Synthesis init_complex->protein_syn inhibition Inhibition init_complex->inhibition bacterial_growth Bacterial Growth & Replication protein_syn->bacterial_growth This compound This compound This compound->init_complex Binds to 50S subunit, prevents formation inhibition->protein_syn G cluster_features Key Structural Modifications cluster_outcomes Resulting Properties feat1 (5S)-Stereocenter & Isoxazole Side Chain outcome1 Potent Ribosome Binding & High Antibacterial Activity feat1->outcome1 Ensures feat2 Trifluorophenyl Group outcome3 Reduced Myelosuppression (Improved Hematologic Safety) feat2->outcome3 Contributes to (via non-coplanar structure) feat3 Dihydropyridinone Ring (vs. Morpholine in Linezolid) outcome2 Reduced MAO Inhibition & Fewer Drug Interactions feat3->outcome2 Primary driver for

References

Contezolid: A New Generation Oxazolidinone Antibiotic - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Contezolid is a next-generation oxazolidinone antibiotic developed to address the therapeutic limitations of earlier drugs in its class, primarily the myelosuppression and monoamine oxidase (MAO) inhibition associated with linezolid. Developed by MicuRx Pharmaceuticals, this compound has demonstrated potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, and key preclinical and clinical data for this compound and its intravenous prodrug, this compound Acefosamil.

Introduction: The Need for New Oxazolidinones

The rise of antibiotic resistance poses a significant threat to global health. Oxazolidinones are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.[1] Linezolid, the first approved oxazolidinone, has been a valuable tool in treating serious Gram-positive infections. However, its use can be limited by adverse effects, including myelosuppression (thrombocytopenia, anemia, and neutropenia) and MAO inhibition, which can lead to drug-drug and drug-food interactions.[1][2] This created a clear medical need for new oxazolidinones with an improved safety profile without compromising efficacy.

Discovery and Developmental History

The journey of this compound began with a focused effort to design an oxazolidinone that retains the potent antibacterial activity of the class while minimizing the adverse effects.

Timeline of Key Milestones:

  • 2008: The next-generation oxazolidinone candidate, this compound (then MRX-I), was discovered by MicuRx Pharmaceuticals' R&D team.[3]

  • 2010: The Investigational New Drug (IND) application for this compound was approved in China.[1]

  • 2015: A patent for this compound Acefosamil (MRX-4), the intravenous prodrug of this compound, was filed.[1]

  • 2018: this compound and this compound Acefosamil were granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the US FDA.[1]

  • 2019: Positive top-line results from the Phase 3 clinical trial in China for complicated skin and soft tissue infections (cSSTI) were announced.[4]

  • 2021: this compound was approved by the China National Medical Products Administration (NMPA) for the treatment of cSSTI.[3]

  • Ongoing: Global Phase 3 clinical trials are underway for this compound Acefosamil followed by oral this compound for the treatment of diabetic foot infections (DFI) and acute bacterial skin and skin structure infections (ABSSSI).[3]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key feature of its structure is the replacement of the morpholine ring found in linezolid with a more planar 2,3-dihydropyridin-4-one (DHPO) ring, a modification that contributes to its improved safety profile.[5]

A general synthetic scheme for N-phosphoramidate derivatives of this compound is outlined below. This process involves the preparation of phosphoramidate precursors which are then N-alkylated with a mesylate derivative of the core oxazolidinone structure.[6]

cluster_synthesis Generalized Synthesis of this compound Derivatives Alcohol_1 Core Oxazolidinone Alcohol Mesylate_2 Mesylate Intermediate Alcohol_1->Mesylate_2 MsCl, TEA N_Alkylated_Intermediate N-Alkylated Intermediate Mesylate_2->N_Alkylated_Intermediate Phosphoramidate_Precursor 3-(O,O'-dialkyl phosphoramido)isoxazole Phosphoramidate_Precursor->N_Alkylated_Intermediate LiOt-Bu Final_Product This compound Phosphoramidate Derivative N_Alkylated_Intermediate->Final_Product Deprotection

A high-level overview of the synthesis of this compound derivatives.
Development of this compound Acefosamil for Intravenous Administration

Due to the modest aqueous solubility of this compound (approximately 0.2 mg/mL), an intravenous formulation was necessary for hospitalized patients.[6] This led to the development of this compound Acefosamil (CZA), a novel O-acyl phosphoramidate prodrug. CZA exhibits high aqueous solubility (>200 mg/mL) and is rapidly converted to the active drug, this compound, in vivo.[6]

Mechanism of Action

This compound, like other oxazolidinones, is a protein synthesis inhibitor. It exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[3] This binding event occurs at the peptidyl transferase center (PTC) and interferes with the formation of the functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[2][3] By preventing the assembly of the protein synthesis machinery, this compound effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect.[3]

cluster_moa This compound Mechanism of Action Contezolid_Node This compound Ribosome_50S Bacterial 50S Ribosomal Subunit Contezolid_Node->Ribosome_50S Binds to Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Prevents Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Inhibition of bacterial protein synthesis by this compound.

Preclinical Studies

A comprehensive preclinical program was conducted to evaluate the efficacy, pharmacokinetics, and safety of this compound and this compound Acefosamil.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of Gram-positive pathogens, including resistant strains.

Organism (n)MIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)0.50.5
Vancomycin-Resistant Enterococcus (VRE)0.51.0
Data from a study of clinical isolates from China.[7]
In Vivo Efficacy Models

Experimental Protocol:

  • Induction of Osteomyelitis: Male Wistar rats were anesthetized, and the left tibia was surgically exposed. A sclerosing agent (arachidonic acid) and a suspension of MRSA (10^6 CFU) were injected into the tibial medullary cavity, followed by the insertion of a stainless-steel K-wire.[8]

  • Treatment: Four weeks post-infection, animals were randomized into treatment groups (n=12 per group) and treated for 21 days. Treatment arms included no treatment, this compound (50 mg/kg, oral gavage, every 12 hours), and comparators.[8]

  • Microbiological Assessment: Twelve hours after the final dose, rats were euthanized. The left tibiae and K-wires were aseptically removed, processed, and quantitatively cultured to determine the bacterial load (log10 CFU/g of bone or per K-wire).[8]

cluster_workflow Rat Osteomyelitis Model Workflow Induction Surgical Induction of MRSA Osteomyelitis in Rats Treatment_Phase 21-Day Treatment with this compound or Control Induction->Treatment_Phase Euthanasia Euthanasia 12h Post-Final Dose Treatment_Phase->Euthanasia Sample_Collection Aseptic Removal of Tibia and K-wire Euthanasia->Sample_Collection Processing Homogenization and Serial Dilution Sample_Collection->Processing Culturing Quantitative Culture on Agar Plates Processing->Culturing Analysis Determination of Bacterial Load (CFU/g or CFU/wire) Culturing->Analysis

Workflow for the rat foreign body osteomyelitis model.

Results: this compound treatment resulted in a significant reduction in the bacterial load in the bone compared to no treatment.[8]

Treatment GroupMean Reduction in MRSA (log10 CFU/g bone) vs. No Treatment
This compound (50 mg/kg)1.0
Data from a rat model of foreign body osteomyelitis.[8]
Toxicology Studies

Experimental Protocol:

  • Animals and Dosing: Sprague-Dawley rats were orally administered this compound at doses of 20, 100, or 200/300 mg/kg/day for 28 consecutive days. A vehicle control group and linezolid comparator groups (100 or 200 mg/kg/day) were included. The high dose of this compound was increased from 200 to 300 mg/kg from day 15. A 28-day recovery period was included for designated animals.[5]

  • Observations: Clinical signs, body weight, and food consumption were monitored throughout the study.[5]

  • Clinical Pathology: At the end of the treatment and recovery periods, blood samples were collected for hematology and clinical chemistry analysis. Urine samples were also collected for urinalysis.[5]

  • Histopathology: A full necropsy was performed on all animals, and a comprehensive set of tissues was collected, processed, and examined microscopically by a veterinary pathologist.[5]

Results: this compound was well-tolerated at the tested doses. Importantly, it demonstrated a significantly lower potential for myelosuppression compared to linezolid.

Pharmacokinetics in Preclinical Species

Pharmacokinetic studies were conducted in rats and dogs to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (h·µg/mL)
Rat (Oral)-~3.25x Human-~2.06x Human (steady state)
Dog (Oral)-Similar to Human-Similar to Human
Relative exposure data compared to human therapeutic doses.[9]

Clinical Development

This compound has undergone a robust clinical development program, demonstrating its efficacy and safety in treating serious Gram-positive infections.

Phase 3 Study in Complicated Skin and Soft Tissue Infections (cSSTI)

A pivotal Phase 3, multicenter, randomized, double-blind, active-controlled trial was conducted in China to evaluate the efficacy and safety of oral this compound versus oral linezolid in adults with cSSTI.

Study Design:

  • Population: Adult patients with cSSTI.

  • Intervention: Oral this compound 800 mg every 12 hours.

  • Comparator: Oral linezolid 600 mg every 12 hours.

  • Duration: 7 to 14 days.

  • Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (7-14 days after the last dose).

  • Non-inferiority Margin: -10%.[10]

Efficacy Results: this compound was non-inferior to linezolid in the treatment of cSSTI.

PopulationThis compound Clinical Cure Rate (%)Linezolid Clinical Cure Rate (%)Treatment Difference (95% CI)
Clinically Evaluable (CE)93.093.4-0.4% (-4.4% to 3.7%)
Data from the Phase 3 cSSTI trial.[11]

Safety Results: this compound demonstrated a significantly improved hematological safety profile compared to linezolid, particularly with longer treatment durations.

Adverse EventThis compound (%)Linezolid (%)
Thrombocytopenia (>30% reduction from baseline in patients treated >10 days)2.525.4
Data from the Phase 3 cSSTI trial.[11]
Ongoing Global Phase 3 Studies

Global Phase 3 trials are currently evaluating the efficacy and safety of intravenous this compound Acefosamil followed by oral this compound for the treatment of moderate to severe diabetic foot infections (DFI) and acute bacterial skin and skin structure infections (ABSSSI).

Emerging Research: Anti-Inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties in addition to its antibacterial activity. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that this compound can suppress the production of key inflammatory mediators, including nitric oxide, reactive oxygen species, IL-6, and TNF-α. This effect appears to be mediated, at least in part, through the downregulation of Toll-like receptors (TLRs), with a particularly pronounced effect on TLR2.[12]

cluster_tlr Proposed Anti-Inflammatory Mechanism of this compound LPS LPS TLR2 TLR2 LPS->TLR2 Activates Signaling_Cascade Downstream Signaling (e.g., NF-κB) TLR2->Signaling_Cascade Inflammatory_Mediators Pro-inflammatory Cytokines (IL-6, TNF-α) Signaling_Cascade->Inflammatory_Mediators Induces Production Contezolid_Node This compound Contezolid_Node->TLR2 Downregulates

This compound's potential effect on the TLR2 signaling pathway.

Conclusion

This compound represents a significant advancement in the oxazolidinone class of antibiotics. Its potent activity against multidrug-resistant Gram-positive pathogens, combined with a markedly improved safety profile, particularly with respect to myelosuppression, positions it as a valuable therapeutic option. The development of an intravenous formulation, this compound Acefosamil, further enhances its clinical utility for hospitalized patients. Ongoing research into its anti-inflammatory properties may reveal additional therapeutic benefits. This compound is a promising new agent in the fight against antibiotic resistance.

References

Contezolid: A Technical Guide to its In Vitro Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (MRX-I) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2][3][4][5] As the second generation of oxazolidinone antibiotics, this compound offers a promising therapeutic option for treating complex skin and soft tissue infections caused by these pathogens.[6] This technical guide provides a comprehensive overview of this compound's in vitro activity, detailing its spectrum against key Gram-positive pathogens, the experimental protocols used to determine its efficacy, and its mechanism of action.

Data Presentation: In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated in numerous studies against a variety of Gram-positive clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for this compound against key Gram-positive pathogens.

Table 1: In Vitro Activity of this compound against Staphylococcus Species

OrganismNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference
Staphylococcus aureus (all)6060.51≤0.06 - 2[7]
Methicillin-susceptible S. aureus (MSSA)3980.51≤0.06 - 2[7]
Methicillin-resistant S. aureus (MRSA)3210.50.50.25 - 1[2][3]
Coagulase-negative staphylococci (CoNS)1000.250.5≤0.06 - 1[7]
Methicillin-resistant CoNS (MRCNS)N/AN/A1N/A[8]

Table 2: In Vitro Activity of this compound against Enterococcus Species

OrganismNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference
Enterococcus spp. (all)1020.51≤0.06 - 2[7]
Enterococcus faecalis520.510.25 - 2[7]
Enterococcus faecium500.510.25 - 2[7]
Vancomycin-resistant Enterococcus (VRE)1290.510.25 - 2[2][3]
Vancomycin-resistant E. faecium400.510.25 - 1[7]

Table 3: In Vitro Activity of this compound against Streptococcus Species

OrganismNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference
Streptococcus spp. (all)40311≤0.06 - 2[7]
Streptococcus pneumoniae101110.12 - 1[7]
Penicillin-resistant S. pneumoniae (PRSP)N/AN/AN/AN/A[1][2][3][5]
Beta-hemolytic streptococci101110.12 - 1[7]
Viridans group streptococci20111≤0.06 - 2[7]

Experimental Protocols

The in vitro activity of this compound is primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10] This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Isolate inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->inoculum plate Inoculate Microtiter Plate Wells (Antibiotic Dilutions + Inoculum) inoculum->plate media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->plate antibiotic Prepare Serial Dilutions of this compound antibiotic->plate incubate Incubate at 35°C ± 2°C for 16-20 hours plate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assays

While specific time-kill data for this compound were not found in the provided search results, the methodology for this assay is well-established for other oxazolidinones like linezolid.[11] Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

G cluster_setup Setup cluster_sampling Sampling and Plating cluster_analysis Analysis start Standardized Bacterial Inoculum tubes Inoculate Broth with Bacteria and this compound (at various MIC multiples) start->tubes incubate Incubate at 35°C tubes->incubate sample Collect Aliquots at Specific Time Points (0, 2, 4, 8, 24h) incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate count Incubate Plates and Count Viable Colonies (CFU/mL) plate->count plot Plot log10 CFU/mL versus Time count->plot

Mechanism of Action of this compound.

The key steps in this compound's mechanism of action are:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically within the A-site pocket. [1][2]2. Interference with tRNA Positioning: This binding event perturbs the correct positioning of the initiator tRNA (fMet-tRNA) in the P-site. [12]3. Inhibition of the 70S Initiation Complex: By preventing the proper binding of the initiator tRNA, this compound inhibits the formation of the functional 70S initiation complex, which is a critical early step in protein synthesis. [13][14]4. Inhibition of Protein Synthesis: The inability to form the initiation complex effectively halts the synthesis of bacterial proteins, leading to the cessation of bacterial growth and replication (bacteriostasis).

Conclusion

This compound demonstrates potent and broad in vitro activity against a wide range of clinically relevant Gram-positive bacteria, including drug-resistant strains such as MRSA and VRE. Its efficacy, as determined by standardized MIC testing, is comparable or superior to other oxazolidinones. The unique mechanism of action of this compound, which involves the early inhibition of bacterial protein synthesis, makes it a valuable therapeutic agent with a low potential for cross-resistance with other antibiotic classes. Further studies on its time-kill kinetics and post-antibiotic effect will continue to elucidate its full pharmacodynamic profile. This technical guide provides a foundational understanding of this compound's in vitro characteristics for researchers and drug development professionals.

References

In Vitro Efficacy of Contezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a range of Gram-positive bacteria, including the clinically significant pathogen methicillin-resistant Staphylococcus aureus (MRSA). As an oxazolidinone, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a distinct mechanism that can be effective against strains resistant to other antibiotic classes.[1][2] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against MRSA, detailing its minimum inhibitory concentrations (MIC), and outlining the methodologies for key experimental assessments.

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by targeting an early step in protein synthesis. It binds to the P site on the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA. This action effectively halts the production of essential bacterial proteins, leading to the inhibition of bacterial growth and replication.[1][2]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex Initiation Complex (fMet-tRNA + 30S + mRNA) 50S_subunit->Initiation_Complex Prevents binding of 30S subunit complex 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to fMet_tRNA fMet-tRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks progression to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Figure 1: Mechanism of action of this compound.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro potency of this compound against MRSA has been evaluated in several studies. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are summarized below.

Study RegionNumber of MRSA IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MIC Range (µg/mL)Comparator: Linezolid MIC₅₀ (µg/mL)Comparator: Linezolid MIC₉₀ (µg/mL)
China3210.50.50.25–10.51
USA and EuropeNot specified0.51Not specified11

Data from studies conducted in China and the USA/Europe demonstrate that this compound has potent activity against MRSA, with MIC₉₀ values of 0.5 to 1.0 μg/mL.[3][4][5][6] The antimicrobial activity of this compound is comparable to, and in some cases slightly better than, that of linezolid against MRSA isolates.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC values for this compound against MRSA is performed following the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Start Prepare MRSA Inoculum (0.5 McFarland) Prepare_Dilutions Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) Start->Prepare_Dilutions Inoculate_Plates Inoculate microtiter plate wells with standardized MRSA suspension Prepare_Dilutions->Inoculate_Plates Incubate Incubate plates at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results End Record MIC Value Read_Results->End

Figure 2: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared MRSA suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the MRSA isolate.

Time-Kill Assays

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antibiotic over time. While specific time-kill curve data for this compound against MRSA are not widely available in the public domain, the general methodology is as follows.

Start Prepare MRSA Culture (logarithmic growth phase) Expose_to_this compound Expose culture to various multiples of the MIC of this compound Start->Expose_to_this compound Sample_at_Intervals Collect aliquots at defined time points (e.g., 0, 2, 4, 8, 24h) Expose_to_this compound->Sample_at_Intervals Plate_and_Count Perform serial dilutions and plate to determine viable CFU/mL Sample_at_Intervals->Plate_and_Count Plot_Data Plot log₁₀ CFU/mL versus time Plate_and_Count->Plot_Data End Analyze Killing Kinetics Plot_Data->End

Figure 3: General workflow for a time-kill assay.

Detailed Methodology:

  • Inoculum Preparation: An MRSA culture is grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Antibiotic Exposure: The bacterial suspension is exposed to various concentrations of this compound, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is defined as a ≥3-log₁₀ reduction.

Post-Antibiotic Effect (PAE)

Start Expose MRSA culture to This compound for a short period (e.g., 1-2 hours) Remove_Antibiotic Remove this compound by dilution or centrifugation Start->Remove_Antibiotic Monitor_Regrowth Monitor bacterial regrowth over time (e.g., by viable counts) Remove_Antibiotic->Monitor_Regrowth Compare_to_Control Compare regrowth time to an untreated control culture Monitor_Regrowth->Compare_to_Control Calculate_PAE PAE = T - C (T=time for treated culture to increase 1 log₁₀; C=time for control culture to increase 1 log₁₀) Compare_to_Control->Calculate_PAE End Report PAE in hours Calculate_PAE->End

Figure 4: General workflow for PAE determination.

Detailed Methodology:

  • Antibiotic Exposure: A logarithmic-phase MRSA culture is exposed to a specific concentration of this compound (e.g., a multiple of the MIC) for a defined period (typically 1 to 2 hours).

  • Antibiotic Removal: The antibiotic is removed by either rapid dilution or centrifugation followed by resuspension of the bacterial pellet in fresh, antibiotic-free medium.

  • Monitoring Regrowth: The number of viable bacteria in both the treated and an untreated control culture is determined at regular intervals until the bacterial counts increase by 1 log₁₀.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the treated culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the untreated control culture.

Resistance Development

Studies have suggested that this compound has a low propensity for the spontaneous development of resistance in S. aureus.[4] While specific quantitative data on the frequency of spontaneous resistance to this compound in MRSA is not widely published, the general methodology for such an assessment is outlined below.

In Vitro Resistance Frequency Study

Start Prepare a high-density MRSA inoculum (e.g., 10¹⁰ CFU/mL) Plate_on_Antibiotic_Agar Plate the inoculum on agar containing various multiples of the MIC of this compound Start->Plate_on_Antibiotic_Agar Incubate_Plates Incubate plates for 48-72 hours Plate_on_Antibiotic_Agar->Incubate_Plates Count_Colonies Count the number of resistant colonies that appear Incubate_Plates->Count_Colonies Calculate_Frequency Resistance Frequency = (Number of resistant colonies) / (Total number of CFU plated) Count_Colonies->Calculate_Frequency End Report Resistance Frequency Calculate_Frequency->End

Figure 5: Workflow for determining the frequency of spontaneous resistance.

Detailed Methodology:

  • Inoculum Preparation: A large number of MRSA cells (e.g., 10⁹ to 10¹⁰ CFU) are prepared from an overnight culture.

  • Plating: The high-density inoculum is plated onto agar plates containing this compound at concentrations that are multiples of the MIC (e.g., 2x, 4x, 8x MIC).

  • Incubation: The plates are incubated for 48 to 72 hours to allow for the growth of any resistant mutants.

  • Colony Counting: The number of colonies that grow on the antibiotic-containing plates is counted.

  • Frequency Calculation: The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of bacteria initially plated.

Conclusion

This compound demonstrates potent in vitro activity against methicillin-resistant Staphylococcus aureus, with MIC values that are comparable or superior to other oxazolidinones like linezolid. Its mechanism of action, targeting bacterial protein synthesis, makes it a valuable agent against multi-drug resistant Gram-positive pathogens. While detailed public data on its time-kill kinetics and post-antibiotic effect against MRSA are limited, the established methodologies for these assessments provide a framework for further investigation. The available information suggests a low propensity for resistance development, further supporting its potential as a promising therapeutic option for MRSA infections. Further research is warranted to fully elucidate its pharmacodynamic properties and clinical utility.

References

understanding the pharmacokinetics and pharmacodynamics of Contezolid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Contezolid

For Researchers, Scientists, and Drug Development Professionals

This compound (MRX-I) is a next-generation oxazolidinone antibiotic designed to combat infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Developed by MicuRx Pharmaceuticals, it offers a promising alternative to existing treatments by providing potent antibacterial activity with an improved safety profile, particularly a reduced risk of the myelosuppression and monoamine oxidase inhibition associated with earlier drugs in its class.[4][5][6] this compound was approved in China in 2021 for treating complicated skin and soft tissue infections.[7][8] To facilitate both intravenous and oral administration, a highly water-soluble O-acyl phosphoramidate prodrug, this compound Acefosamil (CZA, MRX-4), has been developed.[1][3]

Pharmacodynamics: The Antimicrobial Activity of this compound

This compound exerts its bacteriostatic effect, and in some cases bactericidal at higher concentrations, by inhibiting bacterial protein synthesis.[9] This is a hallmark of the oxazolidinone class.

Mechanism of Action

The primary mechanism of action for this compound involves binding to the 50S subunit of the bacterial ribosome.[9] This interaction prevents the formation of the functional 70S initiation complex, a critical step in the translation of messenger RNA (mRNA) into proteins.[1][4] By blocking this process, this compound effectively halts the production of essential bacterial proteins, thereby inhibiting bacterial growth and replication.[10] Its binding site is distinct from many other antibiotic classes, which helps to limit the potential for cross-resistance.[1]

cluster_ribosome Bacterial Ribosome 50S 50S Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 30S 30S 30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA tRNA tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth This compound This compound This compound->50S Binds to 23S rRNA Inhibition X Inhibition->Initiation_Complex

Caption: Mechanism of action of this compound.
In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Its efficacy, as measured by minimum inhibitory concentrations (MICs), is comparable or slightly better than that of linezolid.

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens

Organism No. of Isolates This compound MIC₅₀ (μg/mL) This compound MIC₉₀ (μg/mL) This compound MIC Range (μg/mL) Comparator MIC₉₀ (μg/mL) Reference
Staphylococcus aureus (All) - 0.5 1 - Linezolid: 1 [11]
Methicillin-Resistant S. aureus (MRSA) 321 0.5 0.5 0.25 - 1 Linezolid: 0.5 [4][12]
Coagulase-Negative Staphylococci - 0.25 0.5 - Linezolid: 1 [11]
Enterococcus spp. (All) - 0.5 1 - Linezolid: 2 [11]
Vancomycin-Resistant Enterococcus (VRE) 129 1.0 1.0 0.25 - 2 Linezolid: 1.0 [4][12]
Streptococcus pneumoniae - 1 1 - Linezolid: 1 [11]
Mycobacterium abscessus - - - MIC: 16 Linezolid MIC: 8 [13][14]

| Mycobacterium tuberculosis (Pre-XDR) | 31 | 1 | 16 | - | Linezolid: 16 |[15] |

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that continues after the antibiotic has been removed.[16] For linezolid, a comparator oxazolidinone, the PAE against staphylococci and enterococci was found to be moderate, ranging from 0.5 to 2.4 hours at concentrations four times the MIC.[17] While specific quantitative PAE data for this compound was not available in the reviewed literature, protein synthesis inhibitors like oxazolidinones generally exhibit a PAE against both Gram-positive cocci and Gram-negative bacilli.[16] The presence of a PAE can have significant implications for dosing regimens.[18][19]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound and its prodrug, this compound Acefosamil, have been extensively studied to characterize their pharmacokinetic profiles.

Absorption

Oral this compound is rapidly absorbed, reaching peak plasma concentrations (Tmax) approximately 2 hours after administration.[20] The administration with food has been found to enhance its absorption.[21][22] The prodrug, this compound Acefosamil, provides flexibility with both oral and intravenous formulations.[10]

Distribution

Population pharmacokinetic modeling indicates that the apparent volume of distribution at steady-state for this compound is approximately 20.5 L.[22]

Metabolism and Excretion

This compound Acefosamil (CZA) is a double prodrug that is rapidly converted in vivo to its active form, this compound (CZD), via an intermediate metabolite, MRX-1352.[7][23]

This compound itself is primarily metabolized through an oxidative ring opening of its 2,3-dihydropyridin-4-one fragment.[20][24] This process forms two main polar metabolites, MRX445-1 and MRX459, which are not antibacterially active.[20][25]

Following a single oral dose of radiolabeled [¹⁴C]this compound, approximately 91.5% of the radioactivity was recovered within 168 hours.[20][24] The majority of the dose was recovered in the urine (76.7%), with a smaller portion in the feces (14.8%).[20] Elimination is rapid, with about 80% of the dose recovered in the first 24 hours.[20] Only about 2% of this compound is excreted unchanged in the urine.[20]

CZA This compound Acefosamil (CZA, Prodrug) MRX1352 MRX-1352 (Intermediate) CZA->MRX1352 Rapid Deacylation CZD This compound (CZD, Active Drug) MRX1352->CZD Dephosphorylation Metabolism Oxidative Ring Opening CZD->Metabolism MRX445 MRX445-1 (Inactive Metabolite) Metabolism->MRX445 MRX459 MRX459 (Inactive Metabolite) Metabolism->MRX459 Excretion Excretion MRX445->Excretion MRX459->Excretion Urine Urine (~77%) Excretion->Urine Feces Feces (~15%) Excretion->Feces

Caption: Metabolic pathway of this compound.
Pharmacokinetic Parameters

Pharmacokinetic parameters have been determined in various Phase I studies involving healthy subjects.

Table 2: Single Ascending Dose (SAD) Pharmacokinetics of Oral this compound in Healthy Subjects [20]

Dose Cmax (mg/L) AUC₀₋∞ (h·mg/L) Tmax (h)
300 mg 8.07 29.21 ~2
600 mg 12.24 48.27 ~2

| 900 mg | 15.25 | 59.60 | ~2 |

Table 3: Single Ascending Dose (SAD) Pharmacokinetics of this compound Acefosamil (Prodrug) in Healthy Chinese Subjects [7][26]

Administration Dose Active this compound Cmax (mg/L) Active this compound AUC₀₋∞ (h·mg/L) Active this compound Tmax (h) Active this compound t₁/₂ (h)
Intravenous 500 mg 1.95 ± 0.57 40.25 ± 10.12 2.00 13.33
2000 mg 15.61 ± 4.88 129.41 ± 38.30 2.75 16.74
Oral 500 mg 8.66 ± 2.60 30.44 ± 7.33 2.50 -

| | 1500 mg | 37.10 ± 8.66 | 162.36 ± 47.08 | 2.98 | - |

Data presented as mean ± standard deviation or median for Tmax.

In multiple-dose studies, oral this compound administered at 800 mg every 12 hours was well tolerated for up to 28 days.[20] After multiple intravenous doses of the prodrug, plasma this compound reached a steady state on day 6, with an accumulation ratio of 2.20–2.96.[26] Population PK modeling suggests that a dosing regimen of 800 mg twice daily provides a high probability of therapeutic success against MRSA.[21] Importantly, pharmacokinetic analysis from a Phase 3 trial indicated that dose adjustments for renal impairment may not be necessary.[27]

Experimental Protocols

The characterization of this compound's pharmacokinetics and pharmacodynamics has been achieved through a series of structured preclinical and clinical studies.

Human Mass Balance Study (ADME)

The absorption, distribution, metabolism, and excretion of this compound were investigated in a single-dose human mass balance study.[20][25]

  • Study Design: Healthy male subjects received a single oral dose of [¹⁴C]this compound suspension (99.1 μCi/602 mg) after a meal.

  • Exclusion Criteria: Subjects with intake of grapefruit-containing products 7 days prior to and during the study were excluded.

  • Sample Collection: Blood, urine, and feces were collected at predefined intervals for up to 168 hours post-dose.

  • Analysis: Total radioactivity was measured in all samples. Plasma, urine, and fecal samples were profiled to identify and quantify this compound and its metabolites.

Phase I Safety, Tolerability, and Pharmacokinetics Study

These studies are designed to assess the safety and PK profile of a new drug in healthy volunteers.[7][26]

  • Study Design: A single-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Population: Healthy adult subjects.

  • Methodology:

    • Single Ascending Dose (SAD): Subjects are enrolled in sequential cohorts and receive a single dose of this compound (or its prodrug) or a placebo. Doses are escalated in subsequent cohorts after safety data from the previous cohort is reviewed.

    • Multiple Ascending Dose (MAD): Subjects receive multiple doses of the drug or placebo over a set period (e.g., 800 mg every 12 hours for up to 28 days).

  • Assessments:

    • Safety: Monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.

    • Pharmacokinetics: Serial blood samples are collected at various time points after dosing to determine plasma concentrations of the drug and its metabolites. Key PK parameters (Cmax, AUC, Tmax, t₁/₂) are then calculated.

cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) Screening Subject Screening Cohort1 Cohort 1 (Low Dose) Screening->Cohort1 PK_Safety1 PK & Safety Assessment Cohort1->PK_Safety1 Cohort2 Cohort 2 (Mid Dose) PK_Safety2 PK & Safety Assessment Cohort2->PK_Safety2 CohortN Cohort N (High Dose) PK_SafetyN PK & Safety Assessment CohortN->PK_SafetyN PK_Safety1->Cohort2 Dose Escalation Decision PK_Safety2->CohortN Dose Escalation Decision Screening_MAD Subject Screening Dosing Multiple Doses (e.g., 14-28 days) Screening_MAD->Dosing PK_Safety_MAD Steady State PK & Safety Assessment Dosing->PK_Safety_MAD

Caption: Typical workflow for a Phase I clinical trial.
Antimicrobial Susceptibility Testing

The in vitro activity of this compound is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Methodology: Broth microdilution is the reference method.

  • Procedure:

    • A standardized inoculum of the bacterial isolate is prepared.

    • The inoculum is added to a series of wells containing two-fold serial dilutions of this compound and comparator agents.

    • The microdilution panels are incubated under appropriate conditions.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Quality Control: Reference strains, such as S. aureus ATCC 29213 and E. faecalis ATCC 29212, are used to ensure the accuracy and reproducibility of the results.[12]

Conclusion

This compound is a potent oxazolidinone antibiotic with a well-characterized pharmacokinetic and pharmacodynamic profile. It demonstrates robust in vitro activity against key Gram-positive pathogens, including resistant strains. Its metabolism is well-understood, and its pharmacokinetic properties support convenient oral and intravenous dosing regimens. The development of the prodrug, this compound Acefosamil, enhances its clinical utility. Clinical studies have established a favorable safety profile, particularly with a lower incidence of myelosuppression compared to linezolid.[8] These attributes position this compound as a valuable agent in the therapeutic arsenal for treating serious Gram-positive bacterial infections.

References

Contezolid: A Technical Guide to a New Generation Oxazolidinone Addressing Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-positive bacteria presents a formidable challenge to global public health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) are responsible for a significant burden of severe infections in both hospital and community settings, often leading to increased mortality and healthcare costs.[1] In this context, the development of novel antibiotics with potent activity against these resistant strains and favorable safety profiles is of paramount importance. Contezolid (MRX-I), a next-generation oxazolidinone, has emerged as a promising candidate to address this unmet medical need.[2]

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, in vitro and in vivo activity against resistant pathogens, clinical trial data, and the experimental protocols underpinning these findings.

Mechanism of Action: Inhibiting Bacterial Protein Synthesis

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3] Its primary target is the 50S subunit of the bacterial ribosome.[3][4] By binding to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC), this compound blocks the formation of the functional 70S initiation complex.[2][5] This crucial step prevents the translation of messenger RNA (mRNA) into proteins, thereby halting bacterial growth and replication.[2][3] This mechanism is distinct from many other antibiotic classes, which limits the potential for cross-resistance.[6]

The chemical structure of this compound, which includes an ortho-fluorophenyl dihydropyridine moiety in place of the morpholine ring found in linezolid, is designed to enhance its efficacy and safety profile.[4][5] This structural modification may contribute to a more potent interaction with the ribosomal target and is associated with a reduced risk of myelosuppression, a significant dose-limiting toxicity of earlier oxazolidinones.[2][5]

Contezolid_Mechanism_of_Action Figure 1: Mechanism of Action of this compound cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Initiation_Complex 70S Initiation Complex (Functional) Ribosome_50S->Initiation_Complex Blocked_Complex Blocked Initiation Complex (Non-functional) Ribosome_50S->Blocked_Complex Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Ribosome_30S->Blocked_Complex mRNA mRNA mRNA->Initiation_Complex mRNA->Blocked_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth This compound This compound This compound->Ribosome_50S Binds to 23S rRNA in Peptidyl Transferase Center Blocked_Complex->Protein_Synthesis Inhibition

Figure 1: Mechanism of Action of this compound

In Vitro Activity Against Resistant Pathogens

This compound has demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-positive pathogens, including multidrug-resistant strains.[1][7] Multiple surveillance studies have consistently shown its efficacy against MRSA, VRE, and penicillin-resistant S. pneumoniae.

Quantitative Data Summary

The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a key measure of in vitro activity. The MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for this compound against various Gram-positive pathogens are summarized below.

Organism (Resistance Phenotype)No. of IsolatesThis compound MIC50 (mg/L)This compound MIC90 (mg/L)Linezolid MIC50 (mg/L)Linezolid MIC90 (mg/L)Reference(s)
Staphylococcus aureus (all)1,2110.5111[1]
S. aureus (MRSA)5990.5111[1]
S. aureus (MRSA)3370.50.50.51[5][8]
Coagulase-negative Staphylococci-0.250.5--[1][7]
Enterococcus faecalis-0.51--[7]
Enterococcus faecium (all)-0.51--[7]
E. faecium (Vancomycin-resistant)-0.51--[1]
Enterococcus spp. (VRE)1240.5111[5][8]
Streptococcus pneumoniae (all)-11--[1]
Beta-hemolytic Streptococci-11--[7]
Viridans group Streptococci-11--[7]

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens.

Notably, this compound's activity against MRSA is equivalent to that against methicillin-susceptible S. aureus (MSSA).[1] Furthermore, its MIC distributions against VRE have been shown to be better than those of linezolid in some studies.[5][8] However, it is important to note that cross-resistance between this compound and linezolid may exist, particularly in strains carrying resistance genes like cfr or optrA.[4][5] this compound exhibited similar antimicrobial efficacy to linezolid against strains with these linezolid resistance genes.[5][9]

In Vivo Efficacy in Preclinical Models

The potent in vitro activity of this compound has been corroborated in various animal models of infection, demonstrating its potential for clinical translation.

Murine Systemic Infection Models

In mouse models of systemic infection with strains of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, this compound showed antibacterial activity that was comparable or slightly better than that of linezolid.[4][10]

Murine Tuberculosis Models

Given the emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), new therapeutic options are urgently needed. Oxazolidinones, including linezolid, have shown promise in treating these infections.[11] Studies in BALB/c mice infected with Mycobacterium tuberculosis have shown that this compound is as effective as linezolid at reducing the bacterial load in the lungs.[11][12]

Animal ModelPathogenTreatment (Dose)OutcomeReference(s)
BALB/c MiceM. tuberculosis ErdmanThis compound (100 mg/kg)Significant reduction in lung bacterial load vs. untreated controls[11]
BALB/c MiceM. tuberculosis ErdmanLinezolid (100 mg/kg)Significant reduction in lung bacterial load vs. untreated controls[11]

Table 2: In Vivo Efficacy of this compound in a Murine Tuberculosis Model.

These preclinical data provided a strong rationale for advancing this compound into clinical development.[4][11]

Clinical Trial Performance

This compound has undergone rigorous clinical evaluation, culminating in its approval in China for the treatment of complicated skin and soft tissue infections (cSSTI).[2][13] Its prodrug, this compound acefosamil (MRX-4), allows for both oral and intravenous administration and has been evaluated in clinical trials in the United States.[14][15]

Phase 3 cSSTI Trial (China)

A pivotal Phase 3, double-blind, comparator-controlled trial was conducted at 50 sites in China to evaluate the efficacy and safety of oral this compound versus oral linezolid in adult patients with cSSTI.[16]

EndpointThis compound (800 mg twice daily)Linezolid (600 mg twice daily)Treatment Difference (95% CI)OutcomeReference(s)
Primary Efficacy
Clinical Cure Rate at TOC (CE Population)93.0%93.4%-0.4% (-4.4%, 3.7%)Non-inferiority met[16]
Key Safety
>30% Platelet Reduction at EOT (>10 days therapy)2.5%25.4%-Favorable safety profile for this compound[16]

Table 3: Key Outcomes of the Phase 3 Clinical Trial of this compound for cSSTI. (TOC: Test-of-Cure; CE: Clinically Evaluable; EOT: End-of-Therapy; CI: Confidence Interval)

The trial successfully met its primary endpoint, demonstrating that this compound was non-inferior to linezolid in clinical efficacy.[16] Critically, this compound was associated with a significantly lower incidence of drug-related hematologic adverse events, particularly thrombocytopenia, a known side effect of prolonged linezolid therapy.[16]

Experimental Protocols

The data presented in this guide are based on standardized and well-documented experimental methodologies.

Antimicrobial Susceptibility Testing

The in vitro activity of this compound is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07-A8.[5][8]

Susceptibility_Testing_Workflow Figure 2: Broth Microdilution Susceptibility Testing Workflow Start Bacterial Isolate (e.g., MRSA) Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in Broth Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End Report MIC Value (e.g., 0.5 mg/L) Determine_MIC->End

Figure 2: Broth Microdilution Susceptibility Testing Workflow

This protocol involves preparing two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth. Microtiter plates are then inoculated with a standardized bacterial suspension. Following incubation, the plates are read to determine the MIC.[5]

Murine Tuberculosis Model Protocol

The in vivo efficacy against M. tuberculosis was evaluated in a murine infection model.[11]

  • Infection: BALB/c mice are infected intranasally with a standardized inoculum of M. tuberculosis Erdman.

  • Treatment Initiation: Treatment begins several weeks post-infection to allow for the establishment of a stable bacterial load in the lungs.

  • Drug Administration: this compound and comparator agents (e.g., linezolid) are administered orally, typically once daily, for a specified duration (e.g., 4-8 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized.

  • Bacterial Load Quantification: Serial dilutions of the lung homogenates are plated on selective agar. The number of colony-forming units (CFU) is counted after incubation to determine the bacterial load per lung.[11]

Phase 3 cSSTI Clinical Trial Design

The pivotal trial for cSSTI was a multicenter, randomized, double-blind, non-inferiority study.[16]

Clinical_Trial_Workflow Figure 3: Phase 3 cSSTI Clinical Trial Workflow Screening Patient Screening (Adults with cSSTI) Enrollment Enrollment & Informed Consent Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Arm_A Treatment Arm A: Oral this compound (800 mg twice daily) Randomization->Arm_A Group 1 Arm_B Treatment Arm B: Oral Linezolid (600 mg twice daily) Randomization->Arm_B Group 2 Treatment_Period Treatment Period (7-14 days) Arm_A->Treatment_Period Arm_B->Treatment_Period EOT_Visit End-of-Therapy (EOT) Visit (Safety & Clinical Assessment) Treatment_Period->EOT_Visit TOC_Visit Test-of-Cure (TOC) Visit (7-14 days post-treatment) EOT_Visit->TOC_Visit Primary_Endpoint Primary Endpoint Assessment: Clinical Cure Rate TOC_Visit->Primary_Endpoint Data_Analysis Data Analysis: Non-inferiority & Safety Primary_Endpoint->Data_Analysis

Figure 3: Phase 3 cSSTI Clinical Trial Workflow

Key elements of the protocol included:

  • Patient Population: Adults with cSSTI caused by suspected or confirmed Gram-positive pathogens.

  • Intervention: Oral this compound (800 mg twice daily) versus oral linezolid (600 mg twice daily).

  • Duration: Treatment for 7 to 14 days.

  • Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 7-14 days after the last dose of the study drug.

  • Non-inferiority Margin: A pre-specified margin of -10% was used to assess non-inferiority.[16]

Conclusion and Future Outlook

This compound represents a significant advancement in the oxazolidinone class of antibiotics. Its potent in vitro and in vivo activity against a wide range of drug-resistant Gram-positive bacteria, including MRSA and VRE, positions it as a valuable new weapon in the fight against antimicrobial resistance.[1][5] The clinical data have robustly demonstrated its non-inferior efficacy to linezolid, coupled with a markedly improved safety profile, particularly with respect to myelosuppression.[16] This improved safety may allow for more effective treatment of complex infections that require longer courses of therapy.

As this compound continues to be evaluated for other indications, such as diabetic foot infections and tuberculosis, it holds the potential to become a critical therapeutic option for clinicians treating serious Gram-positive infections.[17][18] Its development underscores the importance of continued innovation in antibiotic research to stay ahead of the evolving threat of bacterial resistance.

References

Methodological & Application

Determining the Potency of Contezolid: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Contezolid, a novel oxazolidinone antibiotic. The following methodologies are essential for researchers, scientists, and drug development professionals engaged in the evaluation of this compound's efficacy against a variety of bacterial strains. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and have been adapted from methodologies reported in peer-reviewed studies.

Introduction

This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] Accurate and reproducible determination of its MIC is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and guiding clinical therapeutic strategies. The broth microdilution method is the most frequently cited and recommended procedure for determining the MIC of this compound.[4][5]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various Gram-positive clinical isolates as reported in recent studies.

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus (all)12110.51≤0.06 - 2[6]
Methicillin-resistant S. aureus (MRSA)3210.50.50.25 - 1[1][2]
Methicillin-susceptible S. aureus (MSSA)-0.51-[6]
Coagulase-negative Staphylococcus spp.-0.250.5-[6]
Enterococcus spp. (all)-0.51-[6]
Vancomycin-resistant Enterococcus faecium---All ≤1[6]
Vancomycin-resistant Enterococcus (VRE)1290.510.25 - 2[1][2]
Streptococcus pneumoniae-11-[6]
Mycobacterium abscessus19416 (subsp. abscessus) / 8 (subsp. massiliense)320.25 - 64[7]

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[8][9][10]

Materials and Reagents
  • This compound analytical grade powder

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide [DMSO], followed by dilution in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2.5% to 5% lysed horse blood.[11]

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Sterile 1.5 mL or 2.0 mL tubes for serial dilutions

  • Bacterial culture plates (e.g., Tryptic Soy Agar, Blood Agar)

  • Sterile inoculating loops or swabs

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619).[6]

Detailed Methodology

1. Preparation of this compound Stock Solution

a. Accurately weigh a sufficient amount of this compound powder to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

b. Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO). Ensure complete dissolution.

c. Dilute the dissolved this compound with sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final stock concentration. The final concentration of the organic solvent should be kept to a minimum (typically ≤1% v/v) to avoid affecting bacterial growth.

2. Preparation of Serial Dilutions in Microtiter Plates

a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 will contain the highest concentration of this compound, and well 12 will serve as a sterility control (broth only).

b. Add 100 µL of the this compound working stock solution (e.g., at twice the highest desired final concentration) to well 1.

c. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

d. Continue this serial twofold dilution process from well 2 to well 10. Discard the final 50 µL from well 10.

e. Well 11 will serve as the growth control (inoculum without antibiotic). Well 12 will contain only broth to check for contamination.

3. Preparation of Bacterial Inoculum

a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

b. Suspend the colonies in a sterile tube containing 3-5 mL of sterile saline or CAMHB.

c. Vortex the suspension to ensure it is homogenous.

d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13) or a nephelometer. This corresponds to a bacterial concentration of approximately 1 x 10⁸ CFU/mL.

e. Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the standardized suspension.

4. Inoculation of Microtiter Plates

a. Using a multichannel pipette, inoculate each well (from 1 to 11) with 50 µL of the final bacterial inoculum. This will result in a final volume of 100 µL in wells 1-10 and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

5. Incubation

a. Seal the microtiter plates (e.g., with an adhesive plastic film or place them in a container with a lid) to prevent evaporation.

b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

6. Reading and Interpretation of Results

a. After incubation, place the microtiter plate on a dark, non-reflective surface or use a reading mirror to facilitate observation.

b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A small, faint button of cells at the bottom of the well may be present, but the supernatant should be clear.

c. The growth control well (well 11) should show distinct turbidity. The sterility control well (well 12) should remain clear.

d. The results for the quality control strains must fall within their established acceptable ranges for the test to be considered valid.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions in 96-Well Plate stock->dilutions inoculation Inoculate Plate with Bacterial Suspension dilutions->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_results Read for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic final_result final_result determine_mic->final_result MIC Value

Caption: Workflow for the broth microdilution MIC assay.

Logical Relationship of MIC Determination Components

MIC_Components cluster_inputs Inputs cluster_process Process cluster_controls Controls cluster_output Output center_node MIC Determination mic_value MIC Value (µg/mL) center_node->mic_value drug This compound drug->center_node bacterium Test Bacterium bacterium->center_node media Growth Medium (CAMHB) media->center_node dilution Serial Dilution dilution->center_node inoculation Standardized Inoculation inoculation->center_node incubation Controlled Incubation incubation->center_node qc_strains QC Strains (e.g., ATCC 29213) qc_strains->center_node growth_ctrl Growth Control (No Drug) growth_ctrl->center_node sterility_ctrl Sterility Control (No Bacteria) sterility_ctrl->center_node

Caption: Key components influencing MIC determination.

References

Establishing a Murine Model of Infection for Testing Contezolid Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Contezolid (MRX-I) is a novel oxazolidinone antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2][3][4] As with other oxazolidinones, this compound's mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex required for translation.[5][6] Preclinical evaluation of new antimicrobial agents is critically dependent on robust and reproducible animal models of infection. This document provides detailed protocols for establishing two widely used murine models of infection—the neutropenic thigh infection model for MRSA and the lung infection model for Streptococcus pneumoniae—to evaluate the in vivo efficacy of this compound.

Data Presentation

The following tables summarize key quantitative data relevant to the experimental protocols.

Table 1: In Vitro Susceptibility of MRSA and S. pneumoniae to this compound

OrganismStrain(s)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA)Clinical Isolates0.50.5 - 1.0
Streptococcus pneumoniaeClinical Isolates1.01.0

Data compiled from multiple sources.[1][2][3]

Table 2: Key Parameters for Murine Infection Models

ParameterNeutropenic Thigh Model (MRSA)Lung Infection Model (S. pneumoniae)
Mouse Strain ICR (CD-1) or BALB/cC57BL/6 or BALB/c
Immunosuppression CyclophosphamideTypically immunocompetent
Bacterial Strain MRSA (e.g., ATCC 43300)S. pneumoniae (e.g., ATCC 6303)
Inoculum (CFU/mouse) 1-5 x 10⁵1-5 x 10⁶
Route of Infection Intramuscular (thigh)Intranasal
Primary Endpoint Bacterial burden in thigh (CFU/g)Bacterial burden in lungs (CFU/g)

Table 3: Proposed Dosing Regimen for this compound Efficacy Testing

CompoundVehicleDose (mg/kg)Route of AdministrationDosing Frequency
This compound0.5% methylcellulose25 - 100Oral gavage (p.o.)Twice daily (q12h)
Vehicle Control0.5% methylcelluloseN/AOral gavage (p.o.)Twice daily (q12h)
Positive Control (e.g., Linezolid)0.5% methylcellulose25 - 75Oral gavage (p.o.)Twice daily (q12h)

Note: The optimal dose of this compound should be determined by dose-ranging studies. A starting point can be extrapolated from rat model data where 50 mg/kg every 12 hours was effective.[7]

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model for MRSA

This model is a standard for evaluating the efficacy of antibiotics against localized soft tissue infections.[8][9][10][11]

Materials:

  • 6-8 week old female ICR (CD-1) mice

  • Cyclophosphamide

  • Sterile saline

  • MRSA strain (e.g., ATCC 43300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control antibiotic (e.g., Linezolid)

  • Sterile syringes and needles

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection.[8][11]

    • Administer a second dose of cyclophosphamide (100 mg/kg, i.p.) one day before infection to ensure profound neutropenia.[8][11]

  • Preparation of Bacterial Inoculum:

    • Culture MRSA overnight in TSB at 37°C with shaking.

    • Subculture the bacteria in fresh TSB and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Wash the bacterial cells with sterile saline and resuspend to a final concentration of 1-5 x 10⁶ CFU/mL. The exact concentration should be confirmed by plating serial dilutions on TSA plates.

  • Infection:

    • Two hours before the initiation of treatment, inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.[12]

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

    • Administer the first dose of this compound, vehicle, or positive control via oral gavage at the designated time (2 hours post-infection).

    • Continue treatment as per the defined dosing schedule (e.g., every 12 hours) for the duration of the study (typically 24-72 hours).

  • Endpoint Analysis:

    • At 24 hours (or other designated time points) after the initiation of treatment, euthanize the mice.

    • Aseptically dissect the infected thigh muscle, weigh it, and place it in a sterile tube with a known volume of sterile saline.

    • Homogenize the tissue.

    • Perform serial dilutions of the tissue homogenate and plate on TSA to determine the number of viable bacteria.

    • Calculate the bacterial load as colony-forming units per gram of tissue (CFU/g).

Protocol 2: Murine Lung Infection Model for Streptococcus pneumoniae

This model mimics bacterial pneumonia and is suitable for assessing antibiotic efficacy in respiratory tract infections.[13][14][15][16]

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice

  • Streptococcus pneumoniae strain (e.g., ATCC 6303)

  • Todd-Hewitt Broth (THB) supplemented with 0.5% yeast extract

  • Blood agar plates

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control antibiotic (e.g., Linezolid)

  • Sterile saline or PBS

  • Anesthetic (e.g., isoflurane)

  • Tissue homogenizer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture S. pneumoniae overnight in THB with 0.5% yeast extract at 37°C in a 5% CO₂ atmosphere.[13]

    • Subculture in fresh, pre-warmed THB to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Wash the bacterial cells with sterile saline or PBS and resuspend to a final concentration of 1-5 x 10⁷ CFU/mL. Verify the concentration by plating serial dilutions on blood agar.

  • Infection:

    • Lightly anesthetize the mice with isoflurane.

    • Administer 20-50 µL of the bacterial suspension intranasally.[17][18] The volume should be consistent across all animals.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2-4 hours), begin treatment.

    • Randomly assign mice to treatment groups.

    • Administer this compound, vehicle, or a positive control by oral gavage.

    • Continue treatment at the specified frequency (e.g., every 12 hours) for the study duration (typically 2-5 days).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs, weigh them, and place them in a sterile tube with a known volume of sterile saline or PBS.

    • Homogenize the lung tissue.

    • Plate serial dilutions of the homogenate on blood agar plates and incubate at 37°C with 5% CO₂.

    • Enumerate the colonies to determine the bacterial load in CFU/g of lung tissue.

Mandatory Visualization

G cluster_prep Phase 1: Animal and Inoculum Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Therapeutic Intervention cluster_analysis Phase 4: Endpoint Analysis a Induce Neutropenia (Cyclophosphamide) c Challenge Mice (Intramuscular or Intranasal) a->c b Prepare Bacterial Inoculum (MRSA or S. pneumoniae) b->c d Administer this compound (Oral Gavage) c->d e Administer Vehicle Control c->e f Administer Positive Control c->f g Euthanize Mice d->g e->g f->g h Harvest Target Tissue (Thigh or Lungs) g->h i Homogenize Tissue h->i j Determine Bacterial Load (CFU/g) i->j k Statistical Analysis (Efficacy Evaluation) j->k

Caption: Experimental workflow for testing this compound efficacy.

G cluster_ribosome Bacterial Ribosome r_50S 50S Subunit functional_70S Functional 70S Initiation Complex r_50S->functional_70S r_30S 30S Subunit ptc Peptidyl Transferase Center (PTC) on 23S rRNA This compound This compound This compound->ptc Binds to P-site at PTC inhibition Inhibition initiation_complex fMet-tRNA + mRNA + 30S Subunit initiation_complex->r_50S Association protein_synthesis Protein Synthesis (Elongation) functional_70S->protein_synthesis no_growth Bacteriostasis bacterial_growth Bacterial Growth and Proliferation protein_synthesis->bacterial_growth inhibition->functional_70S Prevents formation

Caption: Mechanism of action of this compound.

References

Designing Synergy: Application Notes and Protocols for Contezolid Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (MRX-I) is a next-generation oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its improved safety profile, particularly the reduced risk of myelosuppression compared to linezolid, makes it a promising candidate for long-term and combination therapies.[1][4] The exploration of this compound in combination with other antimicrobial agents is a critical step in expanding its therapeutic potential, combating antimicrobial resistance, and optimizing patient outcomes.

These application notes provide a framework for designing and executing preclinical studies to evaluate the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with other antibiotics. The following sections detail the mechanism of action of this compound, present available in vitro susceptibility data, and provide comprehensive protocols for key experimental assays to determine and quantify antibiotic interactions.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis.[1][4][5] It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the functional 70S initiation complex.[6] This action blocks the subsequent binding of aminoacyl-tRNA to the A-site and inhibits the translocation of peptides, ultimately leading to the cessation of bacterial protein production.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit P_site P-site A_site A-site 30S_subunit 30S Subunit 30S_subunit->50S_subunit Forms 70S Ribosome Protein_Synthesis Protein Synthesis P_site->Protein_Synthesis Blocks Formation of Functional Initiation Complex This compound This compound This compound->P_site Binds to P-site on 50S subunit Initiation_Complex Initiation Complex (mRNA, fMet-tRNA) Initiation_Complex->30S_subunit Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

In Vitro Activity of this compound

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against key Gram-positive pathogens from various studies. This data serves as a crucial baseline for designing synergy studies.

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)3210.50.5[2][7][8][9]
Vancomycin-Resistant Enterococcus faecium901.01.0[10]
Vancomycin-Resistant Enterococcus faecalis391.01.0[2][7][8][9]
Mycobacterium tuberculosis310.51.0[11][12]

Note: Specific in vitro synergy data for this compound in combination with other antibiotics is limited in publicly available literature. The following protocols are provided to enable researchers to generate this critical data.

Experimental Protocols for Synergy Testing

Checkerboard Assay

The checkerboard assay is a standard in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare 96-well plates with serially diluted Antibiotic A (rows) and Antibiotic B (columns) prep_inoculum->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_mic Determine MIC of each antibiotic alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 1) Indifference (1 < FIC ≤ 4) Antagonism (FIC > 4) calc_fic->interpret end End interpret->end

Caption: Workflow for a checkerboard synergy assay.

Protocol:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent.

    • Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in separate 96-well plates or deep-well blocks.

  • Plate Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to each well.

    • Dispense 50 µL of each dilution of Antibiotic A (e.g., this compound) along the y-axis (rows).

    • Dispense 50 µL of each dilution of Antibiotic B along the x-axis (columns). This creates a matrix of antibiotic combinations.

    • Include wells with each antibiotic alone (for MIC determination) and a growth control well (no antibiotic).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the checkerboard plate.

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination (the lowest concentration that inhibits visible growth).

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

      • FIC Index = FIC of this compound + FIC of Antibiotic B

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Time-Kill Assay

Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents alone and in combination.

Protocol:

  • Preparation:

    • Prepare bacterial cultures to the early to mid-logarithmic phase of growth.

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Experimental Setup:

    • Prepare flasks or tubes containing the bacterial suspension with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

      • Second antibiotic alone (at a clinically relevant concentration)

      • This compound in combination with the second antibiotic.

  • Sampling and Plating:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial tenfold dilutions in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment group.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[13]

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

In Vivo Efficacy Studies: Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

start Start induce_neutropenia Induce Neutropenia in Mice (e.g., cyclophosphamide) start->induce_neutropenia prepare_inoculum Prepare Bacterial Inoculum induce_neutropenia->prepare_inoculum infect_thigh Infect Thigh Muscle with Bacteria prepare_inoculum->infect_thigh initiate_treatment Initiate Treatment at 2h post-infection (Monotherapy and Combination Therapy) infect_thigh->initiate_treatment continue_treatment Continue Treatment for 24-48 hours initiate_treatment->continue_treatment euthanize_harvest Euthanize Mice and Harvest Thighs continue_treatment->euthanize_harvest homogenize_plate Homogenize Thighs and Plate for CFU Counts euthanize_harvest->homogenize_plate analyze_data Analyze Bacterial Load (log10 CFU/thigh) homogenize_plate->analyze_data end End analyze_data->end

Caption: Workflow for a neutropenic thigh infection model.

Protocol:

  • Animal Model:

    • Use an appropriate mouse strain (e.g., ICR or BALB/c).

    • Induce neutropenia by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.[14][15]

  • Infection:

    • Prepare a bacterial inoculum of the target pathogen (e.g., MRSA) in the mid-logarithmic growth phase.

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension (typically 10^6 to 10^7 CFU/mL) into the thigh muscle of each mouse.

  • Treatment:

    • At 2 hours post-infection, initiate treatment with this compound, the combination antibiotic, or the combination of both, administered via an appropriate route (e.g., oral gavage or intravenous injection).

    • Include a vehicle control group.

    • Continue treatment at specified intervals for 24 to 48 hours.

  • Assessment of Bacterial Burden:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the thighs, weigh them, and homogenize them in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the homogenates and plate them on selective agar to determine the number of CFU per gram of tissue.

  • Data Analysis:

    • Calculate the mean log10 CFU/gram of thigh tissue for each treatment group.

    • Compare the bacterial load in the combination therapy group to the monotherapy and control groups. A statistically significant reduction in bacterial load in the combination group compared to the most active single agent suggests in vivo synergy.

Conclusion

The development of novel antibiotic combination therapies is essential in the fight against antimicrobial resistance. This compound, with its potent activity against Gram-positive pathogens and favorable safety profile, is a strong candidate for such combinations. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound in combination with other antibiotics, enabling researchers to generate the critical data needed to advance promising new therapeutic strategies.

References

Application Notes and Protocols for Studying Contezolid In Vitro Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (MRX-I) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Like other oxazolidinones, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] Understanding the potential for and mechanisms of resistance development to this compound is a critical component of its preclinical and clinical evaluation. These application notes provide detailed protocols for investigating the in vitro development of resistance to this compound using established microbiological techniques.

Core Concepts in Resistance Development

The emergence of antibiotic resistance is a significant challenge in the treatment of bacterial infections. In vitro studies are essential to predict the likelihood and mechanisms of resistance. Two primary experimental approaches are employed:

  • Multi-step selection (Serial Passage): This method mimics the gradual development of resistance that may occur during prolonged, suboptimal antibiotic exposure. Bacteria are repeatedly exposed to sub-inhibitory concentrations of the antibiotic, allowing for the selection of mutants with progressively higher levels of resistance.[4]

  • Single-step selection (Mutant Prevention Concentration - MPC): This approach determines the antibiotic concentration required to prevent the growth of any first-step resistant mutants within a large bacterial population.[5][6][7] The range between the Minimum Inhibitory Concentration (MIC) and the MPC is termed the Mutant Selection Window (MSW), a critical concentration range where the selection of resistant mutants is most likely to occur.[7]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against key Gram-positive pathogens as reported in recent studies. This data serves as a baseline for resistance development studies.

Table 1: In Vitro Activity of this compound and Comparator Agents against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound0.50.50.25 - 1
Linezolid110.5 - 2
Vancomycin110.5 - 2
Daptomycin0.50.50.25 - 1
Tigecycline0.120.25≤0.06 - 0.5

Source: Adapted from in vitro studies on MRSA isolates from China.[3][8]

Table 2: In Vitro Activity of this compound and Comparator Agents against Vancomycin-Resistant Enterococcus (VRE)

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound0.51.00.25 - 2
Linezolid110.5 - 2
Daptomycin241 - 4
Tigecycline0.060.12≤0.06 - 0.25

Source: Adapted from in vitro studies on VRE isolates from China.[3][8]

Experimental Protocols

Protocol 1: Serial Passage for Induction of this compound Resistance

This protocol details the method for inducing resistance to this compound in a stepwise manner.

Objective: To determine the rate and extent of resistance development to this compound upon repeated exposure.

Materials:

  • This compound analytical powder

  • Test organism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile culture tubes and pipettes

Procedure:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the test organism using the broth microdilution method as per CLSI guidelines.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test organism, adjusted to a 0.5 McFarland standard, and then dilute to yield a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Serial Passage Setup:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB, bracketing the initial MIC.

    • Inoculate the wells with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Daily Passaging:

    • Following incubation, identify the well with the highest concentration of this compound that shows bacterial growth (this is the sub-MIC culture).

    • Use the bacterial suspension from this well as the inoculum for the next day's serial passage experiment.[4] Dilute this culture to the standardized starting concentration.

    • Prepare a new 96-well plate with serial dilutions of this compound, adjusting the concentration range to be higher than the previous day to accommodate any increase in MIC.

    • Repeat the inoculation and incubation steps.

  • Duration: Continue this process for a predetermined number of passages (e.g., 21-30 days) or until a significant increase in the MIC is observed (e.g., ≥4-fold increase from baseline).[4]

  • MIC Monitoring: Record the MIC daily.

  • Stability of Resistance: Once a resistant mutant is selected, assess its stability by passaging it for several days in antibiotic-free medium and then re-determining the MIC.

Serial_Passage_Workflow cluster_day1 Day 1 cluster_day_n Day 2 to N start Prepare bacterial inoculum mic1 Determine initial MIC of this compound start->mic1 passage1 Inoculate plate with serial dilutions of this compound mic1->passage1 incubate1 Incubate 18-24h at 37°C passage1->incubate1 select1 Select culture from highest concentration with growth (sub-MIC) incubate1->select1 passage_n Prepare new plate with higher this compound concentrations select1->passage_n Use as inoculum inoculate_n Inoculate with sub-MIC culture from previous day passage_n->inoculate_n incubate_n Incubate 18-24h at 37°C inoculate_n->incubate_n select_n Select culture from new sub-MIC well incubate_n->select_n select_n->passage_n Repeat daily end Analyze resistant mutant (MIC, WGS) select_n->end

Serial Passage Experimental Workflow
Protocol 2: Mutant Prevention Concentration (MPC) Assay

This protocol outlines the procedure for determining the MPC of this compound.

Objective: To determine the concentration of this compound that prevents the emergence of single-step resistant mutants.

Materials:

  • This compound analytical powder

  • Test organism (e.g., Staphylococcus aureus ATCC 29213)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Centrifuge and sterile centrifuge tubes

  • Large petri dishes (150 mm)

  • Cell spreader

Procedure:

  • Preparation of High-Density Inoculum:

    • Inoculate a large volume of TSB (e.g., 500 mL) with the test organism and incubate overnight at 37°C with shaking.

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a small volume of fresh TSB to achieve a high cell density.

    • Determine the colony-forming units per milliliter (CFU/mL) of the concentrated culture by serial dilution and plating on TSA. The final concentration should be ≥1010 CFU/mL.[5]

  • Preparation of MPC Plates:

    • Prepare TSA plates containing a range of two-fold increasing concentrations of this compound. The concentrations should typically range from the MIC to 64x MIC.[9]

    • Pour the agar into large petri dishes and allow them to solidify.

  • Plating and Incubation:

    • Spread a volume of the high-density inoculum containing at least 1010 CFU onto each MPC plate.[5]

    • Incubate the plates at 37°C for 48-72 hours.[5]

  • MPC Determination:

    • The MPC is the lowest concentration of this compound that completely inhibits bacterial growth (i.e., no colonies are observed).[5]

  • Confirmation of Resistant Mutants:

    • If colonies appear on plates with this compound concentrations above the baseline MIC, pick a few colonies and re-streak them onto a fresh plate containing the same concentration of this compound to confirm their resistance.

    • Determine the MIC of the confirmed resistant mutants to quantify the level of resistance.

MPC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Grow overnight culture of test organism concentrate Concentrate bacteria to ≥10^10 CFU/mL culture->concentrate inoculate Plate ≥10^10 CFU onto each this compound plate concentrate->inoculate plates Prepare agar plates with serial dilutions of this compound plates->inoculate incubate Incubate for 48-72h at 37°C inoculate->incubate determine_mpc Identify lowest concentration with no growth (MPC) incubate->determine_mpc confirm_mutants Confirm resistance of any growing colonies determine_mpc->confirm_mutants

Mutant Prevention Concentration (MPC) Assay Workflow
Protocol 3: Whole-Genome Sequencing (WGS) of Resistant Mutants

This protocol provides a general framework for identifying the genetic basis of this compound resistance.

Objective: To identify mutations associated with this compound resistance in mutants selected through serial passage or MPC assays.

Materials:

  • This compound-resistant and susceptible (parental) bacterial isolates

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence analysis

Procedure:

  • DNA Extraction:

    • Culture the resistant and parental isolates overnight in an appropriate broth medium.

    • Extract high-quality genomic DNA from each isolate using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted DNA.

    • Perform whole-genome sequencing on an NGS platform, aiming for a minimum coverage of 30x.[10]

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly: Assemble the sequencing reads into a draft genome.

    • Variant Calling: Align the sequencing reads from the resistant mutant to the parental strain's genome (or a reference genome) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Gene Annotation: Annotate the identified variants to determine the affected genes and the nature of the amino acid changes.

    • Resistance Gene Identification: Use databases such as the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder to screen for the presence of known resistance genes (e.g., cfr, optrA, poxtA).[11][12]

  • Data Interpretation:

    • Focus on mutations in genes known to be involved in oxazolidinone resistance, such as the 23S rRNA genes and genes encoding ribosomal proteins L3 (rplC) and L4 (rplD).[13]

    • Investigate other mutations that could plausibly contribute to resistance.

WGS_Signaling_Pathway cluster_lab Wet Lab cluster_bioinformatics Bioinformatics cluster_interpretation Interpretation dna_extraction Genomic DNA Extraction (Resistant & Parental Strains) library_prep Library Preparation dna_extraction->library_prep sequencing Whole-Genome Sequencing (NGS) library_prep->sequencing qc Quality Control of Raw Reads sequencing->qc assembly Genome Assembly qc->assembly alignment Alignment to Reference/Parental Genome assembly->alignment variant_calling Variant Calling (SNPs, Indels) alignment->variant_calling annotation Annotation of Variants variant_calling->annotation identify_mutations Identify mutations in 23S rRNA, rplC, rplD annotation->identify_mutations search_genes Search for known resistance genes (cfr, optrA) annotation->search_genes correlate Correlate genotype with resistance phenotype identify_mutations->correlate search_genes->correlate

Whole-Genome Sequencing Logical Relationship

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of resistance development to this compound. By employing serial passage and MPC assays, researchers can assess the propensity for resistance emergence. Subsequent whole-genome sequencing of resistant mutants will elucidate the genetic mechanisms underlying this resistance. These studies are crucial for understanding the resistance profile of this compound and informing its clinical development and use.

References

Application Notes and Protocols for the Quantification of Contezolid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Contezolid, a novel oxazolidinone antibiotic, in various biological matrices. The protocols are intended to guide researchers in therapeutic drug monitoring, pharmacokinetic studies, and other clinical and preclinical research applications.

Introduction

This compound (MRX-I) is a next-generation oxazolidinone antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate and reliable quantification of this compound in biological samples is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring for potential toxicity. This document outlines validated analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of this compound concentrations in plasma, cerebrospinal fluid (CSF), urine, and tissues.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated analytical methods for this compound quantification.

Table 1: LC-MS/MS Method for this compound in Human Plasma and Cerebrospinal Fluid

ParameterPlasmaCerebrospinal Fluid (CSF)
Linearity Range50.0 - 5000 ng/mL20.0 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999> 0.999
Lower Limit of Quantification (LLOQ)50 ng/mL20 ng/mL
Intra-day Precision (%CV)≤ 1.02%≤ 5.79%
Inter-day Precision (%CV)≤ 3.37%≤ 2.57%
Intra-day Accuracy97.34% - 103.33%97.57% - 107.86%
Inter-day Accuracy93.30% - 105.59%99.41% - 105.62%
Mean Recovery92.94%97.83%
Internal StandardLinezolidLinezolid

Data sourced from a study developing and validating an LC-MS/MS method for this compound in human plasma and CSF.

Table 2: UPLC-MS/MS Method for this compound in Human Plasma and Urine

ParameterPlasmaUrine
Linearity Range0.0100 - 5.00 µg/mL0.0100 - 5.00 µg/mL
Correlation Coefficient (r²)Not ReportedNot Reported
Lower Limit of Quantification (LLOQ)0.0100 µg/mL0.0100 µg/mL
Intra-day Precision (%CV)< 15%< 15%
Inter-day Precision (%CV)< 15%< 15%
Intra-day AccuracyWithin ±15%Within ±15%
Inter-day AccuracyWithin ±15%Within ±15%
Sample PreparationLiquid-Liquid ExtractionSolid Phase Extraction

This UPLC-MS/MS method was developed for the simultaneous quantification of this compound and its major metabolite.[2]

Table 3: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinones (including this compound) in Human Plasma

ParameterThis compound
Linearity Range50.0 - 15,000.0 ng/mL
Correlation Coefficient (R²)> 0.993
Recovery94.4% - 104.2%
Matrix Effect (%CV)< 3.6%
Internal StandardVoriconazole-d3

This method allows for the simultaneous determination of linezolid, tedizolid, and this compound in human plasma.[3]

Experimental Protocols

Quantification of this compound in Human Plasma and CSF by LC-MS/MS

This protocol is based on a validated method using protein precipitation for sample cleanup.

a. Materials and Reagents:

  • This compound analytical standard

  • Linezolid (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma and CSF (drug-free)

b. Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., Agilent EclipsePlus C18)

c. Sample Preparation (Protein Precipitation):

  • Thaw plasma or CSF samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

  • Add 200 µL of internal standard solution (Linezolid in methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 409.15 → 269.14

    • Linezolid (IS): m/z 338.14 → 195.1

G cluster_sample_prep Sample Preparation Workflow sample Plasma or CSF Sample (50 µL) add_is Add Internal Standard (Linezolid in Methanol, 200 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1. Workflow for Protein Precipitation of Plasma/CSF Samples.
Quantification of this compound in Human Urine by UPLC-MS/MS

This protocol utilizes solid-phase extraction for sample cleanup.

a. Materials and Reagents:

  • This compound analytical standard

  • Appropriate internal standard

  • Oasis HLB SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Ultrapure water

b. Instrumentation:

  • Ultra-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (UPLC-MS/MS)

  • C8 analytical column (e.g., ACQUITY UPLC® BEH C8)

c. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.

G cluster_spe Solid-Phase Extraction Workflow for Urine condition Condition SPE Cartridge (Methanol then Water) load Load Urine Sample (200 µL) condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute this compound (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Figure 2. Workflow for Solid-Phase Extraction of Urine Samples.
Quantification of this compound in Tissue Samples

This protocol describes a general procedure for tissue homogenization prior to extraction.

a. Materials and Reagents:

  • Tissue sample (e.g., lung, brain, bone)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Acetonitrile with internal standard

b. Instrumentation:

  • Tissue homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

c. Sample Preparation (Tissue Homogenization):

  • Weigh a portion of the tissue sample.

  • Add a specific volume of homogenization buffer.

  • Homogenize the tissue until a uniform suspension is obtained.

  • Take an aliquot of the homogenate for protein precipitation (as described in Protocol 1c) or another appropriate extraction method.[4][5]

G cluster_tissue_prep Tissue Sample Preparation Workflow weigh Weigh Tissue Sample add_buffer Add Homogenization Buffer weigh->add_buffer homogenize Homogenize Tissue add_buffer->homogenize aliquot Take Aliquot of Homogenate homogenize->aliquot extraction Protein Precipitation or other Extraction aliquot->extraction

Figure 3. General Workflow for Tissue Sample Preparation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As of the date of this document, validated HPLC-UV methods specifically for the quantification of this compound in biological matrices are not widely reported in the peer-reviewed literature. The predominant analytical technique for this compound bioanalysis is LC-MS/MS, owing to its superior sensitivity and selectivity.

However, validated HPLC-UV methods exist for other oxazolidinones, such as Linezolid.[6][7] These methods typically involve protein precipitation or solid-phase extraction followed by separation on a C18 column and UV detection at approximately 251-254 nm.[7] Researchers seeking to develop an HPLC-UV method for this compound may consider these existing protocols for Linezolid as a starting point for method development and validation.

Conclusion

The LC-MS/MS and UPLC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in various biological samples. Adherence to these protocols, along with proper method validation, will ensure the generation of high-quality data for pharmacokinetic and other research applications. The provided workflows and data summaries serve as a comprehensive resource for scientists and professionals in the field of drug development and analysis.

References

Contezolid: Application Notes and Protocols for Complicated Skin and Soft Tissue Infection (cSSTI) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Contezolid (MRX-I), a next-generation oxazolidinone antibiotic, and its application in clinical studies for the treatment of complicated skin and soft tissue infections (cSSTIs). The information is based on data from completed Phase 2 and Phase 3 clinical trials, offering insights into its efficacy, safety, and mechanism of action.

Introduction

This compound is a novel oral oxazolidinone antibiotic designed for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] It has demonstrated a favorable safety profile, particularly with regard to myelosuppression, a known side effect of other drugs in its class like linezolid.[1][2][3][4] this compound was approved in China in June 2021 for the treatment of cSSTI.[2][5][6] Its water-soluble prodrug, this compound acefosamil (MRX-4), is also under development for both oral and intravenous administration.[5][7][8]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[5] It binds to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center of the 50S ribosomal subunit.[5][9] This action blocks the formation of the functional 70S initiation complex, which is essential for the translation process, thereby halting bacterial growth.[9]

cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit rRNA 23S rRNA ribosome->rRNA contains initiation_complex 70S Initiation Complex rRNA->initiation_complex Prevents formation of This compound This compound This compound->rRNA Binds to protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Required for initiation_complex->protein_synthesis Inhibits bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth Leads to

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Efficacy in cSSTI Clinical Trials

Clinical trials have demonstrated the non-inferiority of this compound compared to Linezolid in treating cSSTI.

Phase 3 Clinical Trial Efficacy Data
EndpointThis compound (800 mg oral, twice daily)Linezolid (600 mg oral, twice daily)Treatment Difference (95% CI)
Clinical Cure Rate at Test-of-Cure (TOC) Visit (Clinically Evaluable Population) 93.0%[1][10]93.4%[1][10]-0.4% (-4.4%, 3.7%)[1]
Clinical Cure Rate at TOC Visit (Full Analysis Set with Clinical Evaluation) 92.8% (271/292)[11]93.4% (284/304)[11]-0.6% (-4.7% to 3.5%)[11]
Clinical Cure Rate at TOC Visit (Full Analysis Set) 81.4% (271/333)[11]84.5% (284/336)[11]-3.1% (-8.8% to 2.6%)[11]
Microbiological Clearance Rates at TOC Visit Similar to Linezolid[1][10]Similar to this compound[1][10]Not specified
Overall Response Rates at TOC Visit Similar to Linezolid[1][10]Similar to this compound[1][10]Not specified

Safety Profile in cSSTI Clinical Trials

A key advantage of this compound is its improved safety profile regarding hematological adverse events compared to Linezolid.

Phase 3 Clinical Trial Safety Data
Adverse EventThis compound (800 mg oral, twice daily)Linezolid (600 mg oral, twice daily)
>30% Reduction in Platelet Counts (in patients with >10 days of therapy) 2.5%[1]25.4%[1]
Leucopenia 0.3%[11]3.4%[11]
Thrombocytopenia 0%[11]2.3%[11]
Overall Treatment-Emergent Adverse Events (TEAEs) Comparable to Linezolid[1]Comparable to this compound[1]

Protocols for cSSTI Clinical Trials

The following provides a generalized protocol for a Phase 3 clinical trial evaluating this compound for cSSTI, based on published study designs.

Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Active-Controlled Trial of Oral this compound for cSSTI

1. Objective: To evaluate the efficacy and safety of oral this compound compared to oral Linezolid in adult patients with cSSTI.

2. Study Design:

cluster_workflow Clinical Trial Workflow start Patient Screening and Enrollment randomization Randomization (1:1) start->randomization treatment_a This compound 800 mg oral, twice daily (7-14 days) randomization->treatment_a Arm A treatment_b Linezolid 600 mg oral, twice daily (7-14 days) randomization->treatment_b Arm B eot End-of-Therapy (EOT) Visit treatment_a->eot treatment_b->eot toc Test-of-Cure (TOC) Visit (7-14 days after last dose) eot->toc end Study Completion toc->end

Caption: Workflow of a Phase 3 randomized controlled trial for this compound in cSSTI.

3. Patient Population:

  • Inclusion Criteria: Adult patients diagnosed with cSSTI.

  • Exclusion Criteria: To be defined based on specific study requirements, but generally include patients with contraindications to oxazolidinones, severe renal or hepatic impairment, and those on conflicting medications.

4. Treatment Regimen:

  • Investigational Arm: Oral this compound 800 mg administered twice daily for 7 to 14 days.[1][10][11] this compound should be taken with food or within 30 minutes after a meal.[12]

  • Active Comparator Arm: Oral Linezolid 600 mg administered twice daily for 7 to 14 days.[1][10][11]

5. Efficacy Assessments:

  • Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (7-14 days after the last dose of the study drug).[1][11] Non-inferiority is typically defined by a lower limit of the 95% confidence interval for the treatment difference being greater than -10%.[11]

  • Secondary Endpoints:

    • Clinical cure rate at the End-of-Therapy (EOT) visit.[1][10]

    • Microbiological clearance rates at the TOC visit.[1][10]

    • Overall response rates at the TOC visit.[1][10]

6. Safety Assessments:

  • Monitoring and recording of all treatment-emergent adverse events (TEAEs).[1]

  • Regular laboratory monitoring, with a focus on hematological parameters (platelet count, white blood cell count).[1][11]

7. Statistical Analysis:

  • Efficacy analysis will be performed on the full analysis set (FAS) and the clinically evaluable (CE) population.[11]

  • Non-inferiority of this compound to Linezolid will be assessed for the primary endpoint.

Application in Preclinical Studies

While detailed protocols from the initial drug development are not publicly available, researchers can design preclinical studies based on the known characteristics of this compound.

Protocol: In Vitro Susceptibility Testing

1. Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various Gram-positive bacterial isolates.

2. Materials:

  • This compound powder

  • Bacterial isolates (e.g., MRSA, VRE, Streptococcus pyogenes)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Microtiter plates

3. Method (Broth Microdilution):

  • Prepare a stock solution of this compound.

  • Perform serial twofold dilutions of this compound in CAMHB in microtiter plates.

  • Prepare a standardized inoculum of each bacterial isolate.

  • Inoculate the microtiter plates with the bacterial suspension.

  • Incubate the plates at the appropriate temperature and duration for the specific bacteria.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: In Vivo Efficacy in a Murine Infection Model

1. Objective: To evaluate the in vivo efficacy of this compound in a murine model of cSSTI.

2. Animal Model:

  • Species: Mice (e.g., BALB/c)

  • Induction of Infection: Subcutaneous or intramuscular injection of a standardized inoculum of a pathogenic bacterium (e.g., MRSA).

3. Treatment:

  • Administer oral this compound at various dosages to different groups of infected mice.

  • Include a control group receiving a vehicle and a comparator group (e.g., Linezolid).

4. Outcome Measures:

  • Monitor animal survival and clinical signs of infection.

  • At specified time points, euthanize animals and quantify the bacterial load in the infected tissue.

  • Histopathological examination of the infected tissue.

Conclusion

This compound has emerged as a promising oral antibiotic for the treatment of cSSTI, demonstrating comparable efficacy to Linezolid with a significantly better safety profile, particularly concerning hematological toxicity. The provided application notes and generalized protocols offer a framework for researchers and drug development professionals to design and conduct further studies on this important therapeutic agent.

References

Troubleshooting & Optimization

managing and interpreting variability in Contezolid MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing and interpreting variability in Contezolid Minimum Inhibitory Concentration (MIC) assay results. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (MRX-I) is a novel oxazolidinone antibiotic effective against a variety of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex necessary for the translation process.[2][3][4] This disruption of protein synthesis halts bacterial growth.

Q2: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important for this compound?

A2: A Minimum Inhibitory Concentration (MIC) assay is a laboratory test that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro. For this compound, MIC assays are crucial for determining its potency against specific bacterial strains, monitoring for the development of resistance, and establishing appropriate dosing regimens for clinical trials and therapeutic use.

Q3: What are the expected this compound MIC values for common Gram-positive pathogens?

A3: this compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria. The MIC50 and MIC90 values, which represent the MICs required to inhibit 50% and 90% of isolates, respectively, are summarized in the table below.

Data Presentation: this compound MIC Data

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (all)1,2110.51≤0.06 - >8
Methicillin-susceptible S. aureus (MSSA)15422-
Methicillin-resistant S. aureus (MRSA)33220.25 - 1
Coagulase-negative Staphylococci-0.250.5-
Enterococcus faecalis----
Enterococcus faecium (all)----
Vancomycin-resistant E. faecium (VRE)-0.510.25 - 2
Streptococcus pyogenes1211-
Finegoldia magna1522-
Actinomyces spp.80.50.5-

Data compiled from multiple studies.[1][2][5][6]

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

1. Preparation of Materials:

  • This compound stock solution (prepared in a suitable solvent like DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.

  • Quality control (QC) strains:

    • Staphylococcus aureus ATCC 29213

    • Enterococcus faecalis ATCC 29212

    • Streptococcus pneumoniae ATCC 49619

2. Preparation of this compound Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.

  • Dispense 50 µL of each this compound dilution into the appropriate wells of the 96-well plate.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

3. Inoculum Preparation and Inoculation:

  • From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 50 µL of the final bacterial inoculum to each well (except the sterility control).

4. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • Visually inspect the plates for bacterial growth (turbidity or a cell pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Verify that the growth control shows distinct turbidity and the sterility control remains clear.

  • The MICs for the QC strains should fall within their established acceptable ranges. Note: The specific acceptable QC ranges for this compound have not been publicly released. Refer to the manufacturer's documentation or official CLSI/EUCAST updates for this information.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No growth in the growth control well 1. Inoculum viability issue.2. Incorrect incubation conditions.3. Inactive growth medium.1. Use a fresh bacterial culture.2. Verify incubator temperature and atmosphere.3. Use a new batch of Mueller-Hinton broth.
Growth in the sterility control well 1. Contamination of the broth.2. Contamination during plate preparation.1. Use fresh, sterile broth.2. Maintain aseptic technique during the procedure.3. Repeat the assay.
MIC values are consistently higher or lower than expected 1. Inoculum density is too high or too low.2. Incorrect drug concentration.3. Variation in media composition (e.g., cation concentration).1. Re-standardize the inoculum to 0.5 McFarland.2. Verify the preparation of the this compound stock solution and dilutions.3. Use a different lot of media or check the media's specifications.
Skipped wells (growth in higher concentration wells but not in lower ones) 1. Contamination of a single well.2. Pipetting error during dilution or inoculation.1. Repeat the assay, paying close attention to aseptic technique.2. Ensure proper mixing and accurate pipetting.
Trailing endpoints (reduced growth over a range of concentrations) 1. The drug may be bacteriostatic rather than bactericidal at certain concentrations.2. The reading of the endpoint is subjective.1. Read the MIC as the lowest concentration with a significant reduction in growth (e.g., ~80%) compared to the growth control.2. Have a second individual read the plate.

Visualizations

experimental_workflow Experimental Workflow for this compound MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Analysis & Interpretation prep_this compound Prepare this compound Stock & Dilutions dispense_drug Dispense this compound Dilutions into 96-Well Plate prep_this compound->dispense_drug prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_qc Prepare QC Strain Inoculum prep_qc->inoculate add_controls Add Growth & Sterility Controls dispense_drug->add_controls add_controls->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC Endpoint incubate->read_mic read_qc Read QC Strain MICs incubate->read_qc interpret_mic Interpret Test Isolate MIC read_mic->interpret_mic validate_qc Validate QC Results Against Acceptable Ranges read_qc->validate_qc

Workflow for the this compound broth microdilution MIC assay.

resistance_pathway Mechanism of Action and Resistance to Oxazolidinones cluster_moa Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound ribosome_50s 50S Ribosomal Subunit This compound->ribosome_50s binds to initiation_complex Inhibition of 70S Initiation Complex Formation ribosome_50s->initiation_complex protein_synthesis Bacterial Protein Synthesis Blocked initiation_complex->protein_synthesis rrna_mutation 23S rRNA Mutation rrna_mutation->ribosome_50s alters binding site ribosomal_protein_mutation Ribosomal Protein (L3/L4) Mutation ribosomal_protein_mutation->ribosome_50s alters binding site cfr_gene Acquisition of cfr gene (rRNA methyltransferase) cfr_gene->ribosome_50s modifies binding site

This compound's mechanism of action and common resistance pathways.

variability_factors Factors Contributing to MIC Variability cluster_technical Technical Factors cluster_biological Biological Factors cluster_interpretation Interpretation Factors mic_variability MIC Variability inoculum_density Inoculum Density inoculum_density->mic_variability media_composition Media Composition (e.g., pH, cations) media_composition->mic_variability incubation_conditions Incubation (Time, Temp, Atmosphere) incubation_conditions->mic_variability pipetting_error Pipetting/Dilution Errors pipetting_error->mic_variability strain_heterogeneity Bacterial Strain Heterogeneity strain_heterogeneity->mic_variability resistance_mechanisms Expression of Resistance Mechanisms resistance_mechanisms->mic_variability endpoint_reading Subjective Endpoint Reading endpoint_reading->mic_variability

Logical relationships of factors causing variability in MIC assays.

References

quality control measures for ensuring the consistency of Contezolid experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Contezolid experiments. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistency and accuracy of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (MRX-I) is a novel oxazolidinone antibiotic developed to combat multidrug-resistant Gram-positive bacteria.[1][2] Its mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3] this compound binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[1][2][3][4] This binding prevents the formation of the initiation complex necessary for the translation of mRNA into proteins, thereby halting bacterial growth.[2][3]

Q2: What are the main advantages of this compound compared to other oxazolidinones like linezolid?

This compound has been designed to offer an improved safety profile compared to linezolid.[3] Specifically, it has a reduced risk of myelosuppression (a decrease in the production of blood cells in the bone marrow) and neurotoxicity.[5][6] This improved safety is attributed to structural modifications that lower its affinity for human mitochondrial ribosomes, which are structurally similar to bacterial ribosomes.[3][5]

Q3: What are the expected in vitro activity ranges for this compound against common Gram-positive pathogens?

This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The following table summarizes the Minimum Inhibitory Concentration (MIC) values from various studies.

OrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Staphylococcus aureus (including MRSA)0.510.25 - 2
Coagulase-negative Staphylococcus0.250.5
Enterococcus faecalis (VRE)110.25 - 2
Enterococcus faecium (VRE)110.25 - 2
Streptococcus pneumoniae0.250.5
Beta-hemolytic Streptococcus0.250.5
Viridans group Streptococcus0.250.5

This table compiles data from multiple sources for illustrative purposes. Actual MIC values can vary based on the specific strains and testing conditions.

Troubleshooting Guides

Unexpected Minimum Inhibitory Concentration (MIC) Results

Q4: My MIC values for the quality control (QC) strain are out of the expected range. What should I do?

Out-of-range QC results indicate a potential issue with the experimental setup that needs to be addressed before proceeding. Here are the steps to troubleshoot this issue:

  • Verify the QC Strain: Ensure that you are using the correct ATCC QC strain and that it has been stored and subcultured appropriately.

  • Check the Inoculum Density: An incorrect inoculum concentration is a common source of error. The inoculum should be standardized to a 0.5 McFarland turbidity standard. An inoculum that is too heavy can lead to falsely high MICs, while an inoculum that is too light can result in falsely low MICs.[7]

  • Inspect the Media: The composition of the Mueller-Hinton Broth (MHB) is critical. Ensure it is cation-adjusted as required. The pH of the media should also be within the recommended range.[7]

  • Review Antibiotic Preparation: Double-check the calculations for the antibiotic stock solution and the serial dilutions. Ensure the antibiotic powder was stored correctly and has not expired.

  • Incubation Conditions: Verify the incubation temperature and duration. For most bacteria, this is 35°C for 16-20 hours.[8]

Q5: I am observing "skipped wells" in my broth microdilution assay. What does this mean?

Skipped wells (growth in wells with higher antibiotic concentrations and no growth in wells with lower concentrations) can be caused by:

  • Contamination: Check for contamination in the well with unexpected growth.

  • Inoculation Error: The well may have been inadequately inoculated, or the inoculum was not mixed properly.

  • Inaccurate Drug Concentration: There might be an error in the dilution series for that specific well.[7]

If you observe skipped wells, the results for that particular assay should be considered invalid, and the experiment should be repeated.

Q6: The growth in my positive control well is weak or absent. What could be the issue?

A lack of sufficient growth in the positive control well (containing no antibiotic) invalidates the entire plate, as it's impossible to determine if the antibiotic inhibited growth. Potential causes include:

  • Incorrect Inoculum: The inoculum density might be too low.

  • Bacterial Viability: The bacterial strain may not be viable.

  • Media Issues: The growth medium may not be suitable for the specific strain or may have been prepared incorrectly.

  • Incubation Problems: The incubation temperature or atmosphere may not be optimal for the growth of the organism.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (test and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or nephelometer

  • Incubator (35°C)

Procedure:

  • Prepare Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound. For example, a 1280 µg/mL stock.

  • Prepare Antibiotic Dilutions: Perform serial dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve the desired final concentrations.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the bacterial strain from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add the diluted inoculum to each well of the 96-well plate containing the antibiotic dilutions. Also, include a positive control well (inoculum in MHB without antibiotic) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9] This can be determined by visual inspection or with a plate reader.[10]

Quality Control (QC)

Q7: Which QC strains should I use for this compound experiments, and what are the expected MIC ranges?

As of the latest information, specific CLSI or EUCAST QC ranges for this compound have not been published. However, since this compound is an oxazolidinone, the QC ranges for linezolid can be used as a reliable guide to ensure the validity of the experimental system.

Quality Control StrainLinezolid MIC Range (μg/mL)
Staphylococcus aureus ATCC 292131 - 4
Enterococcus faecalis ATCC 292121 - 4
Streptococcus pneumoniae ATCC 496190.5 - 2

These ranges are for linezolid and should be used for guidance only. It is recommended to establish in-house ranges for this compound based on repeated testing.

Visualizations

Signaling Pathways and Experimental Workflows

bacterial_protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) (on 50S Subunit) Initiation_Complex Initiation Complex (mRNA, tRNA, 30S, 50S) This compound This compound This compound->PTC Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Initiation_Complex Prevents Formation

Caption: Mechanism of Action of this compound.

mic_workflow Start Start: Prepare Bacterial Culture Standardize Standardize Inoculum (0.5 McFarland) Start->Standardize Inoculate_Plate Inoculate 96-Well Plate Standardize->Inoculate_Plate Dilute_Drug Prepare Serial Dilutions of this compound Dilute_Drug->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results QC_Check Check QC Strain Results Read_Results->QC_Check Report Report Results QC_Check->Report In Range Troubleshoot Troubleshoot Experiment QC_Check->Troubleshoot Out of Range tlr_pathway cluster_cell Macrophage LPS LPS (Lipopolysaccharide) TLR2 Toll-like Receptor 2 (TLR2) LPS->TLR2 Activates MyD88 MyD88 TLR2->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription This compound This compound This compound->TLR2 Downregulates Transcription Inhibition Inhibition

References

Technical Support Center: Optimizing Contezolid Dosage in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Contezolid in animal infection models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in a murine model of Staphylococcus aureus infection?

A typical starting dosage for this compound in murine models of S. aureus infection can range from 50 mg/kg to 200 mg/kg, administered orally.[1][2] The optimal dose will depend on the specific strain of S. aureus, the infection site, and the desired therapeutic effect.[3] For instance, in a mouse thigh infection model, this compound has shown similar antibacterial efficacy to linezolid at comparable doses.[3][4]

Q2: How does the efficacy of this compound compare to Linezolid in animal models?

In multiple animal infection models, this compound has demonstrated efficacy comparable to or slightly better than Linezolid against various Gram-positive pathogens, including MRSA and Streptococcus pneumoniae.[5] For example, in a murine model of systemic S. aureus infection, the median effective dose of this compound was either lower or equivalent to that of Linezolid.[6] Similarly, in a mouse model of tuberculosis, this compound exhibited bactericidal activity similar to Linezolid at the same doses.[1]

Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound?

The optimal PK/PD index for this compound in animal infection models is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[7] This index is a critical parameter for predicting the efficacy of this compound and for optimizing dosing regimens.

Q4: Is this compound effective against Linezolid-resistant strains?

This compound may have limited activity against strains carrying certain Linezolid resistance genes, such as cfr and optrA.[3][5][6] Studies have shown that this compound exhibits similar MIC distributions to Linezolid against these resistant strains, suggesting potential cross-resistance.[5][6]

Q5: What are the potential advantages of this compound over Linezolid in terms of safety in animal models?

Preclinical studies in rodent models suggest that this compound has a more favorable safety profile compared to Linezolid, particularly concerning myelosuppression (thrombocytopenia and anemia).[2][3] this compound has shown a significantly reduced potential for myelosuppression and monoamine oxidase (MAO) inhibition compared to Linezolid.[2][5] For instance, in a 28-day study in rats, the no-observed-adverse-effect level (NOAEL) for this compound was 100 mg/kg/day, while Linezolid at 200 mg/kg/day led to unscheduled deaths due to myelosuppression.[2]

Troubleshooting Guides

Problem 1: Suboptimal efficacy observed despite administering a previously reported effective dose.

  • Possible Cause 1: Differences in Experimental Models. The efficacy of an antimicrobial agent can vary significantly between different animal models (e.g., systemic infection vs. thigh infection vs. osteomyelitis).[8][9] Factors such as the site of infection, the presence of foreign bodies, and the host's immune status can influence drug penetration and efficacy.[8][10]

    • Solution: Ensure your experimental model and parameters (animal strain, age, sex, and infection route) closely match those in the cited literature. If using a different model, a dose-titration study is recommended to determine the optimal dose for your specific conditions.

  • Possible Cause 2: Variation in Pathogen Susceptibility. The MIC of the specific bacterial strain used in your experiment may be higher than that of the strains used in published studies.

    • Solution: Determine the MIC of this compound for your specific bacterial isolate using standardized methods. This will allow for a more accurate calculation of the required AUC/MIC ratio to achieve efficacy.

  • Possible Cause 3: Host Immune Status. The immune status of the animal model (immunocompetent vs. neutropenic) can significantly impact the efficacy of oxazolidinones like this compound.[11] In some cases, the presence of granulocytes enhances the antibacterial effect.[11]

    • Solution: If using a neutropenic model, longer treatment durations or higher doses may be required to achieve the same level of bacterial reduction as in an immunocompetent model.[11] Consider the impact of immunosuppressive agents like cyclophosphamide on drug pharmacology.[9]

Problem 2: Emergence of drug resistance during the experiment.

  • Possible Cause 1: Suboptimal Dosing Regimen. Dosing regimens that result in drug concentrations falling within the "mutant selective window" (between the MIC of the wild-type and first-step mutant populations) can favor the selection of resistant mutants.[12]

    • Solution: Optimize the dosing regimen to maintain drug concentrations above the mutant prevention concentration (MPC) for as long as possible. This may involve increasing the dose or adjusting the dosing interval.

  • Possible Cause 2: Pre-existing Resistant Subpopulations. The initial bacterial inoculum may have contained a small subpopulation of resistant bacteria that were selected for during treatment.

    • Solution: Characterize the baseline resistance frequency of your bacterial strain. Consider using combination therapy with another effective antimicrobial to reduce the likelihood of resistance emergence.[8]

Problem 3: Unexpected toxicity or adverse events observed in the animal model.

  • Possible Cause 1: Species-Specific Metabolism. The metabolism of this compound can differ between species.[13][14] Humans, for example, produce disproportionately larger amounts of certain metabolites compared to rats or dogs.[13][14] While this compound generally shows a better safety profile than Linezolid, high doses can still lead to adverse effects.[2][15]

    • Solution: Carefully monitor animals for clinical signs of toxicity, including changes in body weight and food consumption.[2][15] If adverse events are observed, consider reducing the dose or switching to a different animal model. The no-observed-adverse-effect level (NOAEL) has been determined in rats and dogs and can be used as a reference.[2][15]

  • Possible Cause 2: Vehicle or Formulation Issues. The vehicle used to formulate this compound for administration could be contributing to the observed toxicity.

    • Solution: Review the composition of the vehicle and ensure it is appropriate and non-toxic for the chosen route of administration and animal species. Run a vehicle-only control group to assess any background toxicity.

Data Presentation

Table 1: In Vitro Activity of this compound Against Key Gram-Positive Pathogens

OrganismNumber of IsolatesThis compound MIC50 (μg/mL)This compound MIC90 (μg/mL)Linezolid MIC50 (μg/mL)Linezolid MIC90 (μg/mL)Reference
MRSA3210.50.511[5]
VRE1290.51.011[5]
S. aureus--0.5-0.5[6]
M. tuberculosis H37Rv-0.5-1.0-0.5-1.0-[1]

Table 2: Efficacy of this compound in Various Animal Infection Models

Animal ModelPathogenDosing RegimenEfficacy EndpointResultReference
Rat Foreign Body OsteomyelitisMRSA50 mg/kg, oral, q12h for 21 daysLog10 CFU reduction in tibiae1.3 log10 CFU/g bone reduction vs. untreated[8][16]
Murine Systemic InfectionS. aureus, S. pneumoniae, S. pyogenesDose-rangingED50Comparable or slightly better than Linezolid[4]
Murine Thigh InfectionS. aureusDose-rangingLog10 CFU reductionComparable efficacy to Linezolid[4]
Murine Tuberculosis ModelM. tuberculosis50, 100, 200 mg/kg, oral, daily for 4 weeksLog10 CFU reduction in lungsDose-dependent activity, comparable to Linezolid at same doses[1]

Experimental Protocols

1. Neutropenic Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents against localized bacterial infections.[9]

  • Animal Model: Female ICR (CD-1) mice, 5-6 weeks old.[9]

  • Induction of Neutropenia:

    • Administer cyclophosphamide at 150 mg/kg via intraperitoneal injection four days prior to infection.[9]

    • Administer a second dose of cyclophosphamide at 100 mg/kg one day prior to infection.[9]

  • Infection:

    • Culture the desired bacterial strain (e.g., S. aureus) to mid-logarithmic phase.

    • Wash and dilute the bacterial suspension in sterile saline to the target concentration (e.g., 107 CFU/mL).[9]

    • Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.[9]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound or the vehicle control via the desired route (e.g., oral gavage).

    • Follow the predetermined dosing schedule (e.g., once or twice daily).

  • Efficacy Assessment:

    • At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/gram of tissue).

2. Rat Foreign Body Osteomyelitis Model

This model is used to assess antimicrobial efficacy in the context of a bone infection complicated by the presence of an implant.[8][10]

  • Animal Model: Male Wistar rats.

  • Surgical Procedure and Infection:

    • Anesthetize the rat and surgically expose the proximal third of the left tibia.

    • Drill a 1.5 mm hole through the tibial cortex into the medullary canal.

    • Inject a suspension of MRSA (e.g., 108 CFU) into the bone.

    • Insert a stainless-steel Kirschner wire (K-wire) into the inoculated hole.

    • Close the wound with sutures.

    • Allow the infection to establish for a period of time (e.g., 4 weeks).[8]

  • Treatment:

    • Randomly assign animals to treatment groups (e.g., no treatment, this compound, comparator).

    • Administer treatment as specified (e.g., this compound 50 mg/kg, oral gavage, every 12 hours for 21 days).[8]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the rats.

    • Aseptically remove the infected tibiae.

    • Separate the K-wire from the bone.

    • Cryopulverize the bone and suspend in saline.

    • Place the K-wire in saline and sonicate to dislodge biofilm bacteria.

    • Quantify the bacterial load (CFU/g of bone and CFU/K-wire) by plating serial dilutions.

Mandatory Visualizations

experimental_workflow_neutropenic_thigh_model cluster_preparation Phase 1: Preparation cluster_infection_treatment Phase 2: Infection & Treatment cluster_assessment Phase 3: Efficacy Assessment Neutropenia Induce Neutropenia (Cyclophosphamide Day -4 & -1) Infection Induce Thigh Infection (Intramuscular Injection) Neutropenia->Infection Day 0 Inoculum Prepare Bacterial Inoculum (e.g., S. aureus) Inoculum->Infection Treatment Initiate Treatment (this compound vs. Vehicle) Infection->Treatment ~2 hours post-infection Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Harvest Harvest & Homogenize Thigh Euthanasia->Harvest Quantification Quantify Bacterial Load (CFU/gram tissue) Harvest->Quantification

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

logical_relationship_dosage_optimization cluster_inputs Input Parameters cluster_pk_pd Pharmacokinetics/Pharmacodynamics cluster_outcomes Experimental Outcomes Dosage This compound Dosage (mg/kg) PK Pharmacokinetics (Drug Absorption, Distribution, Metabolism, Excretion) Dosage->PK Toxicity Adverse Events Dosage->Toxicity MIC Pathogen MIC (μg/mL) PD_Index PK/PD Index (AUC/MIC) MIC->PD_Index Model Animal Infection Model (e.g., Thigh, Lung) Model->PK PK->PD_Index Efficacy Therapeutic Efficacy (Bacterial Load Reduction) PD_Index->Efficacy Resistance Resistance Selection PD_Index->Resistance Efficacy->Resistance

Caption: Key factors influencing this compound dosage optimization.

References

troubleshooting unexpected outcomes in Contezolid in vitro susceptibility tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Contezolid in vitro susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oxazolidinone antibacterial agent.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[2] this compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for the translation of mRNA into proteins.[2][3] This action halts bacterial proliferation, allowing the immune system to clear the infection.[3]

Q2: What is the spectrum of activity of this compound?

This compound demonstrates potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][4][5] It is also active against Streptococcus pneumoniae and other streptococci.[4][5]

Q3: Is there cross-resistance between this compound and other oxazolidinones like Linezolid?

Cross-resistance between this compound and Linezolid may exist.[1][5] Strains carrying resistance genes such as cfr and optrA may show reduced susceptibility to both agents.[1] However, some studies suggest that this compound's structural modifications may make it more challenging for resistance to develop.[2]

Troubleshooting Guide

Q4: Our Minimum Inhibitory Concentration (MIC) values for Quality Control (QC) strains are out of the acceptable range. What should we do?

If your QC strain MICs fall outside the acceptable ranges, do not report any patient results. Investigate the following potential causes:

  • Inoculum Preparation: Ensure the inoculum density is standardized to a 0.5 McFarland standard. An inoculum that is too heavy or too light will produce inaccurate MIC values.

  • Media and Reagents: Verify that the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) was used and prepared according to CLSI guidelines. Ensure the this compound solution was prepared and stored correctly.

  • Incubation Conditions: Check that the incubator temperature and duration meet the protocol specifications (typically 35°C for 16-20 hours for staphylococci and enterococci).

  • QC Strain Viability: Subculture the QC strain from a fresh stock to ensure its purity and viability.

  • Pipetting/Dispensing Errors: Review pipetting techniques to ensure accurate dispensing of the inoculum and reagents.

Corrective Actions:

  • Repeat the test with a fresh subculture of the QC strain and newly prepared reagents.

  • If the issue persists, use a new lot of media and/or this compound.

  • Consult the detailed experimental protocol to ensure all steps are being followed correctly.

Logical Flow for Troubleshooting Out-of-Range QC MICs

QC_Troubleshooting start QC MIC Out of Range check_inoculum Verify Inoculum (0.5 McFarland) start->check_inoculum check_media Check Media & Reagents check_inoculum->check_media check_incubation Confirm Incubation Conditions check_media->check_incubation check_qc_strain Verify QC Strain Purity & Viability check_incubation->check_qc_strain repeat_test Repeat Test with Fresh Materials check_qc_strain->repeat_test new_lot Use New Lot of Media/Drug repeat_test->new_lot Fail pass QC MIC In Range repeat_test->pass Pass review_protocol Review Protocol Execution new_lot->review_protocol Fail new_lot->pass Pass review_protocol->repeat_test fail Issue Persists: Contact Support review_protocol->fail

Caption: Troubleshooting workflow for out-of-range QC MIC results.

Q5: We are observing "skipped wells" in our broth microdilution plates. How should we interpret these results?

"Skipped wells" refer to a phenomenon where there is no visible bacterial growth in a well that is preceded by wells with growth at higher antibiotic concentrations. This can be caused by:

  • Contamination of a single well.

  • Inaccurate pipetting of the inoculum.

  • The paradoxical effect of the drug at certain concentrations.

Interpretation: According to CLSI guidelines, the MIC should be read as the lowest concentration that completely inhibits visible growth. If a skipped well occurs, the result is generally considered invalid for that specific test, and the test should be repeated for that isolate.

Q6: We are seeing "trailing growth" at the MIC endpoint. How should this be interpreted?

"Trailing growth" is characterized by reduced but persistent bacterial growth in wells at concentrations above the true MIC. This can make it difficult to determine the exact endpoint.

Interpretation: For oxazolidinones, the MIC is typically read as the first well showing a significant reduction in growth (approximately 80% inhibition) compared to the growth control well. It is important to be consistent in reading the endpoint. If trailing is consistently observed, consider repeating the assay and ensuring a standardized inoculum.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various Gram-positive organisms.

Table 1: In Vitro Activity of this compound Against Staphylococcus aureus

Organism (n)MIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
S. aureus (including MRSA)0.510.25 - 1
Methicillin-susceptible S. aureus (MSSA)0.51-
Methicillin-resistant S. aureus (MRSA)0.51≤1

Data compiled from multiple sources.[1][5]

Table 2: In Vitro Activity of this compound Against Enterococcus Species

Organism (n)MIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Enterococcus spp.0.51-
Vancomycin-resistant Enterococcus (VRE)-10.25 - 2

Data compiled from multiple sources.[1][5]

Table 3: Quality Control Ranges for Linezolid (Oxazolidinone Class Representative)

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (μg/mL)
Staphylococcus aureus ATCC® 29213Linezolid1 - 4
Enterococcus faecalis ATCC® 29212Linezolid1 - 4
Streptococcus pneumoniae ATCC® 49619Linezolid0.5 - 2

As per CLSI M100 guidelines. These ranges for linezolid can be used to qualify the test system for this compound.

Experimental Protocols

Detailed Methodology: Broth Microdilution Susceptibility Testing for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

Workflow for Broth Microdilution Susceptibility Testing

Contezolid_MOA cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit initiation_complex 70S Initiation Complex ribosome_50S->initiation_complex joins ribosome_50S->initiation_complex ribosome_30S 30S Subunit ribosome_30S->initiation_complex forms protein_synthesis Protein Synthesis initiation_complex->protein_synthesis initiation_complex->block mRNA mRNA mRNA->ribosome_30S binds tRNA fMet-tRNA tRNA->ribosome_30S binds cell_death Bacterial Cell Growth Inhibition protein_synthesis->cell_death leads to This compound This compound This compound->ribosome_50S binds to block->protein_synthesis Inhibits

References

identifying and mitigating potential cross-reactivity of Contezolid in assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel oxazolidinone antibiotic Contezolid, ensuring accurate and reliable assay results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential cross-reactivity of this compound in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (trade name Youxitai) is an oxazolidinone-class antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex.[2][3][4][5] This action is effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6][7]

Q2: What makes this compound different from other oxazolidinones like Linezolid?

This compound has an improved safety profile compared to Linezolid.[7] It shows a reduced potential for myelosuppression (bone marrow suppression) and monoamine oxidase (MAO) inhibition, which are known adverse effects of Linezolid.[7]

Q3: What is assay cross-reactivity and why is it a concern?

Q4: What are the potential mechanisms of this compound cross-reactivity in assays?

While specific instances with this compound are not extensively documented, potential mechanisms of assay interference for small molecules like this compound include:

  • Chemical Reactivity: The molecule itself may react with assay reagents. The oxazolidinone ring system, while generally stable, could potentially interact with certain assay components under specific conditions.[8][9]

  • Aggregation: At higher concentrations, small molecules can form aggregates that can non-specifically inhibit enzymes or bind to other proteins, leading to false-positive results.[10][11][12]

  • Fluorescence Interference: this compound, like many organic molecules with aromatic rings, may possess intrinsic fluorescence or quenching properties that can interfere with fluorescence-based assays.[3]

  • Off-Target Binding: this compound could bind to unintended biological targets within an assay system, particularly in cell-based assays. For instance, oxazolidinones have been shown to inhibit mitochondrial protein synthesis due to the similarity between bacterial and mitochondrial ribosomes, which could affect cellular metabolism and viability readouts.[13][14][15]

Q5: Are there any known off-target effects of this compound that could influence cell-based assays?

Yes, a known off-target effect of the oxazolidinone class is the inhibition of mitochondrial protein synthesis.[13][14][15] This can lead to decreased cell proliferation and viability, which could be misinterpreted as a specific cytotoxic effect in cancer cell line screening, for example. Recent studies have also suggested that this compound may have anti-inflammatory properties, which could impact assays measuring inflammatory responses.

Troubleshooting Guides

Issue 1: Unexpected results in a biochemical (e.g., enzyme inhibition) assay.
Potential Cause Troubleshooting Step
Compound Aggregation 1. Lower this compound Concentration: Test a wider range of lower concentrations.
2. Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[16] A significant change in inhibitory activity suggests aggregation.
3. Dynamic Light Scattering (DLS): Use DLS to directly assess the formation of aggregates at concentrations used in the assay.[10]
Chemical Reactivity 1. Pre-incubation Control: Pre-incubate this compound with the enzyme before adding the substrate. A time-dependent increase in inhibition may suggest covalent modification.
2. Thiol Scavengers: If the target protein has reactive cysteine residues, include a thiol scavenger like dithiothreitol (DTT) in the assay buffer.[8]
Assay Readout Interference 1. Control without Target: Run the assay with this compound but without the enzyme or target molecule to check for direct effects on the substrate or detection system.
2. Orthogonal Assay: Confirm findings using an assay with a different detection method (e.g., absorbance vs. fluorescence).[3]
Issue 2: Inconsistent or unexpected results in a cell-based (e.g., cytotoxicity, signaling) assay.
Potential Cause Troubleshooting Step
Mitochondrial Toxicity 1. Metabolic Assays: Use assays that specifically measure mitochondrial function, such as the Seahorse XF Analyzer or JC-1 staining for mitochondrial membrane potential.
2. Glucose-Deprived Media: Culture cells in media with galactose instead of glucose to force reliance on oxidative phosphorylation. Increased sensitivity to this compound under these conditions suggests mitochondrial effects.
3. Time-Course Experiment: Evaluate the effects of this compound at different time points to distinguish between acute and chronic effects.
Fluorescence Interference 1. Spectral Scan: Determine the excitation and emission spectra of this compound to assess potential overlap with the fluorophores used in the assay.
2. No-Cell Control: Include wells with this compound in media without cells to measure its intrinsic fluorescence.
Non-Specific Effects 1. Counter-Screening: Test this compound in a cell line known to be resistant to its antibacterial mechanism of action.
2. Target Knockdown/Overexpression: Use cells with altered expression of the intended target to confirm on-target effects.

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using a Detergent-Based Counter-Screen
  • Prepare Reagents:

    • Assay buffer (specific to your primary assay).

    • Assay buffer containing 0.01% (v/v) Triton X-100.

    • This compound stock solution.

    • Enzyme and substrate for your primary assay.

  • Assay Procedure:

    • Perform your standard biochemical assay in parallel in both the standard assay buffer and the detergent-containing buffer.

    • Test a range of this compound concentrations in both conditions.

    • Include appropriate positive and negative controls for your assay.

  • Data Analysis:

    • Calculate the IC50 value of this compound in both the presence and absence of Triton X-100.

    • A significant rightward shift (increase) in the IC50 value in the presence of the detergent is indicative of compound aggregation being a primary contributor to the observed inhibition.[16]

Protocol 2: Evaluating Intrinsic Fluorescence of this compound
  • Prepare Samples:

    • Prepare a series of dilutions of this compound in your assay medium.

    • Prepare a "medium only" blank.

  • Instrument Setup:

    • Use a fluorescence plate reader.

    • Set the excitation and emission wavelengths to match those of your primary fluorescence-based assay.

  • Measurement:

    • Measure the fluorescence intensity of each this compound dilution and the blank.

  • Data Analysis:

    • Subtract the blank reading from the this compound readings.

    • If a concentration-dependent increase in fluorescence is observed, this indicates that this compound has intrinsic fluorescence that could interfere with your assay.

Visualizations

experimental_workflow cluster_issue Unexpected Assay Result cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay cluster_conclusion Conclusion start Observe Unexpected Assay Result biochem Is it a biochemical assay? start->biochem Yes cellbased Is it a cell-based assay? start->cellbased Yes aggregation Test for Aggregation (Detergent Counter-Screen, DLS) biochem->aggregation reactivity Assess Chemical Reactivity (Pre-incubation, Thiol Scavengers) biochem->reactivity readout Check for Readout Interference (No-Target Control, Orthogonal Assay) biochem->readout mitigate Mitigate Interference and Re-evaluate Results aggregation->mitigate reactivity->mitigate readout->mitigate mito Evaluate Mitochondrial Effects (Metabolic Assays, Galactose Media) cellbased->mito fluoro Measure Intrinsic Fluorescence (Spectral Scan, No-Cell Control) cellbased->fluoro nonspecific Investigate Non-Specific Effects (Counter-Screening, Target Modulation) cellbased->nonspecific mito->mitigate fluoro->mitigate nonspecific->mitigate

Figure 1: Troubleshooting workflow for unexpected assay results with this compound.

signaling_pathway cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell (Potential Off-Target) contezolid_bact This compound ribosome_50s 50S Ribosomal Subunit contezolid_bact->ribosome_50s Binds to protein_synthesis_bact Protein Synthesis ribosome_50s->protein_synthesis_bact Inhibits bacterial_death Bacterial Growth Inhibition protein_synthesis_bact->bacterial_death Leads to contezolid_mamm This compound mitochondria Mitochondrial Ribosome contezolid_mamm->mitochondria Potential Binding protein_synthesis_mito Mitochondrial Protein Synthesis mitochondria->protein_synthesis_mito Inhibits cell_viability Decreased Cell Viability/ Altered Metabolism protein_synthesis_mito->cell_viability Leads to

References

Contezolid Experimental Protocols: A Technical Support Guide for Improved Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Contezolid Experimental Protocols. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of in vitro and in vivo experiments with this compound. Here you will find detailed methodologies, troubleshooting FAQs, and key data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during this compound experiments, helping you to identify potential sources of variability and ensure more consistent results.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound show significant well-to-well and experiment-to-experiment variability. What are the potential causes and solutions?

A1: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability. Here’s a troubleshooting guide:

  • Inoculum Preparation:

    • Problem: Incorrect bacterial concentration in the inoculum is a primary source of error.[1][2]

    • Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This suspension should then be further diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[3] Always prepare the inoculum from fresh, 18- to 24-hour agar plate cultures.[4]

  • Media Composition:

    • Problem: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can affect the activity of the antibiotic.[1][2][5]

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) and verify that the pH is between 7.2 and 7.4 after preparation.[5] For fastidious organisms, ensure appropriate supplementation (e.g., lysed horse blood) is consistently applied.[6]

  • This compound Stock Solution:

    • Problem: Improper preparation, storage, or degradation of the this compound stock solution can lead to inaccurate concentrations.

    • Solution: Prepare this compound stock solutions in 100% dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL.[7] Aliquot and store frozen at -20°C to maintain stability.[7] Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure complete dissolution and proper serial dilutions.

  • Incubation Conditions:

    • Problem: Variations in incubation time and temperature can alter bacterial growth and, consequently, the apparent MIC.[8]

    • Solution: Strictly adhere to the recommended incubation conditions, typically 35°C ± 2°C for 16-20 hours for most bacteria.[6] For slower-growing organisms like Mycobacterium tuberculosis, incubation may extend to 14-21 days.[7] Ensure plates are sealed to prevent evaporation, which can concentrate the drug.[6]

  • Reading the MIC:

    • Problem: Subjectivity in visually determining the lowest concentration with no visible growth can introduce variability.

    • Solution: Read the plates against a dark, non-reflective background. A reading aid, such as a magnifying mirror, can be helpful. For automated readers, ensure the instrument is properly calibrated. The MIC is the lowest concentration that completely inhibits visible growth.[9]

Q2: I am observing poor or no activity of this compound in my in vivo mouse infection model, despite seeing good in vitro activity. What could be the issue?

A2: Discrepancies between in vitro and in vivo results can arise from several factors related to the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties and the experimental setup.

  • Drug Administration and Formulation:

    • Problem: this compound's poor aqueous solubility can be a challenge for intravenous (IV) administration. Oral bioavailability can be affected by food.

    • Solution: For IV administration, consider using the prodrug this compound acefosamil, which has high aqueous solubility.[10] For oral administration in animal studies, be aware that food can enhance this compound's absorption.[11] Standardize the feeding state of the animals in your experimental design.

  • Pharmacokinetics in the Animal Model:

    • Problem: The drug's half-life, distribution, and metabolism in the animal model may not provide sufficient exposure at the site of infection.

    • Solution: Review published pharmacokinetic data for this compound in the specific animal model you are using. The dosing regimen (dose and frequency) should be based on achieving a target PK/PD index, which for this compound is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[12]

  • Infection Model:

    • Problem: The bacterial burden, location of the infection (e.g., systemic vs. thigh infection), and the virulence of the bacterial strain can all impact the apparent efficacy of the drug.

    • Solution: Ensure your infection model is well-established and validated. The inoculum size should be consistent across all animals. For localized infections, such as a thigh infection model, drug penetration to the tissue is a critical factor.

Q3: How do I handle potential cross-resistance with other oxazolidinones like linezolid?

A3: Cross-resistance between oxazolidinones can occur.

  • Mechanism: Resistance to oxazolidinones is often mediated by mutations in the 23S rRNA gene or the acquisition of resistance genes like cfr and optrA.[1]

  • Experimental Approach: When testing this compound against a panel of clinical isolates, it is advisable to include strains with known linezolid resistance mechanisms. This will help determine if this compound retains activity against these resistant strains. Some studies suggest that while the antimicrobial activity of this compound is similar to or slightly better than linezolid against susceptible strains, it may not be effective against linezolid-resistant strains.[1][10]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various bacterial species as reported in the literature. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (all)1,211≤0.12 - 20.51[13]
Methicillin-resistant S. aureus (MRSA)3210.25 - 10.50.5[1]
Vancomycin-resistant Enterococcus faecium--0.51[14]
Enterococcus spp.--0.51[13]
Coagulase-negative Staphylococcus--0.250.5[13]
Streptococci--11[14]

Table 2: In Vitro Activity of this compound against Mycobacterium tuberculosis

Isolate TypeNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Susceptible5-12[15]
Multidrug-resistant (MDR)8-12[15]
Pre-extensively drug-resistant (pre-XDR)18-116[15]
Drug-sensitive and drug-resistant480.25 - 0.5--[7]

Detailed Experimental Protocols

Reproducibility starts with a well-defined protocol. The following are detailed methodologies for key in vitro experiments with this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 5 mg/mL.[7]

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.[7]

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[17]

    • In the first column of wells, add an additional 100 µL of the this compound working solution (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[17]

    • Column 11 will serve as the positive control (no drug), and column 12 as the negative control (no bacteria).[17]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[4]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. This will result in a final inoculum of 5 x 10⁵ CFU/mL and a 1:2 dilution of the this compound concentrations.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[7]

Protocol 2: Time-Kill Curve Assay

This assay assesses the rate of bactericidal or bacteriostatic activity of an antibiotic over time.[18]

  • Preparation:

    • Prepare a standardized bacterial inoculum in the logarithmic phase of growth (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in CAMHB.

    • Prepare this compound solutions in CAMHB at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[19] Include a growth control (no antibiotic).

  • Experiment Execution:

    • Add the bacterial inoculum to flasks containing the different concentrations of this compound and the growth control.

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies (CFU/mL) on the plates from each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log₁₀ reduction.[18]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound experiments.

G cluster_pathway This compound Mechanism of Action ribosome Bacterial 50S Ribosomal Subunit initiation_complex Inhibition of 70S Initiation Complex Formation ribosome->initiation_complex This compound This compound This compound->ribosome Binds to protein_synthesis Bacterial Protein Synthesis initiation_complex->protein_synthesis bacterial_growth Inhibition of Bacterial Growth protein_synthesis->bacterial_growth

Caption: this compound's mechanism of action targeting bacterial protein synthesis.

G cluster_workflow MIC Determination Workflow prep_drug Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_troubleshooting Troubleshooting Inconsistent MIC Results inconsistent_mic Inconsistent MIC inoculum Inoculum Density inconsistent_mic->inoculum media Media pH/Cations inconsistent_mic->media drug_prep Drug Preparation/ Stability inconsistent_mic->drug_prep incubation Incubation Time/ Temperature inconsistent_mic->incubation reading Visual Reading inconsistent_mic->reading

Caption: Key factors to investigate for inconsistent MIC results.

References

addressing inconsistencies in pharmacokinetic data for Contezolid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in the pharmacokinetic (PK) data of Contezolid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected Cmax and AUC values for oral this compound in our study compared to published data. What could be the contributing factors?

A1: Several factors can influence the Cmax and AUC of oral this compound. One of the most significant is the effect of food. Studies have consistently shown that administration of this compound with food, particularly a high-fat meal, increases its exposure.[1][2] Therefore, it is crucial to standardize food intake in your study protocol. This compound should be taken with meals or within 30 minutes after a meal to enhance absorption.[3][4]

Other factors that could contribute to variability include:

  • Disease Status: Pharmacokinetic profiles can differ between healthy volunteers and patients with infections.[2][5]

  • Body Weight: Body weight can affect the volume of distribution.[2]

  • Inter-individual Variability: As with most drugs, there is inherent biological variability among individuals.

Q2: Our team has noted a significant discrepancy in the metabolite profile of this compound in human subjects compared to our preclinical animal models. Is this a known issue?

A2: Yes, this is a well-documented phenomenon for this compound. Humans form disproportionately larger amounts of the circulating metabolites MRX445-1 and MRX459 compared to nonclinical species like rats and dogs.[1][6][7] In humans, this compound, MRX445-1, and MRX459 account for approximately 68.0%, 19.5%, and 4.84% of the plasma exposure of total radioactivity, respectively.[1][6][7] This difference in metabolism is a critical consideration when extrapolating preclinical data to humans. Safety studies have been conducted on the primary metabolite, MRX445-1, to address this discrepancy.[1][6][7]

Q3: We are planning a study with both intravenous (IV) and oral formulations of this compound. What is the relationship between the IV prodrug and the active oral form?

A3: The intravenous formulation of this compound is a prodrug called this compound acefosamil (CZA). CZA is rapidly converted in the body to the active drug, this compound, via an intermediate, MRX-1352.[5] This allows for a seamless transition from IV to oral therapy. Population pharmacokinetic models have been developed to support dosage regimens that switch from IV CZA to oral this compound, ensuring consistent and efficacious drug exposure.[5][8]

Q4: Does renal impairment affect the pharmacokinetics of this compound? Do we need to adjust the dose in patients with kidney disease?

A4: Based on a Phase 3 clinical trial in patients with complicated skin and soft tissue infections, the pharmacokinetics of this compound in subjects with mild to moderate renal impairment appeared similar to those with normal renal function.[9] Creatinine clearance was not identified as a significant covariate, and the average AUC and Cmax were comparable between the groups.[9] Therefore, dose adjustments for this compound are not currently recommended for patients with mild to moderate renal impairment.[4] However, the pharmacokinetic profile in patients with severe renal insufficiency is not yet fully characterized.[4]

Q5: Are there any known drug-drug interactions with this compound that could affect its pharmacokinetic profile?

A5: this compound has a low potential for clinically significant drug-drug interactions related to cytochrome P450 (CYP450) enzymes.[10][11] Unlike linezolid, the main metabolic pathway of this compound is not catalyzed by P450s. This reduces the risk of interactions with drugs that are inhibitors or inducers of these enzymes.[10][11]

Troubleshooting Guides

Issue: High Variability in Oral this compound Absorption
Potential Cause Troubleshooting Step
Inconsistent food intake among study subjects.Standardize the timing of drug administration in relation to meals. The approved recommendation is to administer this compound with food or within 30 minutes of a meal.[3][4]
Differences in patient populations (healthy vs. infected).Analyze pharmacokinetic data separately for different study populations. Be aware that disease status can influence absorption.[2]
Variations in body weight.Consider body weight as a covariate in your pharmacokinetic modeling and analysis.[2]
Issue: Unexpected Metabolite Profile
Potential Cause Troubleshooting Step
Cross-species differences in metabolism.Acknowledge the known disproportionate metabolism in humans. Focus on quantifying this compound and its major human metabolites (MRX445-1 and MRX459) in your human studies.[1][6][7]
Analytical method limitations.Ensure your bioanalytical method is validated for the specific metabolites of interest and has the required sensitivity and selectivity.

Quantitative Data Summary

Table 1: Single-Dose Pharmacokinetics of Oral this compound in Healthy Adults

DoseCmax (mg/L)AUC0–∞ (h·mg/L)Tmax (h)t1/2 (h)Reference
300 mg8.0729.21~2-[1]
600 mg12.2448.27~2-[1]
900 mg15.2559.60~2-[1]
602 mg ([14C])14.2 (µg eq/g)110 (h·µg eq/g) (total radioactivity)~21.58[1]

Table 2: Multiple-Dose Pharmacokinetics of Oral this compound (800 mg q12h with food)

PopulationCmax (mg/L)AUC (mg·h/L)t1/2 (h)Reference
Healthy Volunteers-91.9 (range: 76.3–106)2.63[4][5]
Patients with ABSSSI---[5]

Table 3: Pharmacokinetics of Intravenous this compound Acefosamil (CZA) in Healthy Chinese Subjects (Single Ascending Dose)

CZA Dose (mg)This compound Cmax (mg/L)This compound AUC0–inf (h·mg/L)This compound Tmax (h)This compound t1/2 (h)Reference
5001.95 ± 0.5740.25 ± 10.122.0013.33[3]
200015.61 ± 4.88129.41 ± 38.302.7516.74[3]

Experimental Protocols

Protocol 1: Human Mass Balance Study with [14C]this compound

  • Objective: To investigate the pharmacokinetics, metabolism, and excretion of this compound.

  • Methodology:

    • Administer a single oral dose of [14C]this compound (e.g., 99.1 μCi/602 mg) to healthy subjects.[1][6]

    • Collect serial blood, urine, and feces samples over a prolonged period (e.g., 0 to 168 hours post-dose).[1][6]

    • Analyze plasma, urine, and feces for total radioactivity.

    • Profile and identify metabolites in plasma, urine, and feces using high-resolution mass spectrometry (HRMS).[1]

    • Quantify plasma concentrations of this compound and its major metabolites.

  • Key Parameters to Measure: Cmax, AUC, t1/2, percentage of radioactivity recovered in urine and feces, and the proportion of each metabolite.[1][6]

Protocol 2: Population Pharmacokinetic (PK) Analysis

  • Objective: To characterize the PK of this compound and identify sources of variability.

  • Methodology:

    • Collect plasma concentration data from multiple clinical studies, including studies in healthy volunteers and patients, with various dosing regimens (e.g., single and multiple doses, oral and IV).[5]

    • Develop a population PK model using a nonlinear mixed-effects modeling approach (e.g., using software like NONMEM).

    • Evaluate different structural models (e.g., one-compartment, two-compartment) and absorption models (e.g., first-order, with/without lag time).[5]

    • Test for the influence of covariates such as age, sex, weight, food intake, and disease state on the PK parameters.[2][4]

    • Perform model validation using techniques like visual predictive checks and bootstrap analysis.

    • Use the final model for simulations to predict drug exposure under different scenarios and support dose recommendations.[2][5]

Visualizations

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Analysis Dosing Oral this compound Administration Blood Serial Blood Sampling Dosing->Blood Urine_Feces Urine & Feces Collection Dosing->Urine_Feces LCMS LC-MS/MS Analysis (Plasma Concentrations) Blood->LCMS Metabolite Metabolite Profiling (HRMS) Urine_Feces->Metabolite PK_params Calculate PK Parameters (Cmax, AUC, t1/2) LCMS->PK_params PopPK Population PK Modeling LCMS->PopPK Metabolite->PK_params

Caption: Workflow for a typical clinical pharmacokinetic study of oral this compound.

troubleshooting_logic cluster_oral Oral Administration Issues cluster_metabolism Metabolism-Related Issues cluster_formulation Formulation Issues Inconsistent_Data Inconsistent PK Data Observed Food_Effect Food Effect (Fed vs. Fasted) Inconsistent_Data->Food_Effect Population Patient Population (Healthy vs. Infected) Inconsistent_Data->Population Weight Body Weight Inconsistent_Data->Weight Metabolites Disproportionate Metabolites (Human vs. Animal) Inconsistent_Data->Metabolites IV_Prodrug IV Prodrug (CZA) vs. Oral Drug Inconsistent_Data->IV_Prodrug

Caption: Logical flowchart for troubleshooting inconsistencies in this compound PK data.

References

improving the bioavailability of oral Contezolid formulations in research settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Contezolid formulations in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it a challenge for oral formulation?

A1: this compound has a modest aqueous solubility of approximately 0.2 mg/mL.[1] This low solubility can lead to a slow dissolution rate in the gastrointestinal tract, which may limit its absorption and overall bioavailability. For a drug to be absorbed effectively after oral administration, it generally needs to be in a dissolved state at the site of absorption.

Q2: Are there any clinically approved strategies to enhance this compound's bioavailability?

A2: Yes, the primary strategy has been the development of a water-soluble prodrug, this compound Acefosamil (CZA).[1] CZA is an O-acyl phosphoramidate prodrug that exhibits high aqueous solubility (>200 mg/mL) and is rapidly converted to the active drug, this compound, in the body.[1] Additionally, clinical studies have shown that administering the oral tablet form of this compound with food enhances its absorption.[2][3][4] Therefore, it is recommended to be taken with a meal or within 30 minutes of eating.[2][5]

Q3: Can salt formation be used to improve the solubility of this compound?

A3: No, stable salt formation is not a feasible approach for this compound. This is due to the essentially nonbasic nature of the (isoxazol-3-yl)amino group within its structure, making it difficult to form a stable, soluble salt.[1]

Q4: What is the effect of food on the oral bioavailability of this compound?

A4: A high-fat diet has been shown to increase the exposure of this compound.[6] Population pharmacokinetic models have confirmed that food intake affects the absorption of this compound.[3] While specific comparative values for AUC (Area Under the Curve) and Cmax (Maximum Concentration) in fed versus fasted states are spread across multiple studies, the collective data indicates a positive food effect, leading to the recommendation of administering this compound with food to enhance absorption.[2][3][4]

Troubleshooting Guide

Issue 1: Low and Variable Dissolution Rates

Problem: You are observing slow and inconsistent release of this compound from your oral formulation during in vitro dissolution testing.

Possible Causes & Solutions:

CauseRecommended Solution
Poor wettability of the drug powder Incorporate a wetting agent or surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into your formulation. Micronization or nanonization of the drug particles can also improve wettability by increasing the surface area.
Drug re-crystallization during dissolution If you are using an amorphous form of this compound (e.g., in a solid dispersion), it may be converting to a less soluble crystalline form in the dissolution medium. Consider adding a precipitation inhibitor (e.g., HPMC, PVP) to your formulation to maintain the amorphous state.
Inadequate disintegration of the dosage form Optimize the concentration of disintegrants (e.g., croscarmellose sodium, sodium starch glycolate) in your tablet or capsule formulation.
Dissolution medium is not optimized Ensure the pH of the dissolution medium is appropriate. While this compound's solubility is largely pH-independent in a physiologically acceptable range, the properties of excipients may be pH-dependent. The use of biorelevant media (e.g., FaSSIF, FeSSIF) can provide more clinically relevant dissolution data.
Issue 2: Formulation Instability

Problem: Your amorphous this compound formulation (e.g., solid dispersion) shows signs of crystallization over time upon storage.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal polymer selection The chosen polymer may not have strong enough interactions with this compound to stabilize the amorphous form. Screen a variety of polymers with different functional groups that can form hydrogen bonds with the drug molecule.
Hygroscopicity Moisture can act as a plasticizer and promote crystallization. Ensure the formulation is stored in a low-humidity environment and consider including a desiccant in the packaging. Select less hygroscopic excipients.
High drug loading A high drug-to-polymer ratio can increase the tendency for crystallization. Experiment with lower drug loading to improve the stability of the amorphous solid dispersion.

Data Summary

Table 1: Solubility of this compound and its Prodrug
CompoundFormulation/VehicleSolubility
This compoundAqueous Buffer~0.2 mg/mL[1]
This compound20% HPCD (aq.)>5 mg/mL[1]
This compound Acefosamil (CZA)Aqueous Buffer>200 mg/mL[1]
Table 2: Pharmacokinetic Parameters of Oral this compound
DoseConditionCmax (mg/L)AUC0–∞ (h·mg/L)Tmax (h)
300 mgFed8.0729.21~2
600 mgFed12.2448.27~2
800 mg (multiple doses)Fed--~2.5[2]
900 mgFed15.2559.60~2

Note: Data synthesized from a single-dose study in the fed state.[6] It is established that a high-fat diet increases overall exposure.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is a general guideline and may require optimization for your specific needs.

  • Materials:

    • This compound

    • Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

    • Volatile organic solvent (e.g., methanol, dichloromethane, or a mixture)

  • Procedure:

    • Dissolve this compound and the polymer carrier in the selected solvent system in a predetermined ratio (e.g., 1:1, 1:2, 1:5 drug-to-polymer weight ratio). Ensure complete dissolution to achieve a homogenous solution.

    • Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low to minimize thermal degradation.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove residual solvent.

    • Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve of appropriate mesh size.

    • Store the resulting powder in a desiccator.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies (e.g., USP Apparatus II) and compare the dissolution profile to that of the pure drug.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the dispersion.

    • Content Uniformity: Determine the drug content in the solid dispersion using a validated HPLC method.

Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization

This protocol is a general guideline for preparing a nanosuspension and will require optimization.

  • Materials:

    • This compound

    • Stabilizer(s) (e.g., Poloxamer 188, Vitamin E TPGS, HPMC)

    • Purified water

  • Procedure:

    • Prepare a suspension of this compound in an aqueous solution of the stabilizer. The concentration of the drug and stabilizer will need to be optimized.

    • Subject this pre-suspension to high-shear stirring or rotor-stator homogenization to reduce the particle size and ensure a uniform dispersion.

    • Pass the resulting suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure (e.g., 1500 bar for 20 cycles). The homogenization process should be carried out under controlled temperature conditions.

    • Collect the resulting nanosuspension.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Dissolution Rate: Evaluate the in vitro dissolution velocity of the nanosuspension compared to the unprocessed drug.

    • Crystallinity: Assess any changes in the crystalline state of the drug using DSC and XRPD.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_bioavailability Bioavailability Assessment Contezolid_API This compound API (Poor Solubility) Excipient_Screening Excipient Screening (Polymers, Surfactants) Contezolid_API->Excipient_Screening Formulation_Method Formulation Method (e.g., Solid Dispersion, Nanosuspension) Excipient_Screening->Formulation_Method Solid_State Solid-State Analysis (DSC, XRPD) Formulation_Method->Solid_State Characterize Dissolution In Vitro Dissolution (USP Apparatus II) Formulation_Method->Dissolution Test Particle_Size Particle Size Analysis (DLS, SEM) Formulation_Method->Particle_Size Measure In_Vivo_Study In Vivo Animal Study (PK Profiling) Dissolution->In_Vivo_Study Correlate Particle_Size->Dissolution Stability Stability Studies Stability->Formulation_Method Optimize Improved_Bioavailability Improved Bioavailability In_Vivo_Study->Improved_Bioavailability Achieve Goal

Caption: Workflow for developing and testing enhanced bioavailability this compound formulations.

troubleshooting_logic Start Low Dissolution Observed Check_Disintegration Is tablet/capsule disintegrating properly? Start->Check_Disintegration Optimize_Disintegrant Optimize disintegrant type and concentration. Check_Disintegration->Optimize_Disintegrant No Check_Wettability Is drug wetting? Check_Disintegration->Check_Wettability Yes Solution Dissolution Improved Optimize_Disintegrant->Solution Add_Wetting_Agent Incorporate surfactant or reduce particle size. Check_Wettability->Add_Wetting_Agent No Check_Crystallinity Is amorphous form re-crystallizing? Check_Wettability->Check_Crystallinity Yes Add_Wetting_Agent->Solution Add_Precip_Inhibitor Add precipitation inhibitor (e.g., HPMC, PVP). Check_Crystallinity->Add_Precip_Inhibitor Yes Review_Medium Review dissolution medium composition. Check_Crystallinity->Review_Medium No Add_Precip_Inhibitor->Solution Review_Medium->Solution

Caption: Troubleshooting logic for low in vitro dissolution of this compound formulations.

References

Validation & Comparative

Contezolid and Linezolid: A Comparative In Vitro Analysis of Two Oxazolidinone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vitro potency of Contezolid and its predecessor, linezolid, against clinically significant Gram-positive pathogens. This guide synthesizes key experimental data and methodologies to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview.

The emergence of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), presents a significant challenge in clinical practice. Oxazolidinones, a class of synthetic antibiotics, have become a crucial therapeutic option. Linezolid, the first approved oxazolidinone, has been widely used, but the development of resistance and potential for adverse effects have driven the search for new alternatives. This compound, a novel oxazolidinone, has emerged as a promising candidate with a potentially improved safety profile. This guide provides a comparative analysis of the in vitro activity of this compound and linezolid, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Pathway

Both this compound and linezolid are oxazolidinone antibiotics that exert their antibacterial effects by inhibiting bacterial protein synthesis.[1][2][3][4] Their mechanism is distinct from many other protein synthesis inhibitors. They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a critical step in bacterial translation.[1][5][6] This early-stage inhibition disrupts the production of essential bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against most streptococci.[1][6] Because of this unique target site, cross-resistance with other protein synthesis inhibitor classes is not typically observed.[7]

cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex Protein_Elongation Protein Elongation Initiation_Complex->Protein_Elongation Bacterial_Growth Bacterial Growth and Replication Functional_Proteins Functional Bacterial Proteins Protein_Elongation->Functional_Proteins Functional_Proteins->Bacterial_Growth Leads to Oxazolidinones This compound & Linezolid Oxazolidinones->50S_subunit Binds to 23S rRNA Oxazolidinones->Initiation_Complex Inhibits

Mechanism of action for this compound and linezolid.

Comparative In Vitro Activity: A Quantitative Look

The in vitro potency of an antibiotic is a key indicator of its potential clinical efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Multiple studies have demonstrated that this compound exhibits potent in vitro activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains.[8][9][10][11] Its activity is generally comparable, and in some instances slightly superior, to that of linezolid.

OrganismDrugMIC50 (μg/mL)MIC90 (μg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) This compound0.50.5 - 2
Linezolid0.5 - 22
Vancomycin-Resistant Enterococcus (VRE) This compound11 - 2
Linezolid12
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS) This compound-1
Linezolid--

Note: The MIC values are compiled from multiple studies and can vary based on the specific isolates and testing methodologies used.[8][10][12]

Studies have shown that the antimicrobial activity of this compound against MRSA and VRE is similar to or slightly better than that of linezolid.[8][9][11] For instance, one study found that while the MIC50 and MIC90 values were the same for both drugs against MRSA and VRE, a higher number of VRE isolates had a this compound MIC of ≤0.5 μg/mL compared to linezolid, a statistically significant difference.[8][11] Another study reported MIC90 values of 2 mg/L for this compound against both MRSA and VRE isolates.[10][12]

Experimental Protocols: Determining In Vitro Activity

The determination of MIC values is a standardized process in microbiology. The most common methods used in the cited studies for evaluating the in vitro activity of this compound and linezolid are broth microdilution and agar dilution.[10][13]

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Antibiotic_Dilution Prepare Serial Dilutions of this compound/Linezolid Inoculation Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Antibiotic_Dilution->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Workflow for Broth Microdilution MIC Testing.

Conclusion

The in vitro data strongly suggest that this compound is a potent antibiotic with activity against a broad spectrum of clinically important Gram-positive pathogens, including those resistant to other antibiotics. Its performance is comparable, and in some cases potentially superior, to linezolid. While both drugs share a common mechanism of action, the nuanced differences in their in vitro activity profiles, coupled with this compound's reported improved safety profile regarding myelosuppression, make it a significant development in the fight against antibiotic-resistant bacteria.[11][14] Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating complex bacterial infections.

References

Contezolid Demonstrates Efficacy Against Linezolid-Resistant Bacterial Strains, Though Cross-Resistance is Evident

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro studies indicates that contezolid, a novel oxazolidinone antibiotic, exhibits potent activity against various Gram-positive bacteria, including strains resistant to linezolid. However, the presence of specific linezolid resistance genes, such as cfr and optrA, often leads to cross-resistance, limiting this compound's effectiveness in these cases.

Researchers and drug development professionals will find that while this compound shows promise, its application against linezolid-resistant strains requires careful consideration of the underlying resistance mechanisms. Data from multiple studies reveal that this compound's minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) are comparable, and in some instances, slightly better than those of linezolid.[1][2]

A key finding is that against strains carrying the cfr gene (which encodes a methyltransferase that modifies the ribosomal target of oxazolidinones) or the optrA gene (which confers resistance through a ribosomal protection mechanism), this compound's efficacy is significantly reduced, often to levels similar to that of linezolid.[1][3] This suggests that the structural modifications in this compound do not fully overcome these specific resistance mechanisms.

Comparative Efficacy: A Quantitative Look

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and linezolid against various bacterial strains, including those with defined linezolid resistance mechanisms. The data is compiled from several in vitro studies.

Bacterial SpeciesResistance MechanismThis compound MIC (µg/mL)Linezolid MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)-MIC₉₀: 0.5MIC₉₀: 0.5[1]
Enterococcus faecium (VRE)-MIC₉₀: 1.0MIC₉₀: 1.0[1]
Staphylococcus capitiscfr geneSimilar to linezolidSimilar to this compound[1]
Enterococcus faecalisoptrA geneSimilar to linezolidSimilar to this compound[1]
Staphylococcus aureus (clinical isolates)cfr-positive1616[4]

Understanding the Mechanism of Action and Resistance

Both this compound and linezolid belong to the oxazolidinone class of antibiotics. Their primary mechanism of action is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for the translation of messenger RNA (mRNA) into proteins.

cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition Prevents formation of initiation complex 30S_subunit 30S Subunit 30S_subunit->50S_subunit Forms 70S Initiation Complex A_site A-site Growing_Peptide Growing Peptide Chain P_site P-site P_site:e->A_site:w Peptide Bond Formation mRNA mRNA mRNA->30S_subunit Binds Initiator_tRNA Initiator tRNA (fMet-tRNA) Initiator_tRNA->P_site Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binds Protein_Synthesis Protein Synthesis Oxazolidinones This compound / Linezolid Oxazolidinones->50S_subunit Binds to P-site region of 50S subunit Inhibition->Protein_Synthesis Blocks cluster_resistance Linezolid Resistance Mechanisms cluster_cfr cfr-mediated Resistance cluster_optrA optrA-mediated Resistance cfr_gene cfr gene Methyltransferase Methyltransferase (Enzyme) cfr_gene->Methyltransferase Produces 23S_rRNA 23S rRNA (A2503) Methyltransferase->23S_rRNA Methylates Methylated_rRNA Methylated 23S rRNA 23S_rRNA->Methylated_rRNA Oxazolidinone_Binding_Blocked Oxazolidinone Binding Blocked Methylated_rRNA->Oxazolidinone_Binding_Blocked optrA_gene optrA gene ABC_F_Protein ABC-F Protein (OptrA) optrA_gene->ABC_F_Protein Produces Ribosome_Oxazolidinone Ribosome-Oxazolidinone Complex ABC_F_Protein->Ribosome_Oxazolidinone Binds to & dislodges Oxazolidinone_Dislodged Oxazolidinone Dislodged Ribosome_Oxazolidinone->Oxazolidinone_Dislodged Protein_Synthesis_Resumes Protein Synthesis Resumes Oxazolidinone_Dislodged->Protein_Synthesis_Resumes Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of This compound & Linezolid in Microtiter Plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

A Head-to-Head Comparison of the Safety Profiles of Contezolid and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-positive bacteria has necessitated the development of novel antibiotics. Oxazolidinones, such as linezolid, have been pivotal in treating these challenging infections. However, the clinical utility of linezolid can be limited by significant adverse effects, most notably myelosuppression. Contezolid, a next-generation oxazolidinone, has been developed with the aim of providing a similar efficacy profile to linezolid but with improved safety. This guide offers an objective, data-driven comparison of the safety profiles of this compound and linezolid, focusing on hematological and other key adverse events, supported by experimental data from preclinical and clinical studies.

Executive Summary

Clinical and preclinical data consistently demonstrate that this compound has a superior safety profile compared to linezolid, particularly concerning hematological adverse events. Multiple studies have shown a significantly lower incidence of thrombocytopenia and anemia with this compound treatment, even with prolonged use.[1][2][3] This improved safety is attributed to structural modifications in the this compound molecule that reduce its interaction with human mitochondrial ribosomes, the proposed mechanism for linezolid-induced myelosuppression.[4] While both drugs are effective against a broad spectrum of Gram-positive bacteria, the reduced risk of dose-limiting toxicities positions this compound as a potentially safer alternative in the oxazolidinone class.

Comparative Safety Data

The following tables summarize the quantitative data on the incidence of key adverse events from comparative studies of this compound and linezolid.

Table 1: Hematological Adverse Events in a Phase III Clinical Trial in Adults with Complicated Skin and Soft Tissue Infections (cSSTIs)

Adverse EventThis compound (800 mg q12h)Linezolid (600 mg q12h)
Leucopenia0.3%3.4%
Thrombocytopenia0%2.3%

Source: Phase III multicentre, randomized, double-blind trial.[3]

Table 2: Reduction in Platelet Count in Patients Receiving Therapy for >10 Days

ParameterThis compound (n=204)Linezolid (n=201)p-value
>30% reduction in platelet count from baseline2.5%25.4%<0.001

Source: Study on the incidence of drug-related hematologic abnormalities.[1][2]

Table 3: Adverse Events in a Randomized Controlled Study in Patients with Rifampicin-Resistant Pulmonary Tuberculosis (2-month treatment)

Adverse EventThis compound (n=14)Linezolid (n=13)
Any Adverse Event14.3%92.3%
Anemia0%30.8%
Peripheral Neuropathy0%53.8%
Gastrointestinal Reactions14.3% (2 cases)23.1% (3 cases)

Source: Randomized, active-controlled trial in patients with RR-TB.[5]

Table 4: Preclinical Toxicity in a 4-Week Repeated-Dose Study in Rats

ParameterThis compoundLinezolid
No Observed Adverse Effect Level (NOAEL)100 mg/kg/dayLower than 100 mg/kg/day
Myelosuppression-associated effects at 100 mg/kg/dayNot observedObserved
Myelosuppression-associated effectsComparable between 300 mg/kg/day this compound and 100 mg/kg/day LinezolidObserved at lower doses compared to this compound

Source: Safety evaluation in Sprague-Dawley rats.[6][7][8]

Mechanism of Differential Toxicity

The primary mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4] However, linezolid can also interact with human mitochondrial ribosomes, which share structural similarities with bacterial ribosomes. This off-target effect is believed to be the underlying cause of linezolid-induced myelosuppression and other toxicities.[9][10][11]

This compound was designed with structural modifications to minimize this interaction.[4] The diagram below illustrates this proposed mechanism for the improved safety profile of this compound.

cluster_linezolid Linezolid cluster_this compound This compound Linezolid Linezolid BacterialRibosome_L Bacterial Ribosome (50S) Linezolid->BacterialRibosome_L High Affinity MitochondrialRibosome_L Human Mitochondrial Ribosome Linezolid->MitochondrialRibosome_L Significant Affinity ProteinSynthesisInhibition_L Inhibition of Bacterial Protein Synthesis BacterialRibosome_L->ProteinSynthesisInhibition_L Myelosuppression_L Myelosuppression & Other Toxicities MitochondrialRibosome_L->Myelosuppression_L This compound This compound BacterialRibosome_C Bacterial Ribosome (50S) This compound->BacterialRibosome_C High Affinity MitochondrialRibosome_C Human Mitochondrial Ribosome This compound->MitochondrialRibosome_C Lower Affinity (Structural Modification) ProteinSynthesisInhibition_C Inhibition of Bacterial Protein Synthesis BacterialRibosome_C->ProteinSynthesisInhibition_C ReducedToxicity_C Reduced Myelosuppression & Other Toxicities MitochondrialRibosome_C->ReducedToxicity_C

Caption: Proposed mechanism for the improved safety profile of this compound compared to linezolid.

Other Safety Considerations

Ophthalmological Toxicity

There is a lack of direct comparative studies on the ophthalmological toxicity of this compound versus linezolid. For linezolid, a study involving intravitreal injections in a rabbit model indicated that it appears to be non-toxic at a commercially available dose of 2 mg/mL, though one instance of a sectoral cataract was observed.[12] Further research is needed to fully characterize and compare the potential for ophthalmological adverse events between the two drugs.

Monoamine Oxidase (MAO) Inhibition

Linezolid is a weak, reversible, non-selective inhibitor of monoamine oxidase, which can lead to drug and food interactions (e.g., with serotonergic agents or tyramine-rich foods).[1][13] this compound has been designed to have minimal MAO inhibition, potentially reducing the risk of these interactions.[13]

Experimental Protocols

4-Week Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats
  • Objective: To compare the toxicity profiles of this compound and linezolid.

  • Methodology: Sprague-Dawley rats were orally administered this compound at doses of 20, 100, or 200/300 mg/kg/day, or linezolid at doses of 100 or 200 mg/kg/day for 28 consecutive days. A 28-day recovery period followed the treatment phase. Assessments included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examinations.[6][8]

  • Workflow:

start Randomization of Sprague-Dawley Rats dosing 28-Day Oral Dosing (this compound vs. Linezolid) start->dosing monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food Consumption dosing->monitoring necropsy_main Necropsy at Day 29 (Main Study Group) dosing->necropsy_main dosing->necropsy_main necropsy_recovery 28-Day Recovery Period (Recovery Group) dosing->necropsy_recovery analysis Hematology, Clinical Chemistry, Urinalysis, Histopathology necropsy_main->analysis necropsy_recovery->analysis

Caption: Experimental workflow for the 4-week repeated-dose toxicity study in rats.

Phase III Clinical Trial in Adults with Complicated Skin and Soft Tissue Infections (cSSTIs)
  • Objective: To evaluate the efficacy and safety of this compound versus linezolid.

  • Methodology: This was a multicentre, randomized, double-blind, active-controlled trial. Adult patients with cSSTIs were randomized (1:1) to receive either oral this compound (800 mg q12h) or oral linezolid (600 mg q12h) for 7 to 14 days. The primary efficacy endpoint was the clinical cure rate at the test-of-cure (TOC) visit. Safety was assessed throughout the study by monitoring adverse events.[3]

  • Logical Relationship:

PatientPool Adults with cSSTIs Randomization Randomization (1:1) PatientPool->Randomization ContezolidArm This compound 800 mg q12h (7-14 days) Randomization->ContezolidArm LinezolidArm Linezolid 600 mg q12h (7-14 days) Randomization->LinezolidArm TOC Test-of-Cure (TOC) Visit ContezolidArm->TOC Safety Secondary Endpoint: Adverse Event Monitoring ContezolidArm->Safety LinezolidArm->TOC LinezolidArm->Safety Efficacy Primary Endpoint: Clinical Cure Rate TOC->Efficacy

Caption: Logical flow of the Phase III cSSTI clinical trial design.

Conclusion

References

studies comparing the myelosuppression effects of Contezolid versus linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the myelosuppressive effects of two oxazolidinone antibiotics, Contezolid and the established drug, linezolid. The information presented is collated from multiple clinical and preclinical studies to assist researchers and drug development professionals in understanding the hematological safety profiles of these compounds.

Executive Summary

Myelosuppression, particularly thrombocytopenia, is a known class effect of oxazolidinone antibiotics, limiting the long-term use of linezolid.[1][2][3][4][5] this compound (MRX-I), a novel oxazolidinone, has been specifically designed to mitigate this hematological toxicity.[6][7] Clinical data consistently demonstrates that this compound exhibits a significantly lower incidence of myelosuppression, including thrombocytopenia, anemia, and leucopenia, compared to linezolid, while maintaining comparable antibacterial efficacy.[8][9][10][11]

Mechanism of Myelosuppression

The myelosuppressive effects of oxazolidinones are attributed to their inhibition of mitochondrial protein synthesis.[1][12][13] Due to the evolutionary similarity between bacterial ribosomes and mammalian mitochondrial ribosomes, these antibiotics can interfere with the production of essential proteins within the mitochondria of hematopoietic stem cells. This disruption leads to impaired cell differentiation and proliferation, manifesting as a reduction in circulating blood cells.[1][12] this compound's structural modifications are designed to reduce its affinity for human mitochondrial ribosomes, thereby decreasing its potential for myelosuppression.[14]

cluster_Mitochondrion Mitochondrion of Hematopoietic Stem Cell cluster_Oxazolidinones Oxazolidinone Antibiotics MitochondrialRibosome Mitochondrial Ribosome (Structurally similar to bacterial ribosome) ProteinSynthesis Mitochondrial Protein Synthesis MitochondrialRibosome->ProteinSynthesis Facilitates EssentialProteins Essential Proteins for Cellular Respiration & Function ProteinSynthesis->EssentialProteins Produces Myelosuppression Myelosuppression (Thrombocytopenia, Anemia, etc.) EssentialProteins->Myelosuppression Inhibition leads to Linezolid Linezolid Linezolid->MitochondrialRibosome Binds to & Inhibits This compound This compound (Reduced Affinity) This compound->MitochondrialRibosome Weakly Binds to

Caption: Hypothesized mechanism of oxazolidinone-induced myelosuppression.

Quantitative Comparison of Myelosuppressive Effects

The following tables summarize the quantitative data from comparative studies on the incidence of key hematological adverse events.

Table 1: Incidence of Thrombocytopenia

StudyTreatment GroupNIncidence of >30% Platelet Reduction from Baselinep-value
Unnamed Study (cited in Hoy, 2021)[8][12]This compound2042.5%<0.001
Linezolid20125.4%
Phase III cSSTI Trial[10]This compound3330%-
Linezolid3362.3%

Table 2: Incidence of Anemia

StudyTreatment GroupNIncidence of Anemia (Grade 2 or higher)p-value
Rifampicin-Resistant TB Study[9]This compound140%0.023
Linezolid1330.8%

Table 3: Incidence of Leucopenia/Neutropenia

StudyTreatment GroupNIncidence of Leucopenia
Phase III cSSTI Trial[10]This compound3330.3%
Linezolid3363.4%

Experimental Protocols

Below are the generalized methodologies employed in the key clinical trials comparing this compound and linezolid.

Study Design: The majority of these studies were Phase III, multicenter, randomized, double-blind, active-controlled trials.[10]

Patient Population: The studies enrolled adult patients with confirmed infections, such as complicated skin and soft tissue infections (cSSTIs) or rifampicin-resistant pulmonary tuberculosis.[9][10]

Dosing Regimens:

  • This compound: 800 mg administered orally every 12 hours.[10]

  • Linezolid: 600 mg administered orally every 12 hours.[10]

Treatment Duration: The duration of treatment typically ranged from 7 to 14 days for cSSTIs and up to 2 months for tuberculosis studies.[9][10]

Hematological Assessment:

  • Data Collection: Complete blood counts (CBCs), including platelet count, hemoglobin, and white blood cell count with differential, were performed at baseline, during treatment (often weekly), and at a follow-up visit (test-of-cure visit).[3]

  • Laboratory Methods: Standard automated hematology analyzers were used for CBC analysis. Specific methodologies for sample handling and analysis would adhere to the standard operating procedures of the participating clinical laboratories.

  • Adverse Event Grading: Hematological adverse events were graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

cluster_this compound This compound Arm cluster_Linezolid Linezolid Arm PatientScreening Patient Screening & Informed Consent Baseline Baseline Assessment (CBC, Vitals, etc.) PatientScreening->Baseline Randomization Randomization (1:1) ContezolidDosing This compound 800mg q12h Randomization->ContezolidDosing LinezolidDosing Linezolid 600mg q12h Randomization->LinezolidDosing Baseline->Randomization Treatment Treatment Period (7-14 days or longer) Monitoring Weekly Hematological Monitoring (CBC) Treatment->Monitoring During EndOfTreatment End of Treatment Assessment Treatment->EndOfTreatment FollowUp Test of Cure (TOC) Follow-up Visit EndOfTreatment->FollowUp DataAnalysis Data Analysis (Comparison of Adverse Events) FollowUp->DataAnalysis ContezolidDosing->Treatment LinezolidDosing->Treatment

Caption: Generalized experimental workflow for comparative clinical trials.

Conclusion

The available data from multiple studies strongly indicates that this compound has a superior hematological safety profile compared to linezolid. The significantly lower incidence of thrombocytopenia, anemia, and leucopenia with this compound suggests that its chemical modifications have successfully reduced the myelosuppressive effects associated with the oxazolidinone class. This makes this compound a promising alternative, particularly for long-term therapy or in patients at higher risk for hematological adverse events. Further research and real-world data will continue to refine our understanding of its long-term safety and efficacy.

References

Contezolid Demonstrates Reduced Monoamine Oxidase Inhibition Compared to Linezolid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid, a potent oxazolidinone antibiotic, is associated with a notable risk of monoamine oxidase inhibition, which can lead to serious adverse events such as serotonin syndrome and hypertensive crises when co-administered with certain medications or tyramine-containing foods.[1][] Contezolid, a newer agent in the same class, has been specifically designed to mitigate this risk.[1][3] This is achieved through a structural modification, replacing the morpholine ring of linezolid with a 2,3-dihydropyridin-4-one (DHPO) ring.[1][3] Experimental data from in vitro and in vivo studies consistently demonstrate that this compound is a significantly weaker inhibitor of both MAO-A and MAO-B isoforms compared to linezolid.

Quantitative Comparison of MAO Inhibition

The inhibitory activity of this compound and linezolid against human MAO-A and MAO-B has been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized below.

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)Fold Difference vs. Linezolid (MAO-A)Fold Difference vs. Linezolid (MAO-B)
Linezolid 58.50.35--
This compound 117522-fold reduction148-fold reduction

Data sourced from in vitro studies on human recombinant MAO-A and MAO-B enzymes.[1][4]

These data clearly indicate that this compound is a substantially less potent inhibitor of both MAO isoforms, with a particularly dramatic reduction in its activity against MAO-B.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the reduced MAO inhibition of this compound.

In Vitro Monoamine Oxidase Inhibition Assay

This assay directly measures the inhibitory potential of a compound against purified MAO-A and MAO-B enzymes.

  • Objective: To determine the IC50 values of this compound and linezolid for human MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • A suitable substrate (e.g., kynuramine for both isoforms, or specific substrates like benzylamine for MAO-B).

    • A detection system to measure the product of the enzymatic reaction (e.g., a fluorometric or colorimetric plate reader).

    • This compound and linezolid dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).

  • Procedure:

    • A reaction mixture is prepared containing the MAO enzyme in a suitable buffer.

    • Varying concentrations of the test compounds (this compound or linezolid) are added to the reaction mixture. A control with no inhibitor is also prepared.

    • The reaction is initiated by the addition of the substrate.

    • The mixture is incubated for a specific period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of product formed is quantified using the detection system.

    • The percentage of inhibition for each drug concentration is calculated relative to the control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Serotonergic Activity Assessment: The Mouse Head-Twitch Model

This behavioral model in mice is used to assess the potential of a compound to induce serotonin syndrome-like effects, which are a consequence of MAO-A inhibition.

  • Objective: To evaluate the in vivo serotonergic activity of this compound and linezolid by measuring the frequency of head-twitch responses in mice.

  • Materials:

    • Male mice (e.g., C57BL/6 strain).

    • This compound and linezolid formulations for oral or parenteral administration.

    • A 5-HTP (5-hydroxytryptophan) solution to potentiate the serotonergic response.

    • Observation chambers.

  • Procedure:

    • Mice are pre-treated with the test compounds (this compound or linezolid) at various doses. A control group receives the vehicle.

    • After a specific time, the mice are administered 5-HTP to increase central serotonin levels.

    • Each mouse is then placed in an individual observation chamber.

    • The number of head-twitches (rapid, rotational movements of the head) is counted by a trained observer for a defined period (e.g., 30 minutes).

    • The frequency of head-twitches in the drug-treated groups is compared to the control group. A significant increase in head-twitches indicates a potential for serotonergic toxicity.

In Vivo Pressor Response Assessment: The Rat Tyramine Challenge Model

This model assesses the potentiation of the pressor (blood pressure-increasing) effect of tyramine, an indirect sympathomimetic amine, which is a key indicator of MAO-B inhibition in vivo.

  • Objective: To determine the effect of this compound and linezolid on the pressor response to orally administered tyramine in rats.

  • Materials:

    • Male rats (e.g., Sprague-Dawley strain).

    • This compound and linezolid formulations for oral administration.

    • Tyramine hydrochloride solution.

    • A system for continuous blood pressure monitoring (e.g., a carotid artery catheter connected to a pressure transducer).

  • Procedure:

    • Rats are instrumented for blood pressure monitoring.

    • A baseline pressor response to a specific dose of oral tyramine is established for each animal.

    • The rats are then treated with either this compound, linezolid, or a vehicle for a defined period.

    • Following the treatment period, the tyramine challenge is repeated.

    • The change in systolic blood pressure is measured and compared to the baseline response.

    • A significant potentiation of the tyramine pressor response indicates inhibition of MAO, primarily MAO-A in the gut and MAO-B systemically.

Visualizing the Path to Reduced MAO Inhibition

The following diagrams illustrate the experimental workflow for comparing MAO inhibition and the structural basis for the improved safety profile of this compound.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Confirmation cluster_2 Comparative Analysis invitro_assay Human MAO-A/B Inhibition Assay ic50 Determine IC50 Values invitro_assay->ic50 Quantify Inhibition comparison Compare this compound vs. Linezolid ic50->comparison head_twitch Mouse Head-Twitch Model serotonergic_effect Assess Serotonergic Potential (MAO-A) head_twitch->serotonergic_effect tyramine_challenge Rat Tyramine Challenge Model pressor_effect Assess Pressor Response (MAO-B) tyramine_challenge->pressor_effect serotonergic_effect->comparison pressor_effect->comparison conclusion conclusion comparison->conclusion Validate Reduced MAO Inhibition

Caption: Experimental workflow for comparing the MAO inhibition of this compound and linezolid.

G cluster_linezolid Linezolid cluster_this compound This compound linezolid_structure Morpholine Ring mao_binding Significant MAO Inhibition linezolid_structure->mao_binding Facilitates Binding to MAO Active Site adverse_effects adverse_effects mao_binding->adverse_effects Potential for Serotonin Syndrome & Hypertensive Crisis contezolid_structure 2,3-Dihydropyridin-4-one (DHPO) Ring reduced_mao_binding Reduced MAO Inhibition contezolid_structure->reduced_mao_binding Steric Hindrance and/or Altered Electronic Profile improved_safety improved_safety reduced_mao_binding->improved_safety Lower Risk of MAO-related Adverse Effects

Caption: Structural basis for the reduced MAO inhibition of this compound compared to linezolid.

Conclusion

References

A Comparative Analysis of Contezolid and Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. Vancomycin, a glycopeptide antibiotic, has long been the cornerstone of therapy for serious MRSA infections.[1] However, concerns regarding its efficacy, the emergence of strains with reduced susceptibility, and its potential for nephrotoxicity have driven the development of new therapeutic agents.[2][3] Contezolid, a novel oxazolidinone antibiotic, has emerged as a promising alternative, demonstrating potent activity against a range of Gram-positive bacteria, including MRSA.[4][5]

This guide provides an objective comparison of the efficacy of this compound and Vancomycin against MRSA, supported by experimental data from in vitro studies and clinical trials.

Mechanism of Action: Distinct Bacterial Targets

This compound and Vancomycin employ fundamentally different mechanisms to exert their antibacterial effects.

  • This compound : As an oxazolidinone, this compound inhibits the initiation of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex required for translating mRNA into proteins.[5][6] This action halts bacterial proliferation, leading to a bacteriostatic effect, though bactericidal effects may be observed at higher concentrations.[6]

  • Vancomycin : This glycopeptide antibiotic disrupts the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[3][7][8] This binding blocks the incorporation of these precursors into the growing peptidoglycan chain, thereby inhibiting cell wall formation and leading to bacterial lysis.[7][9]

cluster_this compound This compound Pathway cluster_vancomycin Vancomycin Pathway mRNA Bacterial mRNA Ribosome 50S Ribosomal Subunit mRNA->Ribosome InitiationComplex Initiation Complex Formation Protein Bacterial Protein Synthesis InitiationComplex->Protein Prevents Growth Bacterial Growth (Inhibited) Protein->Growth This compound This compound This compound->Ribosome Binds to Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Transglycosylase Transglycosylation Precursor->Transglycosylase Blocks Transpeptidase Transpeptidation CellWall Peptidoglycan Cross-linking Transpeptidase->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Vancomycin Vancomycin Vancomycin->Precursor Binds to

Caption: Mechanisms of Action for this compound and Vancomycin.

Quantitative Data Summary

In Vitro Susceptibility against MRSA

The in vitro potency of an antibiotic is a key indicator of its potential efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively), are standard measures. Studies show that this compound has potent in vitro activity against MRSA, with MIC values that are comparable to or lower than Vancomycin.

AntibioticOrganism PanelMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
This compound MRSA (China isolates)0.50.5[4]
MRSA (US & Europe isolates)0.51[10]
MRSA (Overall)0.51[11]
MRSA (China isolates)N/A2[12]
Vancomycin MRSA (China isolates)11[4]
Coagulase-Negative Staphylococcus (CoNS)12[10]
ST5-MRSA (China isolates)11[13]
ST764-MRSA (China isolates)0.51[13]

Note: Data is compiled from multiple studies and geographical regions. Direct comparison should be made with caution.

Clinical Efficacy in Complicated Skin and Soft Tissue Infections (cSSTI)

Direct head-to-head clinical trial data for this compound versus Vancomycin in treating MRSA infections is not yet widely available. However, a pivotal Phase III trial compared oral this compound to oral Linezolid, another oxazolidinone. The results of this trial can be contextualized with data from trials comparing Linezolid and Vancomycin.

Trial ComparisonIndicationPopulationClinical Cure Rate (Test-of-Cure)OutcomeReference(s)
This compound vs. Linezolid cSSTIClinically Evaluable93.0% vs. 93.4%This compound demonstrated non-inferiority to Linezolid.[14][15]
Linezolid vs. Vancomycin MRSA InfectionsEvaluable Patients73.2% vs. 73.1%No statistical difference in clinical cure rates.[16]
Linezolid vs. Vancomycin cSSTI (MRSA)Microbiologically Evaluable93.5% vs. 85.5%Trend favoring Linezolid, though not always statistically significant across all studies.[17]
Vancomycin Monotherapy MRSA BacteremiaTreatment Success21% (for MIC=2µg/mL) to 77% (for MIC=0.5µg/mL)Efficacy is highly dependent on the vancomycin MIC of the infecting strain.[18]
Adverse Event Profile

The safety profile is a critical differentiator between antibiotic therapies. This compound was specifically designed to mitigate the hematologic toxicity associated with other oxazolidinones like Linezolid.

Adverse EventThis compound (%)Linezolid (%)Vancomycin (%)NotesReference(s)
Thrombocytopenia 02.3LowThis compound showed a significantly lower incidence of thrombocytopenia compared to Linezolid.[15] Linezolid has a higher risk of thrombocytopenia than vancomycin.[19][15][19]
Leucopenia 0.33.4LowThis compound demonstrated a significantly lower incidence of leucopenia.[15][15]
Nausea ComparableComparableLowerNausea is more commonly reported with Linezolid than Vancomycin.[20][20]
Nephrotoxicity Not reported as significantLowHigherVancomycin poses a higher risk of nephrotoxicity compared to alternatives like Linezolid.[2][20][2][20]
Red Man Syndrome N/AN/AHigherA characteristic adverse event associated with rapid Vancomycin infusion.[2][20][2][20]

Note: Data for this compound is primarily from its Phase III trial against Linezolid. Vancomycin data is from comparative studies against Linezolid.

Experimental Protocols

MIC Determination Protocol (Broth Microdilution)

The in vitro activity of this compound and Vancomycin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Isolate Preparation : MRSA isolates are cultured on an appropriate agar medium for 18-24 hours.

  • Inoculum Preparation : A standardized inoculum is prepared by suspending bacterial colonies in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth.

  • Antibiotic Dilution : Serial twofold dilutions of this compound and Vancomycin are prepared in microtiter plates.

  • Inoculation : Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation : The plates are incubated at 35°C for 16-20 hours.

  • Reading : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Phase III Clinical Trial Protocol for cSSTI

The following outlines a typical experimental workflow for a Phase III, multicenter, randomized, double-blind, active-controlled trial for cSSTI, based on the design of the this compound vs. Linezolid study.[15]

cluster_workflow Phase III cSSTI Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization ArmA Treatment Arm A (e.g., Oral this compound 800mg q12h) Randomization->ArmA ArmB Treatment Arm B (e.g., Oral Linezolid 600mg q12h) Randomization->ArmB Treatment Treatment Period (7-14 Days) ArmA->Treatment ArmB->Treatment EOT End-of-Therapy (EOT) Visit (Clinical & Safety Assessment) Treatment->EOT TOC Test-of-Cure (TOC) Visit (7-14 Days Post-Treatment) EOT->TOC PrimaryEndpoint Primary Endpoint Assessment (Clinical Cure Rate in Clinically Evaluable Population) TOC->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Assessment (Microbiological Eradication, Safety Profile) TOC->SecondaryEndpoint

Caption: Workflow for a Phase III cSSTI Clinical Trial.
  • Patient Population : Adults with a clinical diagnosis of cSSTI, such as major abscesses, wound infections, or cellulitis, with evidence of systemic inflammation.

  • Randomization : Patients are randomized in a double-blind fashion to receive either the investigational drug (this compound) or the active comparator (e.g., Linezolid).

  • Treatment : The assigned oral medication is administered for a fixed period, typically 7 to 14 days.

  • Endpoints :

    • Primary Endpoint : The clinical cure rate at the Test-of-Cure (TOC) visit, defined as the resolution of signs and symptoms of infection such that no further antibiotic therapy is required.

    • Secondary Endpoints : Microbiological eradication rates at the TOC visit, clinical cure rates at the End-of-Therapy (EOT) visit, and the incidence of treatment-emergent adverse events.

  • Statistical Analysis : The primary analysis is typically a non-inferiority comparison of the clinical cure rates between the two treatment arms.

Conclusion

This compound represents a significant development in the search for effective and safe treatments for MRSA infections.

  • Efficacy : In vitro data consistently demonstrates this compound's potent activity against MRSA, with MIC₉₀ values often at or below 1 µg/mL.[4][10] Clinical trial results show that this compound is non-inferior to Linezolid for treating cSSTIs.[14][15] Given that Linezolid has shown efficacy comparable to Vancomycin in numerous studies, it can be inferred that this compound is a highly effective agent for these infections.[16][17] Vancomycin's clinical efficacy, while established, can be compromised in infections caused by MRSA strains with higher MICs (e.g., ≥1.5 µg/mL).[18]

  • Safety : this compound's primary advantage lies in its improved safety profile, particularly the markedly lower incidence of myelosuppression (thrombocytopenia and leucopenia) compared to Linezolid.[15] This makes it an attractive option for patients requiring longer courses of therapy or those at higher risk for hematologic adverse events. Vancomycin's use is associated with risks of nephrotoxicity and infusion-related reactions, which require careful therapeutic drug monitoring.[2][20]

References

validating findings from in vitro studies of Contezolid in in vivo models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Contezolid (MRX-I) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Mycobacterium tuberculosis. As with any new antimicrobial agent, the successful translation of promising in vitro data to clinical efficacy hinges on rigorous validation in relevant in vivo models. This guide provides a comparative overview of the performance of this compound in key preclinical models, directly linking its in vitro potency to its efficacy in treating infections in animal models.

Data Presentation: In Vitro Susceptibility and In Vivo Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, offering a clear comparison with linezolid, the first-in-class oxazolidinone.

Table 1: Comparative In Vitro Activity of this compound and Linezolid

OrganismThis compound MIC50/MIC90 (µg/mL)Linezolid MIC50/MIC90 (µg/mL)
Staphylococcus aureus (including MRSA)0.5/11/1
Coagulase-negative Staphylococcus0.25/0.50.5/1
Enterococcus spp. (including VRE)0.5/11/2
Streptococcus pneumoniae1/11/1
Mycobacterium tuberculosis0.25-1.0 (MIC range)0.25-1.0 (MIC range)

Table 2: Comparative In Vivo Efficacy of this compound and Linezolid in Animal Models

Animal ModelPathogenThis compound Treatment RegimenOutcomeComparative Efficacy with Linezolid
Murine Systemic InfectionS. aureusOral or IntravenousHigh antibacterial efficacySimilar to linezolid
Murine Thigh InfectionS. aureusOral or IntravenousSignificant reduction in bacterial loadSimilar to linezolid
Murine Tuberculosis ModelM. tuberculosis Erdman100 mg/kg, oralSignificant reduction in lung bacterial loadSimilar to linezolid at the same dose
Rat Foreign Body OsteomyelitisMRSA50 mg/kg, oral, every 12h1.3 log10 cfu/g reduction in boneNot directly compared in this study

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound, the general workflow for validating in vitro findings in in vivo models, and a representative experimental workflow for a murine systemic infection model.

Mechanism of Action of this compound cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA (Peptidyl Transferase Center) Initiation_Complex Inhibition of 70S Initiation Complex Formation 23S_rRNA->Initiation_Complex This compound This compound This compound->23S_rRNA Binds to Protein_Synthesis Bacterial Protein Synthesis Halted Initiation_Complex->Protein_Synthesis Bacteriostatic_Effect Bacteriostatic/Bactericidal Effect Protein_Synthesis->Bacteriostatic_Effect

Mechanism of Action of this compound

Workflow: In Vitro to In Vivo Validation In_Vitro_Studies In Vitro Studies (e.g., MIC determination) Promising_Candidate Identification of Promising Compound (e.g., this compound) In_Vitro_Studies->Promising_Candidate In_Vivo_Model_Selection Selection of Relevant In Vivo Model (e.g., Murine Sepsis, TB Model) Promising_Candidate->In_Vivo_Model_Selection In_Vivo_Efficacy_Testing In Vivo Efficacy Testing (Dose-ranging, comparison to standard of care) In_Vivo_Model_Selection->In_Vivo_Efficacy_Testing PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In_Vivo_Efficacy_Testing->PK_PD_Analysis Validation_of_Efficacy Validation of In Vitro Findings PK_PD_Analysis->Validation_of_Efficacy

In Vitro to In Vivo Validation Workflow

Experimental Workflow: Murine Systemic Infection Model Bacterial_Culture 1. Bacterial Inoculum Preparation (e.g., S. aureus grown to mid-log phase) Animal_Infection 2. Intraperitoneal Infection of Mice Bacterial_Culture->Animal_Infection Treatment_Groups 3. Randomization into Treatment Groups (Vehicle, this compound, Linezolid) Animal_Infection->Treatment_Groups Drug_Administration 4. Drug Administration (Oral or Intravenous) Treatment_Groups->Drug_Administration Monitoring 5. Monitoring of Animal Health Drug_Administration->Monitoring Euthanasia_Harvest 6. Euthanasia and Organ Harvest (e.g., Spleen, Kidneys) Monitoring->Euthanasia_Harvest Bacterial_Load 7. Tissue Homogenization and Bacterial Load Determination (CFU counting) Euthanasia_Harvest->Bacterial_Load Data_Analysis 8. Data Analysis and Comparison Bacterial_Load->Data_Analysis

Murine Systemic Infection Model Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and those reported in studies evaluating this compound.

In Vitro Susceptibility Testing: Broth Microdilution Method (Following CLSI M07 Guidelines)
  • Preparation of Antimicrobial Solutions: this compound and comparator agents (e.g., linezolid) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions. Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: The bacterial isolate to be tested (e.g., S. aureus) is grown on an appropriate agar medium. Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: Reference strains with known MIC values (e.g., S. aureus ATCC 29213) are tested concurrently to ensure the accuracy and reproducibility of the results.

In Vivo Efficacy: Murine Systemic Infection Model
  • Bacterial Inoculum Preparation: A clinical isolate of S. aureus is cultured in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth. The bacterial cells are harvested by centrifugation, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 107 CFU/mL.

  • Animal Model: Female BALB/c mice (or another appropriate strain) are used.

  • Infection: Mice are infected via intraperitoneal injection with a specific volume of the bacterial inoculum (e.g., 0.5 mL) to induce a systemic infection.

  • Treatment: At a predetermined time post-infection (e.g., 1 hour), mice are randomized into treatment groups. This compound, a comparator drug (e.g., linezolid), or a vehicle control is administered via the desired route (e.g., oral gavage or intravenous injection). Dosing is typically repeated at specified intervals.

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 or 48 hours post-infection), mice are euthanized. Target organs, such as the spleen and kidneys, are aseptically harvested.

  • Bacterial Load Determination: The harvested organs are weighed and homogenized in a sterile buffer. Serial dilutions of the homogenates are plated on an appropriate agar medium (e.g., Tryptic Soy Agar). The plates are incubated, and the resulting colonies are counted to determine the number of CFU per gram of tissue.

  • Data Analysis: The reduction in bacterial load in the organs of treated animals is compared to that in the vehicle control group to determine the efficacy of the antimicrobial agent.

In Vivo Efficacy: Rat Foreign Body Osteomyelitis Model
  • Animal Model: Male Wistar rats are used for this model.

  • Surgical Procedure and Infection:

    • The rats are anesthetized, and the proximal tibia is surgically exposed.

    • A hole is drilled into the medullary cavity of the tibia.

    • A sclerosing agent may be injected to induce bone necrosis, followed by the injection of a suspension of MRSA (e.g., 106 CFU) into the bone.

    • A sterile foreign body, such as a stainless-steel Kirschner wire (K-wire), is implanted into the medullary cavity.

    • The wound is closed, and the animals are allowed to recover. The infection is typically allowed to establish for a period of several weeks.

  • Treatment: After the establishment of chronic osteomyelitis, the rats are randomized into treatment groups. This compound, a comparator, or a vehicle control is administered, typically orally, for a defined period (e.g., 21 days).

  • Bacterial Load Determination: The bone is cryopulverized, and the K-wire is sonicated to dislodge adherent bacteria. Both the bone homogenate and the sonicate from the K-wire are serially diluted and plated on an appropriate agar medium to quantify the bacterial load (CFU/gram of bone and CFU/K-wire).

  • Data Analysis: The bacterial counts from the treated groups are compared to the untreated control group to evaluate the efficacy of the treatment in reducing the bacterial burden in both the bone and on the foreign body.

Conclusion

The data presented in this guide demonstrate a strong correlation between the in vitro activity and in vivo efficacy of this compound. Its potent in vitro activity against key Gram-positive pathogens, including resistant strains, is consistently validated in various preclinical animal models of infection. The efficacy of this compound is shown to be comparable to that of linezolid in these models, supporting its continued development as a valuable therapeutic option for the treatment of challenging Gram-positive infections. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and to explore the full potential of this promising new antibiotic.

A Comparative Analysis of Contezolid and Daptomycin Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of Contezolid and Daptomycin against Vancomycin-Resistant Enterococci (VRE), supported by experimental data and detailed methodologies.

Vancomycin-Resistant Enterococci (VRE) present a significant challenge in clinical settings due to their intrinsic and acquired resistance to multiple antibiotics. This guide focuses on a comparative analysis of two antimicrobial agents, this compound and Daptomycin, offering insights into their potential roles in combating VRE infections. This compound is a novel oxazolidinone antibiotic, while Daptomycin is a cyclic lipopeptide. Their distinct mechanisms of action and differing in vitro potencies against VRE are explored herein.

In Vitro Activity: A Quantitative Comparison

The in vitro activity of this compound and Daptomycin against VRE is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC data from various studies, providing a comparative view of the potency of each drug against VRE isolates.

AntibioticNumber of VRE IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
This compound 129≤110.25 - 2[1](2)
Daptomycin 126 (E. faecium)48Not Reported[3](4)
Daptomycin 15648Not Reported[5](4)

Note: MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanisms of Action

The divergent mechanisms by which this compound and Daptomycin exert their antibacterial effects are crucial to understanding their activity profiles and potential for resistance development.

Contezolid_Mechanism This compound This compound Ribosome Ribosome This compound->Ribosome Binds to 23S rRNA on P-site InitiationComplex InitiationComplex This compound->InitiationComplex Prevents formation

This compound, an oxazolidinone, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] This binding prevents the formation of the 70S initiation complex, a critical step in the translation process, thereby halting bacterial growth.[6]

Daptomycin_Mechanism cluster_disruption Daptomycin Daptomycin CellMembrane CellMembrane Daptomycin->CellMembrane Binds in presence of Oligomerization Oligomerization & Pore Formation Daptomycin->Oligomerization Causes Calcium Ca²⁺ Ions Calcium->Daptomycin Depolarization Membrane Depolarization (K⁺ efflux) Oligomerization->Depolarization Leads to Inhibition Inhibition of Macromolecule Synthesis Depolarization->Inhibition Results in CellDeath Rapid Bactericidal Effect Inhibition->CellDeath

Daptomycin's bactericidal activity is calcium-dependent. It binds to the bacterial cell membrane, leading to oligomerization and the formation of pores. This results in a rapid efflux of potassium ions, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro comparison of this compound and Daptomycin against VRE.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Stock Solutions:

    • This compound and Daptomycin are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

    • Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For Daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.

  • Inoculum Preparation:

    • VRE isolates are cultured on an appropriate agar medium (e.g., blood agar) for 18-24 hours.

    • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Microdilution Plate Inoculation and Incubation:

    • Aliquots of the prepared antimicrobial dilutions are dispensed into 96-well microdilution plates.

    • Each well is then inoculated with the standardized VRE suspension.

    • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

    • The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the VRE isolate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_timekill Time-Kill Assay (Optional) Start Start: VRE Isolate Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Plate Inoculate Microdilution Plate Inoculum->Plate Antibiotic Prepare Serial Dilutions of this compound & Daptomycin Antibiotic->Plate Incubate Incubate at 35°C for 16-20h Plate->Incubate Read Visually Read MICs Incubate->Read Compare Compare MIC50, MIC90, and MIC Ranges Read->Compare TK_Setup Set up Time-Kill Cultures with different drug concentrations TK_Sample Sample at multiple time points (0, 2, 4, 8, 24h) TK_Plate Plate serial dilutions and count CFUs TK_Plot Plot log10 CFU/mL vs. Time

Conclusion

The available in vitro data indicates that this compound demonstrates potent activity against VRE, with MIC90 values generally lower than those of Daptomycin. The distinct mechanisms of action of these two drugs may offer different advantages in specific clinical scenarios. This compound's bacteriostatic action through inhibition of protein synthesis contrasts with Daptomycin's rapid bactericidal effect via membrane disruption. Further clinical studies, particularly head-to-head comparative trials, are necessary to fully elucidate the relative efficacy and safety of this compound and Daptomycin in the treatment of VRE infections. The experimental protocols provided in this guide offer a standardized basis for such future comparative research.

References

Contezolid: A Comparative Analysis of its Antibacterial Spectrum Against Gram-Positive Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibacterial activity of Contezolid against a panel of contemporary Gram-positive clinical isolates. Its performance is benchmarked against other commercially available antibiotics, supported by experimental data from recent studies.

Executive Summary

This compound, a novel oxazolidinone antibiotic, demonstrates potent in vitro activity against a wide spectrum of Gram-positive bacteria, including key drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4][5] Comparative data indicates that this compound's efficacy is comparable, and in some instances superior, to other oxazolidinones like Linezolid and Tedizolid, as well as other classes of antibiotics such as Vancomycin and Daptomycin. Notably, this compound exhibits a favorable safety profile, particularly concerning myelosuppression, a known side effect of some other oxazolidinones.[6]

Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator agents against a variety of Gram-positive clinical isolates. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented for a clear comparison of potency.

Table 1: In Vitro Activity of this compound and Comparator Agents against Staphylococcus aureus

OrganismAntibioticNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
S. aureus (All)This compound10880.250.5≤0.03-1.0
Linezolid1088120.5-2
Tedizolid10880.250.5≤0.03-1.0
Vancomycin-0.51-
Daptomycin6737-0.5-
MRSAThis compound4990.250.5≤0.03-1.0
Linezolid499120.5-2
Tedizolid4990.250.5≤0.03-1.0
Vancomycin----
Daptomycin-0.250.50.03-0.5
MSSAThis compound5890.250.5≤0.03-1.0
Linezolid589120.5-2
Tedizolid5890.250.5≤0.03-1.0
Vancomycin-0.51-

Data compiled from multiple sources.[2][7][8][9][10][11]

Table 2: In Vitro Activity of this compound and Comparator Agents against Coagulase-Negative Staphylococci (CoNS)

OrganismAntibioticNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
CoNSThis compound1100.120.25≤0.03-0.5
Linezolid1100.51-
Tedizolid1100.120.25≤0.03-0.5
Vancomycin11012-

Data compiled from multiple sources.[2][7]

Table 3: In Vitro Activity of this compound and Comparator Agents against Enterococcus Species

OrganismAntibioticNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Enterococcus spp.This compound2750.250.50.06-2.0
Linezolid27512-
Tedizolid2750.250.50.06-2.0
Vancomycin----
Daptomycin--4-
VRE (E. faecium)This compound--1.0-
Linezolid--2-
Daptomycin-440.25-8

Data compiled from multiple sources.[2][3][7][12][13]

Table 4: In Vitro Activity of this compound and Comparator Agents against Streptococcus Species

OrganismAntibioticNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus spp. (overall)This compound-11
Tedizolid-0.120.25
Daptomycin-≤0.120.25
S. pyogenesTedizolid--0.5
Linezolid--2
S. agalactiaeTedizolid--0.5
Linezolid--2
S. anginosus groupTedizolid--0.5
Linezolid--2

Data compiled from multiple sources.[2][8][9][11]

Experimental Protocols

The data presented in this guide is based on antimicrobial susceptibility testing performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 and M100.[14][15][16][17][18]

Broth Microdilution Method (CLSI M07)

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The procedure involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Clinical Isolate Collection bact_suspension Bacterial Suspension Standardization (0.5 McFarland) start->bact_suspension inoculation Inoculation of Microtiter Plates bact_suspension->inoculation abx_dilution Antimicrobial Agent Serial Dilution abx_dilution->inoculation incubation Incubation (35°C for 16-20h) inoculation->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental Workflow for MIC Determination

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event blocks the formation of the initiation complex, a critical step in protein synthesis, thereby preventing the translation of messenger RNA (mRNA) into proteins. This ultimately leads to the cessation of bacterial growth and proliferation.

mechanism_of_action cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis ribosome_50S 50S Subunit initiation_complex Initiation Complex (fMet-tRNA + mRNA + 30S) ribosome_50S->initiation_complex Prevents formation ribosome_30S 30S Subunit elongation Peptide Chain Elongation initiation_complex->elongation Leads to no_protein No Protein Synthesis initiation_complex->no_protein protein Functional Proteins elongation->protein Results in bacterial_growth Bacterial Growth & Proliferation protein->bacterial_growth Essential for This compound This compound This compound->ribosome_50S Binds to 23S rRNA of 50S subunit bacteriostasis Bacteriostasis no_protein->bacteriostasis Results in

References

Contezolid: A Comparative Analysis of Combination Therapy vs. Monotherapy in the Treatment of Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid is a next-generation oxazolidinone antibiotic developed to combat drug-resistant bacterial infections, particularly those caused by Gram-positive pathogens.[1][2] Its structural modifications aim to provide a safer alternative to linezolid, another member of the oxazolidinone class, by reducing the risk of myelosuppression and other adverse effects.[3][4] This guide provides a comprehensive comparison of the efficacy of this compound when used in combination with other drugs versus as a monotherapy, supported by experimental data and detailed protocols.

Mechanism of Action

This compound, like other oxazolidinones, functions by inhibiting bacterial protein synthesis. It specifically binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for the translation of messenger RNA (mRNA) into proteins.[2][3] This disruption of protein synthesis ultimately halts bacterial growth and proliferation.[3]

cluster_bacterium Bacterial Cell mRNA mRNA Initiation_Complex 70S Initiation Complex mRNA->Initiation_Complex Binds to 30S 30S_subunit 30S Ribosomal Subunit 30S_subunit->Initiation_Complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->Initiation_Complex 50S_subunit->Initiation_Complex Inhibits formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Translation Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth This compound This compound This compound->50S_subunit Binds to

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Efficacy in Combination Therapy for Tuberculosis

Clinical studies have primarily evaluated this compound as part of a combination regimen for the treatment of tuberculosis (TB), including rifampicin-resistant (RR-TB) and multidrug-resistant TB (MDR-TB).

Comparative Efficacy of this compound- vs. Linezolid-Containing Regimens

A randomized controlled study compared the efficacy of a this compound-containing regimen to a Linezolid-containing regimen in patients with RR-TB over a 2-month treatment period.[5]

Efficacy OutcomeThis compound-Containing Regimen (n=14)Linezolid-Containing Regimen (n=13)
Sputum Culture Conversion Rate92.9% (13/14)92.3% (12/13)
Imaging-Confirmed Lesion Absorption Rate85.7% (12/14)84.6% (11/13)
Data from a randomized controlled study on the short-term treatment of rifampicin-resistant pulmonary tuberculosis.[5]

These results indicate that this compound-containing regimens demonstrate comparable clinical efficacy to Linezolid-containing regimens in terms of sputum culture conversion and lesion absorption in the initial phase of treatment.[5]

Experimental Protocol: Randomized Controlled Study for RR-TB
  • Study Design: A randomized, controlled study.[5]

  • Participants: 27 patients with RR-TB (including MDR-TB).[5]

  • Intervention:

    • This compound Group (n=14): 800 mg this compound twice daily in combination with a standardized background anti-TB regimen (bedaquiline, levofloxacin/moxifloxacin, cycloserine, clofazimine, with or without pyrazinamide).[5]

    • Linezolid Group (n=13): 600 mg Linezolid twice daily in combination with the same standardized background anti-TB regimen.[5]

  • Duration: 2 months.[5]

  • Primary Outcome Measures: Sputum culture conversion rate and imaging-confirmed lesion absorption rate.[5]

Start Patient Recruitment (n=27 RR-TB) Randomization Randomization Start->Randomization Contezolid_Group This compound Group (n=14) 800mg q12h + Background Regimen Randomization->Contezolid_Group Linezolid_Group Linezolid Group (n=13) 600mg q12h + Background Regimen Randomization->Linezolid_Group Treatment 2-Month Treatment Period Contezolid_Group->Treatment Linezolid_Group->Treatment Follow_up Efficacy Assessment Treatment->Follow_up Sputum Sputum Culture Conversion Rate Follow_up->Sputum Imaging Imaging-Confirmed Lesion Absorption Rate Follow_up->Imaging End Study Conclusion Sputum->End Imaging->End

Caption: Experimental workflow for the randomized controlled trial comparing this compound and Linezolid regimens.

This compound in Combination Therapy for Complex Tuberculosis

Real-world evidence from a study involving 11 patients with complex, drug-sensitive TB who were intolerant to first-line anti-TB drugs suggests that this compound in combination with other anti-TB drugs is an effective and safer alternative.[6][7]

Patient OutcomeDetails
Treatment Regimen This compound (800 mg once or twice daily) combined with other background anti-TB medications.[6][7]
Previous Intolerance Patients had experienced adverse events to first-line drugs, including hepatotoxicity, myelosuppression, and peripheral neuropathy.[7]
Outcome after Switching A majority of patients experienced complete or partial resolution of their previous adverse events after switching to a this compound-containing regimen.[7]
Data from a real-world study on the use of this compound for complex tuberculosis.[6][7]

Monotherapy vs. Combination Therapy: Insights from a Murine Model of Tuberculosis

A study in a BALB/c mouse model of tuberculosis evaluated the dose-ranging activity of this compound alone and in combination with bedaquiline and pretomanid.[8][9]

Treatment GroupMean CFU Counts in Lungs
Monotherapy
This compound (100 mg/kg)Significantly lower than pre-treatment controls.[10]
This compound (50 mg/kg)Largely bacteriostatic.[10]
Combination Therapy
This compound (100 or 200 mg/kg) + Bedaquiline + PretomanidSignificantly increased bactericidal activity compared to the bedaquiline-pretomanid combination alone.[10]
Data from a murine model of tuberculosis.[8][9][10]

This pre-clinical data suggests that while this compound monotherapy exhibits bactericidal activity at higher doses, its efficacy is significantly enhanced when used in combination with other anti-TB agents.[10]

Experimental Protocol: Murine Model of Tuberculosis
  • Model: Established BALB/c mouse model of tuberculosis.[8][9]

  • Infection: Mice were infected with Mycobacterium tuberculosis.[11]

  • Treatment Groups:

    • This compound monotherapy (various doses).[8][9]

    • Linezolid monotherapy (various doses).[8][9]

    • This compound in combination with bedaquiline and pretomanid.[8][9]

    • Linezolid in combination with bedaquiline and pretomanid.[8][9]

  • Outcome Measure: Mean colony-forming unit (CFU) counts in the lungs.[10]

Safety Profile: this compound vs. Linezolid in Combination Therapy

A key advantage of this compound is its improved safety profile compared to Linezolid, particularly concerning myelosuppression.[6][7]

Adverse EventThis compound Group (n=14)Linezolid Group (n=13)
Any Adverse Event 14.3% (2/14)92.3% (12/13)
Gastrointestinal Reactions 14.3% (2/14)23.1% (3/13)
Anemia 0%30.8% (4/13)
Peripheral Neuropathy 0%53.8% (7/13)
Dose Reduction/Discontinuation 14.3% (2/14)84.6% (11/13)
Data from a randomized controlled study on the short-term treatment of rifampicin-resistant pulmonary tuberculosis.[5]

These findings highlight a significantly lower incidence of adverse events, particularly hematological and neurological toxicities, with this compound-containing regimens.[5]

Conclusion

The available evidence strongly supports the efficacy of this compound in combination therapy for the treatment of tuberculosis, including drug-resistant strains.[5][12] In direct comparisons, this compound-containing regimens demonstrate comparable efficacy to those containing Linezolid but with a significantly improved safety profile, leading to fewer treatment interruptions.[5] While pre-clinical data indicates some activity of this compound as a monotherapy, its bactericidal effect is substantially greater when used as part of a combination regimen.[10] For researchers and drug development professionals, these findings underscore the potential of this compound as a valuable component of combination therapies for challenging bacterial infections, offering a safer alternative to older oxazolidinones without compromising efficacy. Further clinical trials are warranted to explore the full potential of this compound in various combination regimens and for other infectious diseases.[7]

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Contezolid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE REFERENCE: Essential Safety and Handling Protocols for Contezolid

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is paramount to ensure personal safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent protocols for its handling, storage, and disposal are mandatory.

Personal Protective Equipment (PPE)

The primary approach to handling potent compounds like this compound is through engineering controls (e.g., fume hoods, glove boxes), with PPE serving as a crucial secondary barrier. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or gogglesDouble-gloving with chemotherapy-rated nitrile glovesDisposable, low-permeability lab coat with tight-fitting cuffsN95 or higher-rated respirator if not handled in a certified chemical fume hood or glove box
In-vitro/In-vivo experiments Safety glasses with side shields or gogglesSingle pair of nitrile gloves (change immediately if contaminated)Lab coatNot generally required if work is performed in a well-ventilated area
Spill cleanup Chemical splash goggles and face shieldDouble-gloving with chemotherapy-rated nitrile glovesImpermeable gown or coverallsN95 or higher-rated respirator
Waste disposal Safety glasses with side shields or gogglesDouble-gloving with chemotherapy-rated nitrile glovesLab coatNot generally required

Note: Since no specific Occupational Exposure Limit (OEL) has been established for this compound, a conservative approach to PPE is recommended, treating it as a potent pharmaceutical compound.

Experimental Protocols

Spill Cleanup Procedure

Immediate and proper cleanup of a this compound spill is critical to prevent exposure and environmental contamination.

Minor Spill (less than 100mg of solid or 10mL of dilute solution in a contained area like a fume hood):

  • Restrict Access: Cordon off the affected area.

  • Don PPE: Wear appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with absorbent pads. For powder spills, use dampened absorbent pads to avoid generating dust.

  • Collection: Carefully collect the absorbed material and any contaminated debris using tongs or forceps. Place all materials into a clearly labeled, sealed plastic bag for hazardous waste.

  • Decontamination: Clean the spill area three times with a suitable laboratory detergent and then with water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and gown, as hazardous waste.

Major Spill (larger quantities or outside of a contained area):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify the laboratory supervisor and institutional safety officer.

  • Restrict Access: Prevent entry to the spill area.

  • Professional Cleanup: A trained emergency response team should handle the cleanup.

Operational Plans

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_start Start cluster_exposure Exposure Potential cluster_ppe PPE Requirements cluster_handling Handling Activity start Assess the Task (e.g., weighing, cell culture) exposure High Potential for Aerosol/Dust Generation? start->exposure respirator Use N95 or higher respirator exposure->respirator Yes no_respirator Standard lab ventilation is sufficient exposure->no_respirator No handling_type What is the nature of the handling? respirator->handling_type no_respirator->handling_type double_glove Double-glove with chemotherapy-rated gloves single_glove Single pair of nitrile gloves goggles_shield Wear chemical splash goggles and face shield safety_glasses Wear safety glasses with side shields impermeable_gown Wear impermeable gown/coveralls lab_coat Wear standard lab coat handling_type->double_glove Weighing/Spill handling_type->single_glove Routine Experiment handling_type->goggles_shield Spill Cleanup handling_type->safety_glasses All other tasks handling_type->impermeable_gown Spill Cleanup handling_type->lab_coat All other tasks

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Contezolid
Reactant of Route 2
Contezolid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.